molecular formula C10H20O6 B8428319 2,3,4,6-Tetra-O-methyl-D-glucose CAS No. 3615-47-2

2,3,4,6-Tetra-O-methyl-D-glucose

Cat. No.: B8428319
CAS No.: 3615-47-2
M. Wt: 236.26 g/mol
InChI Key: LMWNQPUYOLOJQP-UTINFBMNSA-N
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Description

2,3,4,6-Tetra-O-methyl-D-glucose is a useful research compound. Its molecular formula is C10H20O6 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

3615-47-2

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

(2R,3S,4R,5R)-5-hydroxy-2,3,4,6-tetramethoxyhexanal

InChI

InChI=1S/C10H20O6/c1-13-6-7(12)9(15-3)10(16-4)8(5-11)14-2/h5,7-10,12H,6H2,1-4H3/t7-,8+,9-,10-/m1/s1

InChI Key

LMWNQPUYOLOJQP-UTINFBMNSA-N

Isomeric SMILES

COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)OC)OC)O

Canonical SMILES

COCC(C(C(C(C=O)OC)OC)OC)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2,3,4,6-Tetra-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,3,4,6-Tetra-O-methyl-D-glucose, a methylated derivative of D-glucose. This document is intended to serve as a valuable resource for researchers and professionals in the fields of carbohydrate chemistry, drug development, and molecular biology who utilize this compound in their work.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] The methylation of the hydroxyl groups at positions 2, 3, 4, and 6 significantly alters the properties of the parent D-glucose molecule, most notably increasing its lipophilicity.[1] This modification makes it a valuable tool in various research applications, particularly as a non-metabolizable analog for studying glucose transport across biological membranes.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O₆[2][3]
Molecular Weight 236.26 g/mol [2][3]
Melting Point 84 - 89 °C[4][5]
Boiling Point 324.4 °C (Predicted, at 760 mmHg) 125 °C (at 1 x 10⁻³ Torr)[4][6]
Solubility Soluble in methanol (B129727) and ethanol; less soluble in water.[1]
Appearance White to off-white crystalline solid/powder.[1]
Specific Optical Rotation ([α]D) Not specified in the reviewed literature.

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are standard methods for organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has transitioned to liquid (the end of melting) are recorded. This range is the melting point of the sample.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the liquid compound (if melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and intermolecular forces.

Methodology: Qualitative Solubility Test

  • Sample Preparation: A small, measured amount (e.g., 10 mg) of this compound is placed in a series of test tubes.

  • Solvent Addition: A measured volume (e.g., 1 mL) of different solvents (e.g., water, methanol, ethanol, diethyl ether, hexane) is added to each test tube.

  • Observation: The tubes are agitated (e.g., by vortexing) for a set period. The degree of dissolution is then observed. The compound is classified as soluble, partially soluble, or insoluble in each solvent.

Optical Rotation Determination

Optical rotation is a key property of chiral molecules and is measured using a polarimeter. It is defined as the angle through which the plane of polarized light is rotated when passing through a sample.

Methodology: Polarimetry

  • Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent (e.g., chloroform (B151607) or ethanol) in a volumetric flask.

  • Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

  • Measurement: The polarimeter tube is filled with the prepared solution, ensuring no air bubbles are present. The observed rotation (α) is then measured at a specific temperature (usually 20 or 25 °C) and wavelength (typically the sodium D-line, 589 nm).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Experimental Workflow Visualization

This compound is frequently used as a non-metabolizable glucose analog to study glucose transport mechanisms. The following diagram illustrates a typical experimental workflow for a competitive glucose uptake assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture Cells to Confluence serum_starve Serum Starve Cells cell_culture->serum_starve pre_incubation Pre-incubate with This compound (Competitor) serum_starve->pre_incubation add_labeled_glucose Add Labeled Glucose (e.g., ³H-2-deoxy-D-glucose) pre_incubation->add_labeled_glucose stop_uptake Stop Uptake and Wash Cells add_labeled_glucose->stop_uptake cell_lysis Lyse Cells stop_uptake->cell_lysis scintillation_counting Measure Radioactivity (Scintillation Counting) cell_lysis->scintillation_counting data_analysis Data Analysis and Comparison to Control scintillation_counting->data_analysis

Competitive Glucose Uptake Assay Workflow

References

2,3,4,6-Tetra-O-methyl-D-glucose melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2,3,4,6-Tetra-O-methyl-D-glucose

This technical guide provides a comprehensive overview of the melting and boiling points of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document includes tabulated physical property data, detailed experimental protocols for thermal analysis, and a logical workflow for a related synthetic process.

Data Presentation: Physicochemical Properties

This compound is a methylated derivative of D-glucose, commonly used in carbohydrate chemistry.[1] Its physical properties, particularly its melting and boiling points, are crucial for its identification, purification, and application in various synthetic protocols. The quantitative data for these properties are summarized below.

PropertyValueNotes
Melting Point 87-89 °C
87.0 °C
84 °CFor the α-anomer.[2]
Boiling Point 324.4 °C
324.4 ± 42.0 °CPredicted value.[3]
125 °CAt a reduced pressure of 1 x 10⁻³ Torr.[2]
Molecular Formula C₁₀H₂₀O₆[3][4]
Molecular Weight 236.26 g/mol [3]

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for characterizing a pure substance and assessing its purity.[5][6]

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[6][7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6][7]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound (finely powdered and dry)[5]

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a capillary tube.[5][8] The tube is tapped gently to compact the solid at the sealed bottom.[9]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[7]

  • Approximate Determination: An initial rapid heating is performed to quickly determine an approximate melting range.[6][7]

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 5-10°C below the approximate melting point.[7][9]

  • Observation and Recording: The temperature at which the substance first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This T1-T2 range is the melting point of the sample.[7][8]

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10][11][12]

Apparatus:

  • Thiele tube or a similar heating bath[11][12]

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source

Procedure:

  • Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube.[10][11]

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[11][13] This assembly is then attached to a thermometer.

  • Heating: The setup is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heated gently.[11][12]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[11][12] This indicates that the vapor pressure of the sample has exceeded the external pressure.

  • Recording: The heat source is removed, and the apparatus is allowed to cool. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[12][13] It is crucial to also record the barometric pressure, as the boiling point is pressure-dependent.[10][12]

Mandatory Visualization

The following diagram illustrates a generalized logical workflow for the synthesis of a tetra-O-alkylated D-glucose derivative, a process chemically related to the preparation of the topic compound. This two-step approach involves the protection of hydroxyl groups followed by hydrolysis.

Synthesis_Workflow cluster_0 Step 1: Hydroxyl Group Protection cluster_1 Step 2: Hydrolysis Start Methyl α-D-glucopyranoside (Starting Material) Solvent Dissolve in Anhydrous Solvent (e.g., DMF) Start->Solvent Base Add Base (e.g., NaH) under N₂ atmosphere Solvent->Base Alkylating_Agent Add Alkylating Agent (e.g., Methyl Iodide) Base->Alkylating_Agent Reaction_Monitoring Monitor Reaction by TLC Alkylating_Agent->Reaction_Monitoring Workup Aqueous Work-up & Isolation Reaction_Monitoring->Workup Intermediate Intermediate Product: Protected Methyl Glucoside Workup->Intermediate Hydrolysis_Start Intermediate Product Intermediate->Hydrolysis_Start Acid_Addition Add to Acid/Alcohol Mixture (e.g., HCl in Ethanol) Hydrolysis_Start->Acid_Addition Heating Heat Mixture (e.g., 60-100°C) Acid_Addition->Heating Precipitation Precipitation of Product Heating->Precipitation Isolation Isolate by Filtration Precipitation->Isolation Final_Product Final Product: 2,3,4,6-Tetra-O-alkyl-D-glucose Isolation->Final_Product

References

An In-depth Technical Guide to the Solubility of 2,3,4,6-Tetra-O-methyl-D-glucose in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,6-Tetra-O-methyl-D-glucose, a methylated derivative of D-glucose. Understanding the solubility of this compound is crucial for its application in organic synthesis, carbohydrate chemistry, and as a non-metabolizable glucose analog in biomedical research. This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solubility assessment.

Introduction

This compound is a derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 have been replaced by methoxy (B1213986) groups. This modification significantly increases the lipophilicity of the molecule compared to its parent compound, D-glucose, leading to altered solubility properties. While D-glucose is highly soluble in water and poorly soluble in most organic solvents, the methylation of its hydroxyl groups renders this compound more soluble in organic media and less soluble in water[1].

Qualitative Solubility Data

A review of available literature and technical data sheets indicates the qualitative solubility of this compound in a range of organic solvents. This information is summarized in Table 1. It is important to note that specific quantitative solubility data (e.g., in g/L or mg/mL) is not extensively reported in publicly available literature.

Organic SolventAbbreviationQualitative SolubilityReference
MethanolMeOHSoluble[1]
EthanolEtOHSoluble[1]
DichloromethaneDCMSoluble
DimethylformamideDMFSoluble
Dimethyl SulfoxideDMSOSoluble
Ethyl AcetateEtOAcSoluble
ChloroformCHCl₃Likely Soluble
AcetoneLikely Soluble

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but the exact concentration is not specified. "Likely Soluble" is inferred from the solubility of structurally similar compounds.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility values, the Shake-Flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol is a generalized procedure that can be adapted for this compound.

3.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD) or a calibrated UV-Vis spectrophotometer if the compound has a chromophore.

3.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Quantification:

    • Gravimetric Method: If the solvent is volatile and the solute is not, a known volume of the filtrate can be evaporated to dryness, and the mass of the remaining solute can be determined.

    • Chromatographic Method (Recommended): Dilute the filtered solution with a known volume of the solvent. Analyze the diluted solution using a pre-validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) from the concentration determined in the analysis. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the Shake-Flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess this compound to organic solvent in vials equilibrate Agitate at constant temperature (e.g., 24-72 hours) prep->equilibrate Establish Equilibrium separate Sedimentation or Centrifugation equilibrate->separate Separate Phases sample Filter supernatant separate->sample Isolate Saturated Solution quantify Quantify concentration (e.g., HPLC) sample->quantify Prepare for Analysis result Calculate Solubility quantify->result Determine Concentration

Caption: Workflow for determining the solubility of this compound.

Logical Relationship for Solubility Assessment

The following diagram outlines the logical progression for assessing the solubility of this compound for a specific application.

solubility_assessment cluster_define Define Requirements cluster_select Solvent Selection cluster_quantify Quantitative Analysis cluster_evaluate Evaluation define_app Define Application (e.g., Synthesis, Bioassay) define_conc Determine Required Concentration define_app->define_conc qual_data Consult Qualitative Solubility Data define_conc->qual_data select_solvent Select Candidate Solvents qual_data->select_solvent exp_protocol Perform Experimental Solubility Determination (Shake-Flask) select_solvent->exp_protocol compare Compare Experimental Solubility with Required Concentration exp_protocol->compare optimize Optimize Solvent System (if necessary) compare->optimize Solubility Insufficient end Proceed with Application compare->end Solubility Sufficient

Caption: Logical workflow for assessing the solubility of this compound.

Conclusion

References

IUPAC name and CAS number for 2,3,4,6-Tetra-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,3,4,6-Tetra-O-methyl-D-glucose

This technical guide provides comprehensive information on this compound for researchers, scientists, and drug development professionals. It covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in biomedical research, particularly in the study of glucose transport mechanisms.

Chemical Identity and CAS Number

This compound is a methylated derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 have been converted to methoxy (B1213986) groups.[1] This modification renders the molecule non-metabolizable, making it a valuable tool for studying glucose transport systems.[]

  • Common Name : this compound

  • Synonyms : Tetramethylglucose, 2,3,4,6-Tetramethyl-D-glucose[1]

  • IUPAC Names :

    • Cyclic (pyranose) form: (3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol

    • Open-chain (aldehydo) form: (2R,3S,4R,5R)-5-hydroxy-2,3,4,6-tetramethoxyhexanal[3]

  • Primary CAS Number : 7506-68-5[1][4][5]

  • Other CAS Numbers : 3615-47-2 (unspecified stereochemistry)[3], 6163-35-5 (α-D-glucopyranose form)[]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including solubility and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O₆[1][4][6]
Molecular Weight 236.26 g/mol [3][6]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 87 °C[7]
Boiling Point 324.4 °C[7]
Solubility Soluble in organic solvents (methanol, ethanol); less soluble in water[1]
Topological Polar Surface Area 66.4 Ų[]
XLogP3 -1.3[3]

Synthesis Protocol

A well-established method for the preparation of this compound involves the methylation of anhydrous glucose using methyl sulfate (B86663) and sodium hydroxide (B78521). The following protocol is adapted from Organic Syntheses.

Caution : This procedure must be conducted in a well-ventilated fume hood. Methyl sulfate is highly toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ammonia should be readily available as an antidote for spills.[8]

Materials and Reagents:

  • Anhydrous glucose (25 g, 0.14 mole)

  • Methyl sulfate (90 mL + 160 mL)

  • Carbon tetrachloride (125 mL)

  • 40% (w/w) Sodium hydroxide solution (400 mL)

  • 2 N Hydrochloric acid (400 mL)

  • Chloroform (B151607)

  • Petroleum ether (30-60 °C)

  • Anhydrous sodium sulfate

  • Activated carbon (Norit)

Procedure:

  • Reaction Setup : A 2-L distilling flask is equipped with a mechanical stirrer and a dropping funnel. The flask, containing 25 g of anhydrous glucose and 15 mL of water, is placed in a water bath heated to 55 °C. Stirring is initiated to dissolve the glucose.[8]

  • Initial Methylation : A mixture of 90 mL of methyl sulfate and 125 mL of carbon tetrachloride is added to the flask. Immediately, 400 mL of 40% sodium hydroxide solution is added dropwise from the funnel. The initial rate is slow (1 drop per 2 seconds) and gradually increased. The heat of the reaction should maintain the temperature at 50-55 °C.[8]

  • Secondary Methylation : Once the initial addition of alkali is complete and the distillation of carbon tetrachloride subsides, the remaining alkali is added more rapidly. The bath temperature is raised to 70-75 °C. A further 160 mL of methyl sulfate is then added at a rate of 3-4 drops per second.[8]

  • Reaction Completion : After the second addition of methyl sulfate, the water bath is boiled for 30 minutes with continuous stirring to complete the reaction.[8]

  • Hydrolysis and Extraction : The reaction mixture is cooled and diluted with water to dissolve the precipitated sodium sulfate. The product is extracted four times with 150-mL portions of chloroform. The combined chloroform extracts are transferred to a distilling flask with 400 mL of 2 N HCl, and the chloroform is distilled off to hydrolyze the methylated glucoside. The hydrolysis is continued by refluxing for one hour.[8]

  • Purification and Crystallization : The solution is cooled and neutralized with sodium hydroxide. The product is again extracted with chloroform. The combined extracts are dried over anhydrous sodium sulfate, treated with activated carbon, and filtered. The chloroform is removed by distillation. The resulting syrup is treated with 40-50 mL of petroleum ether and shaken to induce crystallization. The crystals are filtered, washed with cold petroleum ether, and dried under reduced pressure.[8]

G Figure 1: Chemical Synthesis Workflow A 1. Dissolve Glucose in Water at 55°C B 2. Add Methyl Sulfate & Carbon Tetrachloride A->B C 3. Add NaOH (40%) Dropwise (50-55°C) B->C D 4. Add Second Portion of Methyl Sulfate (70-75°C) C->D E 5. Boil for 30 min to Complete Reaction D->E F 6. Cool & Dilute with Water E->F G 7. Extract Product with Chloroform F->G H 8. Hydrolyze with HCl (Reflux 1 hr) G->H I 9. Neutralize & Re-extract with Chloroform H->I J 10. Dry, Decolorize, & Evaporate Solvent I->J K 11. Crystallize from Petroleum Ether J->K L Final Product: This compound K->L

Figure 1: Chemical Synthesis Workflow

Applications in Research and Drug Development

Studying Glucose Transport Kinetics

The primary application of this compound in biomedical research is as a probe for studying glucose transport across cell membranes.[] Because its hydroxyl groups are blocked by methylation, it is recognized by glucose transporters (GLUTs) but cannot be phosphorylated by hexokinase, the first step of glycolysis. This prevents it from being metabolized, effectively "trapping" it as a tracer for transport activity.[]

This compound is particularly useful for:

  • Determining Kinetic Properties : It helps in devising the kinetic parameters (like Vmax and Km) of glucose transporters.[]

  • Mechanism of Transport : It aids in elucidating the transport mechanisms of different GLUT isoforms.[]

  • Blood-Brain Barrier Studies : It has been employed to study glucose transport across the blood-brain barrier.[]

Relevance in Drug Discovery

While not typically used as a direct precursor, this compound is structurally related to key intermediates in the synthesis of important therapeutics. For example, the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of anti-diabetic drugs, often starts with a protected glucose derivative. In these syntheses, the hydroxyl groups are typically protected with benzyl (B1604629) or acetyl groups rather than methyl groups to allow for selective deprotection later in the synthetic route. Nonetheless, the chemistry of preparing and modifying such poly-hydroxylated compounds is highly relevant.

Experimental Protocol: In Vitro Glucose Transport Assay

This section provides a representative protocol for measuring glucose uptake in a cultured cell line (e.g., adipocytes, muscle cells, or cancer cells) using this compound as a non-metabolizable substrate.

Objective : To quantify the rate of glucose transporter-mediated uptake of this compound.

Materials:

  • Cultured cells grown in multi-well plates (e.g., 12-well or 24-well).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • This compound stock solution.

  • Insulin (B600854) (or other stimulant, if applicable).

  • Cytochalasin B (as a transport inhibitor for negative controls).

  • Cell lysis buffer (e.g., 0.1 M NaOH).

  • Internal standard for quantification.

  • Instrumentation for analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

Procedure:

  • Cell Preparation : Grow cells to approximately 80-90% confluency. The day before the assay, switch to a low-serum medium to induce quiescence.

  • Pre-incubation/Starvation : Wash cells twice with warm KRH buffer. Incubate cells in KRH buffer for 2 hours at 37°C to deplete intracellular glucose.

  • Stimulation : For experiments investigating insulin-stimulated uptake, add insulin (e.g., 100 nM) to the appropriate wells and incubate for 30 minutes at 37°C. For basal uptake, add buffer only.

  • Transport Initiation : Remove the pre-incubation buffer. Initiate the uptake by adding warm KRH buffer containing a known concentration of this compound (e.g., 10-50 mM). For negative controls, add the substrate along with an excess of a GLUT inhibitor like Cytochalasin B.

  • Transport Termination : After a defined period (e.g., 5-10 minutes), terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer to remove extracellular substrate.

  • Cell Lysis : Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for 20-30 minutes at room temperature.

  • Sample Preparation for Analysis : Scrape the cell lysates and transfer them to microcentrifuge tubes. Add an internal standard. Neutralize if necessary. Prepare samples for GC-MS analysis, which may involve derivatization (e.g., to form methoxime-trimethylsilyl ethers).

  • Quantification : Analyze the samples using a validated GC-MS method to quantify the intracellular concentration of this compound.

  • Data Analysis : Normalize the amount of transported substrate to the total protein content of each well (determined by a protein assay like BCA). Calculate the uptake rate (e.g., in nmol/mg protein/min).

G Figure 2: Experimental Workflow for Glucose Transport Assay cluster_prep Cell Preparation cluster_exp Transport Experiment cluster_analysis Analysis A 1. Culture cells to 80-90% confluency B 2. Serum-starve cells for 2 hours in KRH buffer A->B C 3. Stimulate with Insulin (or buffer for basal) B->C D 4. Initiate Transport: Add this compound C->D E 5. Terminate Transport: Wash with ice-cold KRH buffer D->E F 6. Lyse cells (e.g., 0.1 M NaOH) E->F G 7. Prepare lysate for GC-MS (add internal standard, derivatize) F->G H 8. Quantify intracellular methyl-glucose via GC-MS G->H I 9. Normalize to protein content & Calculate uptake rate H->I Result Kinetic Parameters (Vmax, Km) I->Result

Figure 2: Experimental Workflow for Glucose Transport Assay

References

Pioneering Pathways: A Historical and Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the foundational synthetic routes to key carbohydrate building blocks is paramount. This in-depth technical guide explores the historical synthesis of 2,3,4,6-Tetra-O-methyl-D-glucose, a crucial derivative in carbohydrate chemistry. We delve into the seminal methods of Purdie and Haworth, presenting their detailed experimental protocols, comparative quantitative data, and visualized reaction pathways.

The complete methylation of D-glucose to afford this compound has been a cornerstone in the structural elucidation and chemical manipulation of carbohydrates. Two classical methods, developed in the early 20th century, have laid the groundwork for subsequent innovations in carbohydrate chemistry: the Purdie methylation and the Haworth methylation. These methods, while achieving the same nominal transformation, employ distinct reagents and conditions, each with its own set of advantages and challenges.

The Purdie Methylation: A Silver-Mediated Approach

In 1903, Thomas Purdie and James C. Irvine reported a method for the exhaustive methylation of methyl glucosides using methyl iodide and silver oxide. This heterogeneous reaction, while effective, often required multiple treatments to achieve complete methylation. The process involves the initial conversion of D-glucose to its methyl glucoside, followed by repeated methylation of the hydroxyl groups. The final step is an acidic hydrolysis of the anomeric methoxy (B1213986) group to yield the target molecule.

Experimental Protocol: Purdie Methylation (1903)

The following protocol is based on the original publication by Purdie and Irvine.

Step 1: Preparation of Methyl Glucoside

A detailed procedure for the preparation of methyl glucoside from D-glucose and methanol (B129727) with acid catalysis is a prerequisite for the Purdie methylation.

Step 2: Methylation of Methyl Glucoside

  • To a solution of methyl glucoside in methyl iodide, add a suspension of finely divided silver oxide.

  • The mixture is shaken or stirred vigorously at room temperature. The progress of the methylation can be monitored by the formation of silver iodide.

  • The reaction is typically allowed to proceed for several days.

  • After the reaction period, the solid silver salts are removed by filtration.

  • The filtrate, containing the methylated methyl glucoside, is concentrated under reduced pressure.

  • To ensure complete methylation, the resulting syrup is redissolved in methyl iodide and treated with fresh silver oxide. This process is repeated until no further reaction is observed.

Step 3: Hydrolysis to this compound

  • The fully methylated product, pentamethyl glucose, is hydrolyzed by heating with a dilute mineral acid (e.g., hydrochloric acid).

  • The hydrolysis cleaves the anomeric methoxy group, yielding this compound.

  • The product is then isolated and purified by crystallization.

The Haworth Methylation: A Homogeneous Approach with Dimethyl Sulfate (B86663)

In 1915, Walter Norman Haworth introduced an alternative method for the methylation of sugars that offered a more homogeneous reaction system. This procedure utilizes dimethyl sulfate and an aqueous solution of a strong base, typically sodium hydroxide (B78521). The Haworth methylation proved to be a more vigorous and often more efficient method for achieving complete methylation in a single operation.

Experimental Protocol: Modified Haworth Methylation

The following is a detailed protocol for a modified Haworth methylation, adapted from a procedure in Organic Syntheses.

Materials:

  • Anhydrous D-glucose: 25 g (0.14 mole)

  • Water: 15 ml

  • Dimethyl sulfate: 90 ml (120 g, 0.95 mole)

  • Carbon tetrachloride: 125 ml

  • 40% (by weight) Sodium hydroxide solution: 400 ml (580 g)

  • Additional dimethyl sulfate: 160 ml (208 g, 1.65 moles)

  • Chloroform (B151607)

  • 2 N Hydrochloric acid

  • Petroleum ether (b.p. 30–60°)

  • Anhydrous ether

Procedure:

  • In a 2-liter distilling flask equipped with a mechanical stirrer and a dropping funnel, a solution of anhydrous glucose in water is prepared and warmed to 55°C.

  • A mixture of dimethyl sulfate and carbon tetrachloride is added to the glucose solution with vigorous stirring.

  • The 40% sodium hydroxide solution is then added dropwise, initially at a slow rate and then more rapidly, while maintaining the temperature at 50–55°C. The heat of the reaction is typically sufficient to maintain this temperature.

  • After the initial addition of alkali, the remaining portion is added quickly, and the temperature is raised to 70–75°C.

  • A second portion of dimethyl sulfate is added at a steady rate.

  • The reaction mixture is boiled for 30 minutes with continued stirring.

  • After cooling, the mixture is diluted with water and extracted four times with chloroform.

  • The combined chloroform extracts are treated with 2 N hydrochloric acid, and the chloroform is removed by distillation. This process hydrolyzes the anomeric methyl group.

  • The aqueous solution is then extracted with chloroform to isolate the this compound.

  • The chloroform extract is dried, filtered, and concentrated to a syrup.

  • The product is crystallized from petroleum ether containing a small amount of anhydrous ether. The reported yield of the crystalline product is 15–18 g (46–55%).

Comparative Analysis of Historical Methods

To provide a clear comparison of these two landmark methods, the following table summarizes the key quantitative and qualitative aspects of each synthesis.

FeaturePurdie Methylation (1903)Haworth Methylation (1915, modified)
Methylating Agent Methyl iodide (CH₃I)Dimethyl sulfate ((CH₃)₂SO₄)
Base/Promoter Silver oxide (Ag₂O)Sodium hydroxide (NaOH)
Reaction Medium Heterogeneous (solid Ag₂O in liquid CH₃I)Homogeneous (aqueous NaOH and organic phase)
Reaction Temperature Room temperature50–75°C, then boiling
Reaction Time Several days, often requiring repeated treatmentsA few hours in a single operation
Reported Yield Not explicitly quantified in the original paper, but described as laborious46–55% (crystalline product)
Key Advantages Milder reaction conditionsFaster reaction, higher efficiency, single operation
Key Disadvantages Slow, requires large excess of expensive reagents, heterogeneous nature can lead to incomplete reactionUse of highly toxic dimethyl sulfate, strongly basic conditions can cause degradation of the carbohydrate

Visualizing the Synthetic Pathways

To further elucidate the chemical transformations involved in these historical syntheses, the following diagrams, generated using the DOT language, illustrate the reaction workflows.

Purdie_Methylation D_Glucose D-Glucose Methyl_Glucoside Methyl α/β-D-glucoside D_Glucose->Methyl_Glucoside CH₃OH, H⁺ Pentamethyl_Glucose Tetramethyl-α/β-methyl-D-glucoside Methyl_Glucoside->Pentamethyl_Glucose CH₃I, Ag₂O (repeated) Final_Product This compound Pentamethyl_Glucose->Final_Product H₃O⁺, Δ

Caption: Workflow for the Purdie Methylation of D-Glucose.

Haworth_Methylation D_Glucose D-Glucose Methylated_Intermediate Mixture of methylated α/β-methyl-D-glucosides D_Glucose->Methylated_Intermediate (CH₃)₂SO₄, NaOH(aq) Final_Product This compound Methylated_Intermediate->Final_Product H₃O⁺, Δ

Caption: Workflow for the Haworth Methylation of D-Glucose.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3,4,6-Tetra-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3,4,6-Tetra-O-methyl-D-glucose. This fully methylated derivative of D-glucose is a crucial compound in carbohydrate chemistry, often used as a standard in methylation analysis of polysaccharides and glycoconjugates. Accurate NMR data is essential for its identification and for the structural elucidation of more complex carbohydrates.

In solution, this compound exists as an equilibrium mixture of two anomers: the α-anomer and the β-anomer. This anomeric mixture is reflected in the NMR spectra, where separate sets of signals are observed for each anomer. This guide presents the available spectral data in a structured format, details the experimental protocols for data acquisition, and provides a logical workflow for the NMR analysis of this compound.

Spectroscopic Data

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals for the anomeric proton (H-1), the ring protons (H-2 to H-5), the exocyclic methylene (B1212753) protons (H-6a and H-6b), and the protons of the four methoxy (B1213986) groups. The chemical shift of the anomeric proton is particularly diagnostic, with the α-anomer typically resonating at a lower field than the β-anomer.

Table 1: ¹H NMR Spectral Data of this compound

Protonα-anomer (δ, ppm)MultiplicityJ (Hz)β-anomer (δ, ppm)MultiplicityJ (Hz)
H-1~4.98d~3.5~4.35d~7.8
H-2~3.20dd3.5, 9.5~3.15dd7.8, 9.0
H-3~3.55t~9.5~3.45t~9.0
H-4~3.10t~9.5~3.05t~9.0
H-5~3.65m~3.30m
H-6a~3.50dd11.0, 2.0~3.50dd11.0, 2.0
H-6b~3.45dd11.0, 5.0~3.45dd11.0, 5.0
OCH₃3.40-3.60s3.40-3.60s

Note: The chemical shifts of the methoxy protons often appear as multiple sharp singlets in the region of 3.40-3.60 ppm. The assignments for H-2 to H-6b can be complex due to signal overlap and may require 2D NMR techniques for unambiguous identification.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides distinct signals for each carbon atom in the glucose ring and the four methoxy groups. The chemical shift of the anomeric carbon (C-1) is highly indicative of the anomeric configuration, with the α-anomer appearing at a lower field compared to the β-anomer.

Table 2: ¹³C NMR Spectral Data of this compound

Carbonα-anomer (δ, ppm)β-anomer (δ, ppm)
C-1~97.5~104.5
C-2~82.0~84.5
C-3~84.0~86.5
C-4~80.5~79.0
C-5~71.5~75.0
C-6~71.0~71.0
OCH₃58.0-61.058.0-61.0

Note: The chemical shifts of the four methoxy carbons typically appear as distinct signals in the 58.0-61.0 ppm range.

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound. Specific parameters may need to be optimized based on the available instrumentation and the specific requirements of the analysis.

Sample Preparation
  • Dissolution : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) or deuterated water (D₂O) are commonly used.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents. For aqueous solutions, a small amount of acetone (B3395972) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) can be used. Modern spectrometers can also reference the spectra to the residual solvent peak.

  • Filtration : To ensure high-resolution spectra, it is recommended to filter the sample solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program : Standard single-pulse sequence.

  • Spectral Width : Approximately 10-12 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 8 to 16 scans are generally sufficient for a sample of this concentration.

¹³C NMR Spectroscopy:

  • Pulse Program : Standard single-pulse with proton decoupling.

  • Spectral Width : Approximately 200-220 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024 to 4096 scans are typically required due to the lower natural abundance of the ¹³C nucleus.[1]

For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation dissolution Dissolve Sample filtration Filter Solution dissolution->filtration tube_loading Load NMR Tube filtration->tube_loading one_d_h 1D ¹H NMR tube_loading->one_d_h one_d_c 1D ¹³C NMR tube_loading->one_d_c two_d 2D NMR (COSY, HSQC, HMBC) tube_loading->two_d ft Fourier Transform one_d_h->ft one_d_c->ft two_d->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing baseline->referencing integration Integration & Multiplicity Analysis referencing->integration assignment Signal Assignment (α & β anomers) integration->assignment structure_confirm Structure Confirmation assignment->structure_confirm

NMR Analysis Workflow

This comprehensive guide provides foundational knowledge for the NMR analysis of this compound. The provided data and protocols will aid researchers in the accurate identification and characterization of this important carbohydrate derivative, facilitating its use in various scientific and developmental applications.

References

Mass spectrometry fragmentation pattern of 2,3,4,6-Tetra-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3,4,6-Tetra-O-methyl-D-glucose

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of modified carbohydrates is crucial for structural elucidation and metabolic studies. This guide provides a detailed overview of the fragmentation pattern of this compound, a commonly studied permethylated monosaccharide.

Data Presentation: Mass Spectral Data

The following table summarizes the mass-to-charge ratio (m/z) and relative intensity of the principal fragments observed in the electron ionization mass spectrum of a close structural analog, 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-glucitol. This data is representative of the fragmentation that can be expected for this compound under similar conditions.

m/zRelative Intensity (%)Proposed Fragment Ion
45100[C2H5O]+
5815[C3H6O]+
7140[C4H7O]+
7535[C3H7O2]+
8885[C4H8O2]+
10195[C5H9O2]+
11710[C5H9O3]+
1315[C6H11O3]+
1453[C7H13O3]+
1592[C7H11O4]+
1891[M - CH3O]+
2201[M]+

Experimental Protocols

The data presented is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). Below is a representative experimental protocol for the analysis of permethylated monosaccharides.

1. Sample Preparation: Permethylation

A common method for permethylating carbohydrates is the Hakomori method, which uses a strong base like sodium hydride and a methylating agent like methyl iodide in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Materials: Anhydrous sample of D-glucose, Sodium hydride (NaH), Dimethyl sulfoxide (DMSO), Methyl iodide (CH3I), Chloroform, Water.

  • Procedure:

    • Dissolve the dry carbohydrate sample in DMSO.

    • Add sodium hydride to the solution to form the alkoxide.

    • Add methyl iodide to the reaction mixture and stir at room temperature.

    • After the reaction is complete, quench the reaction by the slow addition of water.

    • Extract the permethylated product with chloroform.

    • Wash the organic layer with water and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the permethylated glucose.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 280 °C) and hold.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

Mandatory Visualization: Fragmentation Pathway

The fragmentation of this compound in an electron ionization source is a complex process involving multiple bond cleavages. The following diagram illustrates a plausible fragmentation pathway leading to some of the major observed ions.

fragmentation_pathway M M+• (m/z 236) This compound F189 m/z 189 [M - OCH3]• M->F189 - •OCH3 F101 m/z 101 M->F101 Cleavage at C1-C2 & C4-C5 F88 m/z 88 M->F88 Cleavage at C2-C3 & C5-O F71 m/z 71 F101->F71 - CH2O F45 m/z 45 F101->F45 - C3H6O F88->F45 - C2H3O

Caption: Proposed fragmentation pathway of this compound.

An In-depth Technical Guide to 2,3,4,6-Tetra-O-methyl-D-glucose: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-methyl-D-glucose, a methylated derivative of D-glucose. The document details its chemical structure, physicochemical properties, synthesis, and key applications, particularly its role as a research tool in studying glucose transport mechanisms. Detailed experimental protocols for its synthesis and its application in glucose uptake assays are provided. This guide is intended to be a valuable resource for professionals in the fields of carbohydrate chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a monosaccharide derivative where the hydroxyl groups at positions 2, 3, 4, and 6 of the D-glucose molecule have been replaced by methoxy (B1213986) groups (-OCH3).[1][2] The anomeric hydroxyl group at position 1 remains free, allowing the molecule to exist in equilibrium between its cyclic (pyranose) and open-chain forms. This methylation significantly increases the lipophilicity of the molecule compared to D-glucose.[1]

The chemical structure of 2,3,4,6-Tetra-O-methyl-D-glucopyranose (the cyclic form) is shown below:

Caption: Chemical structure of the α-anomer of 2,3,4,6-Tetra-O-methyl-D-glucopyranose.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₆[3][4]
Molecular Weight 236.26 g/mol [2][3][4]
CAS Number 7506-68-5[5]
IUPAC Name (3R,4S,5R,6R)-3,4,5-Trimethoxy-6-(methoxymethyl)oxan-2-ol[3]
Appearance White to off-white crystalline solid[1]
Melting Point 87-89 °C[4]
Boiling Point 324.4 ± 42.0 °C (Predicted)[2][4]
Solubility Soluble in organic solvents like methanol, ethanol, DCM, DMF, DMSO, EtOAc; less soluble in water.[1]
InChI InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3/t6-,7-,8+,9-,10?/m1/s1[3]
InChIKey AQWPITGEZPPXTJ-ZKZCYXTQSA-N[3]
SMILES COC[C@H]1--INVALID-LINK--O)OC)OC">C@HOC[2]

Synthesis and Experimental Protocols

This compound can be prepared through the exhaustive methylation of D-glucose. One common and effective method involves the use of methyl sulfate (B86663) and a strong base, such as sodium hydroxide (B78521).

Detailed Synthesis Protocol: Methylation of D-glucose

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Anhydrous D-glucose

  • Methyl sulfate

  • Sodium hydroxide (40% w/v aqueous solution)

  • Carbon tetrachloride

  • Chloroform (B151607)

  • 2 N Hydrochloric acid

  • Sodium sulfate (anhydrous)

  • Activated charcoal (Norite)

  • Petroleum ether (30-60 °C)

Procedure:

  • In a 2-liter distilling flask equipped with a mechanical stirrer and a dropping funnel, dissolve 25 g of anhydrous glucose in 15 ml of water by warming the flask in a water bath to 55 °C.

  • Maintain stirring and add a mixture of 90 ml of methyl sulfate and 125 ml of carbon tetrachloride to the glucose solution as quickly as possible.

  • From the dropping funnel, add 400 ml of 40% sodium hydroxide solution. The initial rate of addition should be slow (1 drop every 2 seconds for 5 minutes), then increased (1 drop per second for 5 minutes), and finally added more rapidly (3 drops per second).

  • After the addition of NaOH is complete, boil the mixture in the water bath for 30 minutes with continuous stirring.

  • Cool the reaction mixture, dilute with water to dissolve the precipitated sodium sulfate, and extract four times with 150 ml portions of chloroform.

  • Combine the chloroform extracts and distill off the chloroform.

  • Add 400 ml of 2 N HCl to the residue and pass a rapid current of steam through the solution for 1 hour to hydrolyze any methylated glucosides.

  • Decolorize the hot solution with 5 g of activated charcoal, then cool and filter.

  • Saturate the filtrate with sodium sulfate and extract four times with 150 ml portions of chloroform.

  • Dry the combined chloroform extracts over anhydrous sodium sulfate, add 1 g of activated charcoal, and filter.

  • Remove the chloroform by distillation.

  • Treat the resulting syrup with 40-50 ml of petroleum ether and shake to induce crystallization.

  • Cool the mixture in an ice bath for 30 minutes, then filter the crystals, wash with cold petroleum ether, and dry under reduced pressure.

Applications in Research and Drug Development

The primary application of this compound in scientific research stems from its structural similarity to D-glucose, combined with its inability to be metabolized by cells. This makes it an invaluable tool for studying glucose transport systems.

Study of Glucose Transport Mechanisms

Glucose transporters (GLUTs) are a family of membrane proteins responsible for facilitating the transport of glucose across cell membranes. Understanding the kinetics and regulation of these transporters is crucial in various fields, including diabetes and cancer research.

This compound is actively transported into cells by GLUTs but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[] Consequently, it is not phosphorylated and trapped within the cell in the same way as glucose or its analog 2-deoxy-D-glucose. This property allows researchers to specifically study the transport step of glucose uptake in isolation from downstream metabolic processes. It is particularly useful for investigating transport across biological barriers, such as the blood-brain barrier.[]

Experimental Protocol: Glucose Transport Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory potential of a test compound on glucose transport using this compound in a cell-based assay.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Transport Assay cluster_analysis Analysis cell_culture 1. Culture cells in multi-well plates (e.g., 96-well) to confluency. wash_cells 2. Wash cells with Krebs-Ringer buffer to remove media and glucose. cell_culture->wash_cells add_inhibitor 3. Pre-incubate cells with test compound (potential inhibitor) or vehicle control. wash_cells->add_inhibitor add_substrate 4. Add radiolabeled or fluorescently tagged This compound. add_inhibitor->add_substrate incubate 5. Incubate for a defined period to allow for substrate uptake. add_substrate->incubate stop_transport 6. Stop transport by adding ice-cold buffer and washing cells rapidly. incubate->stop_transport lyse_cells 7. Lyse cells to release internalized substrate. stop_transport->lyse_cells quantify 8. Quantify substrate uptake using scintillation counting or fluorescence. lyse_cells->quantify analyze_data 9. Analyze data to determine IC50 of the test compound. quantify->analyze_data

Caption: Workflow for a glucose transport inhibition assay.

Spectroscopic Characterization

While comprehensive, publicly available spectral data for this compound is limited, its structure allows for the prediction of key features in NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The ¹H NMR spectrum is expected to be complex. Key signals would include:

    • Four distinct singlets in the range of 3.4-3.7 ppm, each integrating to 3 protons, corresponding to the four methoxy groups (-OCH₃).

    • A series of multiplets between 3.0 and 5.5 ppm corresponding to the protons on the glucose ring (H-1 to H-6). The anomeric proton (H-1) would appear as a doublet, with its chemical shift and coupling constant being diagnostic of the α or β configuration.

    • A signal for the anomeric hydroxyl proton (-OH), which would be broad and its chemical shift dependent on the solvent and concentration.

  • ¹³C NMR: The ¹³C NMR spectrum would be expected to show 10 distinct signals:

    • Four signals in the range of 58-62 ppm for the carbons of the four methoxy groups.

    • Six signals for the carbons of the glucose ring. The anomeric carbon (C-1) would be found downfield, typically in the range of 90-100 ppm. The other ring carbons (C-2 to C-5) would resonate between 70 and 85 ppm, while the C-6 carbon would be expected around 70-75 ppm.

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, particularly with techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), the fragmentation of methylated sugars provides structural information.

  • Molecular Ion: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 236 or 237, respectively. Sodium adducts [M+Na]⁺ at m/z 259 are also commonly observed for carbohydrates.

  • Fragmentation Pattern: The fragmentation of permethylated carbohydrates is well-studied. Cleavage typically occurs at the glycosidic bonds and via cross-ring fragmentation. For this compound, key fragmentation pathways would involve the loss of methoxy groups (-OCH₃, 31 Da) and larger fragments. Common fragment ions would arise from cleavage of the C-C bonds within the pyranose ring, yielding characteristic ions that can help elucidate the methylation pattern. The fragmentation would be complex, but key ions would likely be observed at m/z values such as 205 (loss of OCH₃), 101, 88, and 71, which are characteristic fragments of permethylated hexoses.

Logical Relationship Diagram:

G cluster_structure Chemical Structure cluster_properties Key Properties cluster_application Primary Application cluster_outcome Research Outcome structure This compound (Free Anomeric OH) prop1 Increased Lipophilicity structure->prop1 prop2 Transported by GLUTs structure->prop2 prop3 Not a Substrate for Hexokinase (Non-metabolizable) structure->prop3 application Research Tool for Studying Glucose Transport prop2->application prop3->application outcome Isolation of Transport Kinetics from Metabolism application->outcome

Caption: Logical relationship of structure to application.

Conclusion

This compound is a vital chemical tool for researchers and drug development professionals. Its unique property of being a transportable but non-metabolizable analog of glucose allows for the precise study of glucose transporter function and kinetics. This guide has provided a detailed summary of its chemical properties, a reliable synthesis protocol, and a framework for its use in cell-based assays, making it a practical resource for the scientific community.

References

The Pivotal Role of 2,3,4,6-Tetra-O-methyl-D-glucose in Modern Carbohydrate Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6-Tetra-O-methyl-D-glucose, a fully methylated derivative of D-glucose, serves as an indispensable tool in the structural elucidation of complex carbohydrates. Its strategic application in methylation analysis allows for the precise determination of glycosidic linkages within oligosaccharides and polysaccharides, a critical step in understanding their biological function. This technical guide provides an in-depth exploration of the synthesis, analytical applications, and experimental protocols involving this compound. Furthermore, it delves into the broader implications of methylation in modulating molecular properties, a concept of significant interest in drug design and development. Detailed experimental workflows, quantitative data, and structural analysis are presented to equip researchers with the necessary knowledge to effectively utilize this key compound in their scientific endeavors.

Introduction

Carbohydrates, in the form of oligosaccharides and polysaccharides, are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions. The intricate three-dimensional structures of these glycans, dictated by their monosaccharide composition and the specific linkages between them, are directly correlated with their biological activity. Therefore, the precise structural characterization of complex carbohydrates is paramount.

Methylation analysis is a cornerstone technique for determining the substitution patterns of hydroxyl groups in monosaccharide residues within a larger carbohydrate structure. This method involves the exhaustive methylation of all free hydroxyl groups, followed by acid hydrolysis of the glycosidic bonds. The resulting partially methylated monosaccharides are then identified, typically by gas chromatography-mass spectrometry (GC-MS). This compound is the archetypal product of a non-reducing terminal glucose residue that was not involved in a glycosidic linkage at any of its hydroxyl groups, except for the anomeric carbon. Its unambiguous identification provides a crucial reference point in the structural puzzle of a complex carbohydrate.[1][]

This guide will provide a comprehensive overview of the role of this compound in carbohydrate chemistry, with a focus on practical applications for researchers in academia and the pharmaceutical industry.

Synthesis of this compound

The synthesis of this compound is a foundational procedure in carbohydrate chemistry. One common method involves the methylation of anhydrous glucose using methyl sulfate (B86663) in the presence of a strong base.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Organic Syntheses Procedure.[3]

Materials:

  • Anhydrous glucose

  • Methyl sulfate (Caution: Highly toxic)

  • Carbon tetrachloride

  • 40% (by weight) Sodium hydroxide (B78521) solution

  • 2 N Hydrochloric acid

  • Chloroform (B151607)

  • Anhydrous sodium sulfate

  • Activated carbon (e.g., Norite)

  • 2-liter distilling flask

  • Mechanical stirrer

  • Dropping funnel

  • Water bath

  • Condenser

  • Suction flask

Procedure:

  • Initial Setup: In a 2-liter distilling flask equipped with a mechanical stirrer and a dropping funnel, dissolve 25 g of anhydrous glucose in 15 ml of water. Place the flask in a water bath maintained at 55°C.

  • First Methylation: With vigorous stirring, rapidly add a mixture of 90 ml of methyl sulfate and 125 ml of carbon tetrachloride to the glucose solution.

  • Addition of Base: Begin the dropwise addition of 400 ml of 40% sodium hydroxide solution. Initially, add at a rate of 1 drop every 2 seconds for 5 minutes, then increase to 1 drop per second for 5 minutes, and finally to 3 drops per second. The heat of the reaction should maintain the temperature at 50-55°C.

  • Second Methylation: Once the initial reaction subsides, add the remainder of the sodium hydroxide solution more rapidly. Raise the water bath temperature to 70-75°C. Add 160 ml of methyl sulfate to the dropping funnel and add it to the reaction mixture at a rate of 3-4 drops per second.

  • Reaction Completion and Extraction: After the addition of methyl sulfate is complete, boil the mixture for 30 minutes with continued stirring. Cool the flask, dilute with water to dissolve the precipitated sodium sulfate, and extract the aqueous layer four times with 150 ml portions of chloroform.

  • Hydrolysis: Combine the chloroform extracts and add 400 ml of 2 N hydrochloric acid. Distill off the chloroform. Pass a rapid stream of steam through the acidic solution for 1 hour to hydrolyze the methylated glucose.

  • Purification: Add 5 g of activated carbon to the hot solution, cool, and filter. Saturate the filtrate with sodium sulfate and extract four times with 150 ml portions of chloroform.

  • Final Product Isolation: Dry the combined chloroform extracts with anhydrous sodium sulfate, add 1 g of activated carbon, and filter. Remove the chloroform by distillation to yield this compound.

Role in Methylation Analysis for Glycosidic Linkage Determination

The primary application of this compound is as a key product in methylation analysis, a powerful technique for elucidating the structure of polysaccharides.[4][5] The process involves permethylation of all free hydroxyl groups, followed by hydrolysis, reduction, and acetylation to form partially methylated alditol acetates (PMAAs), which are then analyzed by GC-MS.

The identity of the resulting PMAAs reveals the positions of the glycosidic linkages. For example, the detection of 2,3,4,6-Tetra-O-methyl-D-glucitol acetate (B1210297) indicates a terminal, non-reducing glucose residue. Conversely, a 2,3,6-tri-O-methyl-D-glucitol acetate would signify a glucose residue linked at the C4 position.

Experimental Workflow for Methylation Analysis

The following diagram illustrates the key steps in a typical methylation analysis protocol.

Methylation_Analysis_Workflow Experimental Workflow for Methylation Analysis Polysaccharide Polysaccharide Sample Permethylation Permethylation (e.g., Ciucanu-Kerek or Hakomori method) Polysaccharide->Permethylation Hydrolysis Acid Hydrolysis (e.g., with trifluoroacetic acid) Permethylation->Hydrolysis Reduction Reduction (e.g., with NaBD4) Hydrolysis->Reduction Acetylation Acetylation (e.g., with acetic anhydride) Reduction->Acetylation GCMS GC-MS Analysis Acetylation->GCMS Data_Analysis Data Analysis and Linkage Determination GCMS->Data_Analysis

Caption: A generalized workflow for the methylation analysis of polysaccharides.

Detailed Experimental Protocol: Methylation Analysis (Ciucanu-Kerek Method)

This protocol is a widely adapted method for the permethylation of carbohydrates.[6][7]

Materials:

Procedure:

  • Permethylation:

    • Dissolve 5-10 mg of the dried polysaccharide sample in 1-2 ml of anhydrous DMSO in a sealed reaction vial under an inert atmosphere (nitrogen or argon).

    • Add a slurry of powdered NaOH in DMSO.

    • Add methyl iodide dropwise while stirring.

    • Stir the reaction mixture at room temperature for at least 6 hours or until the reaction is complete.

    • Quench the reaction by the slow addition of water.

    • Extract the permethylated polysaccharide with dichloromethane. Wash the organic layer with water and evaporate to dryness.

  • Hydrolysis:

    • Hydrolyze the permethylated sample with 2 M trifluoroacetic acid at 121°C for 2 hours.

    • Remove the acid by evaporation under a stream of nitrogen, with co-evaporation with methanol.

  • Reduction:

    • Dissolve the hydrolyzed sample in water and add sodium borodeuteride (NaBD₄).

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Neutralize the excess NaBD₄ by adding acetic acid.

    • Evaporate to dryness and co-evaporate with methanol several times to remove borates.

  • Acetylation:

    • Acetylate the resulting alditols by adding a mixture of acetic anhydride and pyridine (1:1 v/v) and heating at 100°C for 1 hour.

    • Evaporate the reagents under a stream of nitrogen.

    • Partition the resulting partially methylated alditol acetates (PMAAs) between dichloromethane and water.

    • Collect the organic layer and evaporate to dryness.

  • GC-MS Analysis:

    • Dissolve the PMAA sample in a suitable solvent (e.g., acetone (B3395972) or hexane) and inject it into the GC-MS system.

    • Identify the PMAAs based on their retention times and mass spectra compared to known standards.

Analytical Data and Interpretation

The identification of this compound and other partially methylated derivatives is achieved through a combination of their gas chromatographic retention times and their mass spectral fragmentation patterns.

Gas Chromatography Retention Times

The retention times of PMAAs are dependent on the specific GC column and operating conditions. The following table provides relative retention times for various methylated glucitol acetates on different stationary phases.

Methylated Glucitol AcetateLinkage IndicatedRelative Retention Time (ECNSS-M column)Relative Retention Time (OV-225 column)
1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitolTerminal Glucose1.001.00
1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol4-linked Glucose1.981.85
1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-glucitol6-linked Glucose1.551.48
1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-D-glucitol3-linked Glucose1.801.72
1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-D-glucitol2-linked Glucose1.751.65
1,3,4,5-tetra-O-acetyl-2,6-di-O-methyl-D-glucitol3,4-linked Glucose3.503.10

Data compiled from publicly available databases and are for illustrative purposes. Actual retention times may vary.

Mass Spectrometry Fragmentation Patterns

Electron impact (EI) mass spectrometry of PMAAs produces characteristic fragmentation patterns resulting from cleavage of the carbon-carbon backbone of the alditol. The masses of the resulting fragments are indicative of the positions of the methyl and acetyl groups.

MS_Fragmentation Primary Fragmentation of a Partially Methylated Alditol Acetate PMAA R1-CH(OAc)-CH(OMe)-CH(OAc)-CH(OMe)-CH2(OAc) Frag1 R1-CH(OAc)+ PMAA->Frag1 Cleavage Frag2 R1-CH(OAc)-CH(OMe)+ PMAA->Frag2 Cleavage Frag3 R1-CH(OAc)-CH(OMe)-CH(OAc)+ PMAA->Frag3 Cleavage

Caption: Generalized primary fragmentation of a PMAA in EI-MS.

The fragmentation of 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol, derived from a terminal glucose residue, will yield a distinct set of primary fragment ions. For example, a prominent ion at m/z 45 is often observed, corresponding to [CH₃OCH₂]⁺. The interpretation of the full mass spectrum allows for the unambiguous identification of the methylation pattern.

Role in Drug Development

Beyond its role in structural analysis, the concept of methylation is highly relevant in drug discovery and development. The addition of a methyl group, often referred to as the "magic methyl" effect, can profoundly alter the physicochemical and pharmacokinetic properties of a molecule.[8][9][10]

Modulation of Physicochemical Properties

Methylation of hydroxyl groups, as in the case of this compound, significantly increases the lipophilicity of a molecule.[1] This can lead to:

  • Increased membrane permeability: Enhanced lipophilicity can improve a drug's ability to cross cellular membranes, potentially increasing its bioavailability.

  • Altered solubility: While increasing solubility in organic solvents, methylation typically decreases aqueous solubility. This trade-off must be carefully managed in drug design.

  • Conformational changes: The steric bulk of methyl groups can influence the preferred conformation of a molecule, which can in turn affect its binding affinity to a biological target.

Impact on Pharmacokinetics

The introduction of methyl groups can also influence the metabolic fate of a drug candidate:

  • Metabolic stability: Methyl groups can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.

  • Receptor binding: A strategically placed methyl group can enhance the binding affinity of a ligand to its receptor by occupying a hydrophobic pocket in the binding site.

The principles learned from the study of methylated carbohydrates like this compound can inform the rational design of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

Methylation_in_Drug_Design Impact of Methylation in Drug Design Methylation Methylation (-OH to -OCH3) Physicochemical Altered Physicochemical Properties Methylation->Physicochemical Pharmacokinetic Improved Pharmacokinetic Properties Methylation->Pharmacokinetic Lipophilicity Increased Lipophilicity Physicochemical->Lipophilicity Solubility Altered Solubility Physicochemical->Solubility Conformation Conformational Restriction Physicochemical->Conformation Metabolic_Stability Increased Metabolic Stability Pharmacokinetic->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity Pharmacokinetic->Binding_Affinity

Caption: The multifaceted effects of methylation on drug properties.

Conclusion

This compound is more than just a methylated sugar; it is a fundamental tool that unlocks the structural secrets of complex carbohydrates. Its central role in methylation analysis provides the basis for understanding the structure-function relationships of glycans in health and disease. The detailed experimental protocols and analytical data presented in this guide are intended to serve as a valuable resource for researchers in the field. Furthermore, the principles of methylation, exemplified by this compound, have far-reaching implications in the rational design of novel therapeutics, highlighting the enduring importance of fundamental carbohydrate chemistry in advancing biomedical science.

References

Methodological & Application

Application Note: Polysaccharide Methylation Analysis for Glycosidic Linkage Determination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylation analysis is a powerful and widely established chemical method for the elucidation of glycosidic linkages in polysaccharides and other complex carbohydrates.[1][2][3] This technique involves the exhaustive methylation of all free hydroxyl groups, followed by acid hydrolysis of the glycosidic bonds, reduction of the resulting partially methylated monosaccharides to alditols, and subsequent acetylation of the newly formed hydroxyl groups. The resulting partially methylated alditol acetates (PMAAs) are volatile derivatives suitable for separation and identification by gas chromatography-mass spectrometry (GC-MS).[1][4] The fragmentation patterns of the PMAAs in the mass spectrometer provide definitive information about the original positions of the glycosidic linkages. 2,3,4,6-Tetra-O-methyl-D-glucose is a key standard in this analysis, representing a terminal, non-reducing glucose residue. This application note provides a detailed protocol for the methylation analysis of polysaccharides.

Principle of the Method

The fundamental principle of methylation analysis lies in marking the free hydroxyl groups of a polysaccharide with methyl groups. The hydroxyl groups involved in glycosidic linkages or as part of the ring structure are protected from this methylation. Subsequent hydrolysis breaks the glycosidic bonds, exposing hydroxyl groups at the linkage positions. These newly exposed hydroxyls, along with the hydroxyl group at the anomeric carbon, are then acetylated after reduction to alditols. By identifying the positions of the methyl and acetyl groups on the final PMAA products, the original linkage positions of the monosaccharide units within the polysaccharide can be determined.

Experimental Protocol

This protocol is based on the Hakomori methylation method, which is a widely used and effective procedure for permethylating polysaccharides.[5]

Materials

Equipment

  • Reaction vials with screw caps (B75204) and septa

  • Sonicator

  • Magnetic stirrer and stir bars

  • Heating block or oven

  • Nitrogen or argon gas supply

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., SP-2330 or equivalent)

  • Rotary evaporator or centrifugal vacuum concentrator

Procedure

1. Permethylation (Hakomori Method)

  • Dry the polysaccharide sample (1-5 mg) in a reaction vial under vacuum overnight over P₂O₅.

  • Add 1 mL of anhydrous DMSO to the vial and dissolve the sample completely. Sonication or gentle heating may be required.

  • Prepare a slurry of "dimsyl anion" by carefully adding approximately 30 mg of powdered NaOH to 1 mL of anhydrous DMSO in a separate vial and sonicating for 10-15 minutes.

  • Add 0.5 mL of the dimsyl anion slurry to the dissolved polysaccharide sample. The solution should become viscous and slightly colored.

  • Stir the reaction mixture at room temperature for at least 4 hours under an inert atmosphere (nitrogen or argon).

  • Cool the reaction mixture in an ice bath.

  • Slowly add 0.5 mL of methyl iodide (CH₃I) dropwise to the reaction mixture while stirring. Caution: Methyl iodide is toxic and should be handled in a fume hood.

  • Allow the reaction to proceed at room temperature for at least 2 hours, or until the solution becomes clear.

  • Quench the reaction by the slow, dropwise addition of 1 mL of deionized water.

  • Extract the permethylated polysaccharide by adding 2 mL of chloroform and 5 mL of deionized water. Vortex thoroughly and centrifuge to separate the layers.

  • Collect the lower chloroform layer. Repeat the extraction of the aqueous layer twice more with 2 mL of chloroform each time.

  • Combine the chloroform extracts and wash them three times with 5 mL of deionized water.

  • Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

2. Hydrolysis

  • To the dried permethylated polysaccharide, add 1 mL of 2 M trifluoroacetic acid (TFA).

  • Seal the vial and heat at 121°C for 2 hours to hydrolyze the glycosidic linkages.

  • Cool the vial to room temperature and remove the TFA by evaporation under a stream of nitrogen or with a centrifugal vacuum concentrator. Add methanol (B129727) and re-evaporate (repeat 3 times) to ensure complete removal of the acid.

3. Reduction

  • Dissolve the dried, partially methylated monosaccharides in 0.5 mL of 1 M ammonium (B1175870) hydroxide containing 10 mg/mL sodium borodeuteride (NaBD₄).

  • Incubate the reaction mixture at room temperature for 2 hours.

  • Destroy the excess NaBD₄ by the dropwise addition of glacial acetic acid until effervescence ceases.

4. Acetylation

  • Evaporate the sample to dryness. Add 0.5 mL of methanol and evaporate again (repeat 3 times) to remove boric acid as volatile methyl borate.

  • To the dried alditols, add 0.5 mL of acetic anhydride and 0.5 mL of 1-methylimidazole.

  • Incubate at room temperature for 30 minutes.

  • Add 5 mL of deionized water to stop the reaction.

  • Extract the partially methylated alditol acetates (PMAAs) with 2 mL of dichloromethane (DCM). Vortex and centrifuge.

  • Collect the lower DCM layer. Wash the DCM extract with 5 mL of deionized water (repeat 3 times).

  • Dry the DCM layer over anhydrous sodium sulfate, filter, and concentrate to a small volume (approximately 100 µL) for GC-MS analysis.

5. GC-MS Analysis

  • Inject 1-2 µL of the PMAA sample onto the GC-MS system.

  • The PMAAs are separated based on their retention times and identified by their characteristic electron ionization (EI) mass spectra.

  • The fragmentation patterns are interpreted to determine the positions of methylation and acetylation, thus revealing the original glycosidic linkages. For example, a fragment at m/z 117 is indicative of a primary acetyl group.

  • Analyze the this compound standard under the same conditions to confirm the retention time and mass spectrum of a terminal, non-reducing glucose residue.

Data Presentation

The quantitative data for the key steps in the protocol are summarized in the table below for easy reference.

StepReagentConcentration/AmountVolumeIncubation TimeIncubation Temperature
Permethylation Polysaccharide1-5 mgN/AN/AN/A
Anhydrous DMSON/A1 mL-Room Temp
"Dimsyl anion" slurry~30 mg NaOH/mL DMSO0.5 mL4 hoursRoom Temp
Methyl iodideN/A0.5 mL2 hoursRoom Temp
Hydrolysis Trifluoroacetic acid (TFA)2 M1 mL2 hours121°C
Reduction Sodium borodeuteride (NaBD₄)10 mg/mL in 1 M NH₄OH0.5 mL2 hoursRoom Temp
Acetylation Acetic anhydrideN/A0.5 mL30 minutesRoom Temp
1-MethylimidazoleN/A0.5 mL30 minutesRoom Temp

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for polysaccharide methylation analysis.

Polysaccharide_Methylation_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Polysaccharide Polysaccharide Permethylation Permethylation (Hakomori Method) Polysaccharide->Permethylation Hydrolysis Hydrolysis (TFA) Permethylation->Hydrolysis Reduction Reduction (NaBD₄) Hydrolysis->Reduction Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation GCMS GC-MS Analysis Acetylation->GCMS PMAAs Data Linkage Determination GCMS->Data

Caption: Workflow of polysaccharide methylation analysis.

Signaling Pathway/Logical Relationship

The following diagram illustrates the chemical transformations of a glucose residue at different positions within a polysaccharide chain during the methylation analysis protocol.

Methylation_Analysis_Logic cluster_0 Polysaccharide Residues cluster_1 Partially Methylated Alditol Acetates (PMAAs) Terminal Terminal Glucose (e.g., non-reducing end) PMAA_Terminal 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol Terminal->PMAA_Terminal Methylation, Hydrolysis, Reduction, Acetylation Internal Internal 1,4-linked Glucose PMAA_Internal 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol Internal->PMAA_Internal Methylation, Hydrolysis, Reduction, Acetylation Branch Branch Point 1,4,6-linked Glucose PMAA_Branch 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-glucitol Branch->PMAA_Branch Methylation, Hydrolysis, Reduction, Acetylation

Caption: Chemical logic of methylation analysis.

References

Application Note: Glycosidic Linkage Analysis using GC-MS of Partially Methylated Alditol Acetates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The determination of glycosidic linkages is a fundamental aspect of the structural elucidation of polysaccharides, glycoproteins, and glycolipids.[1] This information is critical for understanding the three-dimensional structure of these complex carbohydrates and their biological functions, which include cell recognition, signaling, and immune responses.[1] The most robust and widely used method for this purpose is methylation analysis, which involves a series of chemical modifications to produce partially methylated alditol acetates (PMAAs).[2] These volatile derivatives are then separated and identified by gas chromatography-mass spectrometry (GC-MS), providing a detailed map of the monosaccharide linkages within the original polymer.[2][3]

Principle of the Method The PMAA method is a multi-step process designed to place unique chemical marks at the positions of free hydroxyl groups and at the sites of glycosidic linkages. The overall principle is as follows:

  • Permethylation: All free hydroxyl (-OH) groups on the carbohydrate are converted to methyl ethers (-OCH₃) using a strong base and methyl iodide. This step protects the non-linked positions.[3]

  • Hydrolysis: The glycosidic bonds holding the monosaccharides together are cleaved by acid hydrolysis. This process exposes hydroxyl groups at the positions that were previously involved in linkages.

  • Reduction: The partially methylated monosaccharides are reduced to their corresponding alditols. Using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), is crucial as it introduces a deuterium (B1214612) atom at C1, allowing for the unambiguous differentiation of otherwise identical derivatives (e.g., 1,2-linked vs 1,4-linked xylans).[2][4]

  • Acetylation: The newly exposed hydroxyl groups (from the hydrolysis and reduction steps) are acetylated to form acetyl esters (-OAc).

  • GC-MS Analysis: The resulting PMAA derivatives are volatile and can be separated by gas chromatography. The separated compounds are then fragmented and detected by mass spectrometry. The fragmentation pattern is characteristic of the positions of the methyl and acetyl groups, which directly reveals the original linkage position of the monosaccharide residue in the polymer.[3][4]

Experimental Workflow and Protocols

The following section provides a detailed workflow and step-by-step protocols for performing glycosidic linkage analysis.

G cluster_workflow Overall Experimental Workflow A 1. Polysaccharide Sample (Dry) B 2. Permethylation (Hakomori Method) A->B DMSO, NaOH, CH₃I C 3. Acid Hydrolysis (TFA) B->C 2M TFA, 100°C D 4. Reduction (NaBD₄) C->D NaBD₄ in NH₄OH E 5. Acetylation (Acetic Anhydride) D->E Acetic Anhydride (B1165640) F 6. PMAA Extraction E->F Dichloromethane (B109758) G 7. GC-MS Analysis F->G H 8. Data Interpretation G->H

Caption: High-level workflow for PMAA-based glycosidic linkage analysis.

Detailed Experimental Protocol

Materials and Reagents

  • Dry polysaccharide sample (1-5 mg)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous[5]

  • Iodomethane (B122720) (CH₃I)[5]

  • Sodium hydroxide (B78521) (NaOH)[6]

  • Trifluoroacetic acid (TFA)[7]

  • Sodium borodeuteride (NaBD₄)

  • Ammonia solution (e.g., 2M NH₄OH)[7]

  • Acetic anhydride[7]

  • Dichloromethane (DCM) or Chloroform[7]

  • Methanol (B129727) (MeOH)

  • Acetic Acid

  • Deionized water

  • Screw-cap tubes with PTFE-lined caps[5]

  • Sonicator, nitrogen evaporator, heating block, centrifuge

Step 1: Permethylation (Modified Hakomori Method) This procedure methylates all free hydroxyl groups.

  • Dry the polysaccharide sample (e.g., 100 µg) in a screw-cap tube under vacuum.[5]

  • Add 200 µL of dry DMSO and sonicate for 30 minutes or until the sample is fully dissolved.[5] The low solubility of some polysaccharides can be a limiting factor.[6]

  • Prepare a slurry of NaOH in DMSO. Vortex and sonicate a mixture of NaOH and DMSO to create a fine dispersion.[8] Add this basic slurry to the dissolved sample.

  • Incubate the mixture for 30 minutes at room temperature.

  • Cool the tube in an ice bath and add 100 µL of iodomethane (CH₃I) dropwise.[5] Caution: Iodomethane is toxic and carcinogenic. Handle in a fume hood.

  • Allow the reaction to proceed for at least 1 hour at room temperature.[6]

  • Quench the reaction by slowly adding 1 mL of water.

  • Extract the permethylated product by adding 1 mL of dichloromethane (or chloroform), vortexing thoroughly, and centrifuging to separate the layers.[5]

  • Carefully remove the upper aqueous layer. Wash the lower organic layer twice more with 1 mL of water.[5]

  • Evaporate the organic solvent to dryness under a stream of nitrogen.[5]

Step 2: Acid Hydrolysis This step cleaves the glycosidic linkages.

  • To the dried permethylated sample, add 150 µL of 2.5 M TFA.[5][8]

  • Seal the tube tightly and incubate at 100°C for 4 hours.[5][8]

  • Cool the tube and evaporate the TFA to dryness under a stream of nitrogen at 40°C.[5]

Step 3: Reduction This step converts the partially methylated sugars to their corresponding alditols.

  • Dissolve the dried residue in 50 µL of 2 M NH₄OH.[7]

  • Add 50 µL of freshly prepared 1 M NaBD₄ in 2 M NH₄OH.[7]

  • Incubate at room temperature for 2.5 hours.[7]

  • Destroy the excess NaBD₄ by carefully adding 3-4 drops of glacial acetic acid until fizzing stops.[7]

  • Dry the sample under a stream of nitrogen.

  • To remove the resulting borate (B1201080) salts, add 250 µL of 5% acetic acid in methanol and evaporate to dryness. Repeat this step once. Then, add 250 µL of pure methanol and evaporate to dryness, repeating twice.[7]

Step 4: Acetylation This final derivatization step makes the alditols volatile for GC analysis.

  • To the completely dry sample, add 250 µL of acetic anhydride.[7]

  • Seal the tube and incubate at 100°C for 2.5 hours.[7]

  • Cool the tube, then destroy the excess acetic anhydride by adding 2 mL of water and letting it stand for 10 minutes.[7]

  • Extract the PMAA derivatives twice with 0.5 mL of dichloromethane.[7]

  • Combine the organic layers and wash them twice with 1 mL of water.[7]

  • Evaporate the final organic layer to dryness and redissolve the PMAA products in a suitable volume of dichloromethane or ethyl acetate (B1210297) for GC-MS injection.[7]

Chemical Transformations and Data Interpretation

Caption: Chemical conversion of a 4-linked glucose residue to its PMAA derivative.

GC-MS Analysis and Interpretation

The final PMAA mixture is injected into the GC-MS. The GC separates the derivatives based on their volatility and interaction with the column, resulting in characteristic retention times.

  • Mass Spectrometry: Electron Impact (EI) ionization at 70 eV is typically used.[5] The high energy causes the alditol backbone to fragment, primarily through cleavage of the C-C bonds.[9] The resulting fragment ions are diagnostic for the location of methyl and acetyl groups.

  • Fragmentation Rules:

    • Cleavage occurs between carbon atoms of the alditol chain.[9]

    • The positive charge is preferentially stabilized on a carbon atom substituted with a methoxy (B1213986) group rather than an acetoxy group.[9]

    • Primary fragments are formed, which can then lose neutral molecules like acetic acid (60 Da), methanol (32 Da), or ketene (B1206846) (42 Da) to form secondary fragments.[9]

    • By identifying the major fragment ions, one can piece together the substitution pattern and thus identify the original glycosidic linkage.

Data Presentation

The identification of each PMAA is confirmed by comparing its retention time and mass spectrum with those of known standards or published data.

Table 1: Common Glycosidic Linkages and their PMAA Derivatives

Original Linkage in PolymerMonosaccharide ExampleResulting PMAA Derivative Name
TerminalT-Glcp1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol
1 -> 22-Manp1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-mannitol
1 -> 33-Galp1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-galactitol
1 -> 44-Glcp1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol
1 -> 66-Glcp1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-glucitol
1 -> 3, 1 -> 43,4-Xylp1,3,4,5-tetra-O-acetyl-2-O-methyl-xylitol
1 -> 2, 1 -> 42,4-Manp1,2,4,5-tetra-O-acetyl-3,6-di-O-methyl-mannitol

Table 2: Characteristic Mass Spectral Fragments (m/z) for Common PMAA Derivatives of Hexoses

PMAA Derivative (from Hexose)Key Diagnostic Primary Fragment Ions (m/z)
2,3,4,6-Me₄ (Terminal)45, 87, 101, 117, 129, 161, 205
2,3,4-Me₃ (6-linked)45, 87, 101, 117, 129, 233
2,3,6-Me₃ (4-linked)45, 101, 117, 161, 233
2,4,6-Me₃ (3-linked)45, 87, 117, 129, 189
3,4,6-Me₃ (2-linked)45, 87, 117, 129, 189
2,3-Me₂ (4,6-linked)45, 101, 117, 161, 174, 233
3,6-Me₂ (2,4-linked)45, 117, 189

Note: The relative intensities of these fragments are also crucial for identification. Data is compiled from common fragmentation patterns.[2][9]

References

Application Notes and Protocols for Gas Chromatography of 2,3,4,6-Tetra-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 2,3,4,6-Tetra-O-methyl-D-glucose for analysis by gas chromatography (GC). The following sections outline two primary derivatization techniques: the preparation of partially methylated alditol acetates (PMAAs) and silylation. These methods enhance the volatility of the methylated glucose, a crucial step for successful GC analysis.

Introduction

This compound is a common derivative in carbohydrate analysis, often resulting from the methylation analysis of polysaccharides to determine glycosidic linkages. Gas chromatography, coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of such sugar derivatives. However, the inherent polarity and low volatility of sugars necessitate a derivatization step to make them amenable to GC analysis. The two most common and effective methods for this purpose are the formation of alditol acetates and silylation.[1]

The alditol acetate (B1210297) method involves the reduction of the monosaccharide to its corresponding sugar alcohol (alditol), followed by acetylation of the hydroxyl groups. This process yields a single, stable derivative for each monosaccharide, simplifying the resulting chromatogram.[1][2] Silylation, on the other hand, replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, also increasing volatility. While effective, silylation can sometimes produce multiple peaks for a single sugar due to the presence of anomers, although methods exist to mitigate this.[1][3]

Method 1: Preparation of Partially Methylated Alditol Acetates (PMAAs)

This protocol is a widely used method for the linkage analysis of polysaccharides and is well-suited for preparing this compound for GC analysis.[4] The procedure involves reduction of the methylated sugar followed by acetylation.

Experimental Protocol

1. Reduction to Alditol:

  • Dissolve the dried this compound sample (approximately 100 µg) in 200 µL of a 5 mg/mL solution of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent (e.g., water or a buffered solution).[5]

  • Incubate the reaction mixture at 37°C for 4 hours.[5]

  • To stop the reaction, carefully add 200 µL of glacial acetic acid. This will neutralize the excess NaBH₄.[1][5]

  • Evaporate the sample to dryness under a stream of nitrogen at 40°C.[5]

2. Acetylation:

  • To the dried alditol, add 600 µL of acetic anhydride (B1165640) and 60 µL of a catalyst, such as pyridine (B92270) or 1-methylimidazole.[2][6][7]

  • Heat the mixture at 37°C for 45 minutes.[1]

  • Cool the reaction mixture and quench the reaction by the careful, dropwise addition of 2.5 mL of water. To ensure safety, this step should be performed in a fume hood as the reaction can be exothermic.[1]

  • Extract the alditol acetate derivative with 2 mL of a suitable organic solvent, such as chloroform (B151607) or dichloromethane, three times.[1]

  • Combine the organic layers, evaporate to dryness, and reconstitute the sample in a known volume of a suitable solvent (e.g., chloroform or ethyl acetate) for GC analysis.[1]

Data Presentation
AnalyteDerivativeExpected Retention Time (Relative)Key Mass Fragments (m/z)
This compound1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitolVaries with GC column and conditions. Typically elutes after less methylated derivatives.Fragmentation patterns will be characteristic of the alditol acetate structure. Key fragments often arise from cleavage between carbon atoms.

Experimental Workflow: Alditol Acetate Derivatization

Alditol_Acetate_Workflow cluster_reduction Reduction cluster_acetylation Acetylation cluster_analysis Analysis start This compound reduction Add NaBH4 Incubate @ 37°C start->reduction quench_reduction Add Acetic Acid reduction->quench_reduction dry_reduction Evaporate to Dryness quench_reduction->dry_reduction acetylation Add Acetic Anhydride & Catalyst Heat @ 37°C dry_reduction->acetylation quench_acetylation Quench with Water acetylation->quench_acetylation extraction Solvent Extraction quench_acetylation->extraction dry_acetylation Evaporate & Reconstitute extraction->dry_acetylation gc_analysis GC-MS Analysis dry_acetylation->gc_analysis

Caption: Workflow for the derivatization of methylated glucose to its alditol acetate.

Method 2: Silylation

Silylation is another robust method for preparing this compound for GC analysis. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent. To simplify the resulting chromatogram, an oximation step is often performed prior to silylation.[1][8]

Experimental Protocol

1. Oximation (Optional but Recommended):

  • Dissolve approximately 2 mg of the dried this compound sample in 200 µL of a 40 mg/mL solution of hydroxylamine (B1172632) hydrochloride or O-ethylhydroxylamine hydrochloride in pyridine.[1][9]

  • Heat the mixture at 70°C for 30 minutes.[1]

  • Allow the sample to cool to room temperature.

2. Silylation:

  • To the cooled oxime mixture, add 120 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which may contain 1% trimethylchlorosilane (TMCS) as a catalyst.[3][9]

  • Heat the mixture at 70°C for an additional 30 minutes.[1]

  • After cooling, the sample is ready for direct injection into the GC-MS. Alternatively, it can be diluted with a suitable solvent like ethyl acetate.[1]

Data Presentation
AnalyteDerivativeExpected Retention Time (Relative)Key Mass Fragments (m/z)
This compoundTrimethylsilyl (TMS) derivativeMultiple peaks may be observed due to anomers if the oximation step is omitted.[3]Characteristic fragments for TMS derivatives include m/z 73, 147, and others resulting from the loss of TMS groups.
GC-MS Parameters for Silylated Derivatives
ParameterValue
Injector Temperature 250°C[9]
Carrier Gas Helium at a constant flow of 1 mL/min[9]
Oven Program Initial: 100°C for 2 minRamp 1: 5°C/min to 200°CRamp 2: 10°C/min to 300°C, hold for 5 min[9]
MS Transfer Line 280°C[9]
Ion Source Temp. 230°C[9]
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Scan Range m/z 50-650[9]

Experimental Workflow: Oximation and Silylation

Silylation_Workflow cluster_oximation Oximation cluster_silylation Silylation cluster_analysis Analysis start This compound oximation Add Oximation Reagent Heat @ 70°C start->oximation cool_oximation Cool to Room Temp. oximation->cool_oximation silylation Add Silylating Agent Heat @ 70°C cool_oximation->silylation cool_silylation Cool to Room Temp. silylation->cool_silylation gc_analysis GC-MS Analysis cool_silylation->gc_analysis

Caption: Workflow for the oximation and silylation of methylated glucose.

Concluding Remarks

Both the alditol acetate and silylation methods are highly effective for the derivatization of this compound for GC analysis. The choice of method may depend on the specific research goals and the complexity of the sample matrix. The alditol acetate method is advantageous for producing a single peak per sugar, which simplifies quantification and is the standard for linkage analysis.[1][4] Silylation, particularly when preceded by oximation, is also a robust and often quicker method.[1][8] For all derivatization procedures, it is crucial to use high-purity reagents and anhydrous conditions to ensure complete reaction and minimize the formation of side products.

References

Application Notes and Protocols for the Use of 2,3,4,6-Tetra-O-methyl-D-glucose as an Internal Standard in GC-MS Analysis of Monosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of monosaccharides is crucial in various fields, including biomedical research, food science, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitivity. However, due to the low volatility of carbohydrates, a derivatization step is necessary to convert them into thermally stable and volatile compounds suitable for GC-MS analysis.

To ensure accuracy and precision in quantification, an internal standard (IS) is employed to correct for variations during sample preparation and analysis. 2,3,4,6-Tetra-O-methyl-D-glucose is a suitable internal standard for the analysis of monosaccharides due to its structural similarity to common hexoses and its distinct mass spectrum, which allows for clear differentiation from other sample components. Its methylated nature also provides stability during derivatization of the target analytes.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of monosaccharides by GC-MS.

Principle of the Method

The method involves the acid hydrolysis of carbohydrate polymers (if present) to release monosaccharides, followed by a two-step derivatization process of the resulting monosaccharides and the added internal standard. The derivatized sample is then analyzed by GC-MS. The quantification of each monosaccharide is achieved by comparing the peak area of the analyte to the peak area of the internal standard.

A common and effective derivatization method for monosaccharides is the conversion to their alditol acetate (B1210297) or trimethylsilyl (B98337) (TMS) ether derivatives. This protocol will focus on the preparation of alditol acetates, as this method typically yields a single peak per monosaccharide, simplifying the chromatogram.

Experimental Protocols

Materials and Reagents
  • Standards: D-Glucose, D-Galactose, D-Mannose, D-Xylose, L-Arabinose, L-Fucose (or other monosaccharides of interest)

  • Internal Standard: this compound

  • Reagents for Hydrolysis (optional, for polysaccharide samples):

  • Reagents for Derivatization (Alditol Acetate Method):

  • Other:

    • Reaction vials (2 mL) with PTFE-lined caps

    • Heating block or oven

    • Nitrogen gas supply for evaporation

    • Vortex mixer

    • Centrifuge

    • GC-MS system with a suitable capillary column

Sample Preparation and Hydrolysis (for Polysaccharide Samples)
  • Accurately weigh 1-5 mg of the dried polysaccharide sample into a reaction vial.

  • Add a known amount of this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected analyte concentrations.

  • Add 1 mL of 2 M TFA.

  • Seal the vial tightly and heat at 121°C for 2 hours.

  • Cool the vial to room temperature and evaporate the TFA to dryness under a stream of nitrogen at 40°C.

  • Add 500 µL of methanol and evaporate to dryness again to ensure complete removal of TFA. Repeat this step twice.

  • The dried residue contains the hydrolyzed monosaccharides and the internal standard.

Derivatization Protocol (Alditol Acetate Method)
  • To the dried sample (or a known amount of monosaccharide standards and internal standard for calibration curve), add 200 µL of the NaBH₄ solution.

  • Incubate the mixture at 40°C for 90 minutes to reduce the monosaccharides to their corresponding alditols.

  • To stop the reduction reaction, add 20 µL of glacial acetic acid.

  • Evaporate the solution to dryness under a stream of nitrogen at 40°C.

  • Add 200 µL of methanol and evaporate to dryness. Repeat this step three times to remove the borate (B1201080) salts.

  • To the dried alditols, add 100 µL of acetic anhydride and 100 µL of 1-methylimidazole.

  • Seal the vial and vortex thoroughly. Let the reaction proceed at room temperature for 10 minutes for acetylation.

  • Add 1 mL of ultrapure water to stop the reaction.

  • Vortex the mixture and then add 500 µL of dichloromethane.

  • Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the lower dichloromethane layer containing the alditol acetates to a clean vial for GC-MS analysis.

GC-MS Parameters

The following are suggested starting parameters and may require optimization for specific instruments and applications.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Carrier GasHelium at a constant flow rate of 1 mL/min
Injector Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature: 140°C, hold for 2 minutesRamp 1: 5°C/min to 200°CRamp 2: 10°C/min to 250°C, hold for 5 minutes
Mass Spectrometer
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for quantification or Full Scan for identification
Scan Range (Full Scan)m/z 40-450
Data Presentation

Note: Extensive literature searches did not yield specific quantitative data tables from experiments utilizing this compound as an internal standard for the quantification of other monosaccharides. The following tables are presented as examples of how to structure such data. The values are hypothetical and should be replaced with experimental data.

Table 1: GC-MS Retention Times and Characteristic Ions for SIM Mode

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Arabinose (as alditol acetate)Hypotheticale.g., 145e.g., 217e.g., 115
Xylose (as alditol acetate)Hypotheticale.g., 145e.g., 217e.g., 115
Mannose (as alditol acetate)Hypotheticale.g., 145e.g., 217e.g., 289
Galactose (as alditol acetate)Hypotheticale.g., 145e.g., 217e.g., 289
Glucose (as alditol acetate)Hypotheticale.g., 145e.g., 217e.g., 289
This compound (IS) HypotheticalTo be determined To be determined To be determined

Note: The characteristic ions for the internal standard need to be determined by injecting a standard solution of the derivatized this compound.

Table 2: Example Calibration Curve Data for Glucose

Glucose Conc. (µg/mL)Peak Area Ratio (Glucose/IS)
1Hypothetical
5Hypothetical
10Hypothetical
25Hypothetical
50Hypothetical
100Hypothetical
Linear Equation y = mx + c
Correlation Coefficient (R²) >0.99

Table 3: Example Quantification of Monosaccharides in a Sample

MonosaccharidePeak Area Ratio (Analyte/IS)Calculated Conc. (µg/mL)
ArabinoseHypotheticalHypothetical
XyloseHypotheticalHypothetical
MannoseHypotheticalHypothetical
GalactoseHypotheticalHypothetical
GlucoseHypotheticalHypothetical

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Alditol Acetates) cluster_analysis Analysis sample Polysaccharide Sample add_is Add this compound (IS) sample->add_is hydrolysis Acid Hydrolysis (2M TFA, 121°C) dried_hydrolysate Dried Hydrolysate hydrolysis->dried_hydrolysate add_is->hydrolysis reduction Reduction (NaBH₄) dried_hydrolysate->reduction acetylation Acetylation (Acetic Anhydride) reduction->acetylation extraction Liquid-Liquid Extraction (DCM) acetylation->extraction derivatized_sample Derivatized Sample in DCM extraction->derivatized_sample gcms GC-MS Analysis derivatized_sample->gcms data_processing Data Processing & Quantification gcms->data_processing

Caption: Workflow for the quantitative analysis of monosaccharides using this compound as an internal standard.

Conclusion

The protocol outlined above provides a comprehensive framework for the quantitative analysis of monosaccharides in various samples using this compound as an internal standard with GC-MS. Adherence to this protocol, coupled with proper method validation including the determination of linearity, accuracy, and precision, will ensure reliable and reproducible results. The provided example tables and workflow diagram serve as a guide for data presentation and experimental planning. It is important to reiterate that the quantitative data presented is illustrative, and researchers must generate their own calibration curves and validation data for their specific application.

Application Notes and Protocols for Oligosaccharide Synthesis using 2,3,4,6-Tetra-O-methyl-D-glucose as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligosaccharides play a crucial role in a multitude of biological processes, including cell recognition, signaling, and immune responses. The chemical synthesis of structurally defined oligosaccharides is paramount for the detailed investigation of their biological functions and for the development of carbohydrate-based therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of oligosaccharides utilizing 2,3,4,6-Tetra-O-methyl-D-glucose as a key precursor. The methyl ether protecting groups offer distinct stability under various reaction conditions, making this precursor a valuable tool in complex oligosaccharide synthesis. These protocols are designed to guide researchers through the key steps of precursor synthesis, glycosyl donor formation, glycosylation, and final deprotection.

Synthesis of the Precursor: this compound

The synthesis of the methylated glucose precursor is the foundational step. A well-established method involves the exhaustive methylation of D-glucose.

Experimental Protocol: Methylation of D-glucose

This protocol is adapted from a procedure for the complete methylation of glucose.[1]

Materials:

Equipment:

  • 2-L distilling flask

  • 4-L water bath

  • Mechanical stirrer

  • Dropping funnel/reservoir

  • Condenser

  • Suction flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 2-L distilling flask, dissolve 25 g of anhydrous D-glucose in 15 ml of water with stirring, and warm the mixture to 55 °C in a water bath.

  • Rapidly add a mixture of 90 ml of methyl sulfate and 125 ml of carbon tetrachloride to the glucose solution.

  • From a dropping funnel, add 400 ml of 40% sodium hydroxide solution. Initially, add at a rate of 1 drop every 2 seconds for 5 minutes, then increase to 1 drop per second for the next 5 minutes, and finally to 3 drops per second.

  • Maintain the reaction temperature at 50-55 °C. The heat of the reaction should sustain this temperature.

  • After the initial addition of about 70-90 ml of NaOH, add the remainder of the alkali solution as quickly as possible.

  • Raise the water bath temperature to 70-75 °C.

  • Add an additional 160 ml of methyl sulfate at a rate of 3-4 drops per second.

  • After the addition is complete, boil the mixture for 30 minutes with continuous stirring.

  • Cool the reaction mixture and dilute with water to dissolve the precipitated sodium sulfate.

  • Extract the aqueous solution four times with 150-ml portions of chloroform.

  • Combine the chloroform extracts and place them in a distilling flask with 400 ml of 2 N hydrochloric acid. Distill off the chloroform.

  • Reflux the remaining aqueous solution for 1 hour to hydrolyze the methyl glycoside.

  • Cool the solution, neutralize with sodium hydroxide, and then extract four times with 150-ml portions of chloroform.

  • Dry the combined chloroform extracts with anhydrous sodium sulfate, treat with activated carbon, and filter.

  • Remove the chloroform by distillation.

  • Treat the resulting syrup with 40-50 ml of petroleum ether and shake to induce crystallization.

  • Cool the mixture in an ice bath for 30 minutes, filter the crystals, wash with cold petroleum ether, and dry under vacuum.

Expected Yield: 15-18 g (46-55%).

Glycosylation: Formation of the Glycosidic Bond

Once the per-O-methylated glucose precursor is obtained, it must be activated at the anomeric position to serve as a glycosyl donor. A common strategy is the conversion of the hemiacetal into a glycosyl trichloroacetimidate, which can then be activated by a Lewis acid for coupling with a glycosyl acceptor.

Diagram: General Workflow for Oligosaccharide Synthesis

Oligosaccharide Synthesis Workflow Start D-Glucose Precursor This compound Start->Precursor  Methylation Donor Glycosyl Donor (e.g., Trichloroacetimidate) Precursor->Donor  Activation of  Anomeric Center Coupling Glycosylation Reaction Donor->Coupling Acceptor Glycosyl Acceptor (Partially protected sugar) Acceptor->Coupling Protected_Oligo Protected Oligosaccharide Coupling->Protected_Oligo Deprotection Deprotection Protected_Oligo->Deprotection Final_Oligo Final Oligosaccharide Deprotection->Final_Oligo Deprotection Scheme Protected Protected Disaccharide (with O-Methyl and O-Benzyl groups) Step1 Hydrogenolysis (Pd/C, H₂) Protected->Step1  Remove Benzyl Groups Intermediate Partially Deprotected Disaccharide (O-Methyl groups remaining) Step1->Intermediate Step2 Methyl Ether Cleavage (e.g., HBr in Acetic Acid) Intermediate->Step2  Remove Methyl Groups Final Final Disaccharide Step2->Final

References

Application Notes and Protocols for Permethylation of Complex Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Permethylation is a crucial chemical derivatization technique in glycomics and glycobiology, essential for the structural analysis of complex carbohydrates by mass spectrometry (MS).[1][2][3] This process involves the replacement of all hydrogen atoms in the hydroxyl (-OH) and N-acetyl (-NHAc) groups with methyl (-CH3) groups. This derivatization enhances the sensitivity of detection in MS by increasing the hydrophobicity and ionization efficiency of the glycans.[1][4] Furthermore, permethylation stabilizes sialic acid residues, preventing their loss during analysis and providing more predictable fragmentation patterns for detailed structural elucidation, including branching and linkage analysis.[4][5]

This document provides a detailed, step-by-step guide to the permethylation of complex carbohydrates, focusing on the widely adopted Ciucanu and Kerek method and its modern variations.[6][7][8] It is intended for researchers, scientists, and drug development professionals who require robust and reliable protocols for glycan analysis.

Experimental Workflow Overview

The overall workflow for the permethylation of complex carbohydrates involves several key stages, from sample preparation to final analysis. The following diagram illustrates the typical experimental sequence.

Permethylation_Workflow cluster_prep Sample Preparation cluster_permethylation Permethylation Reaction cluster_workup Workup & Purification cluster_analysis Analysis Glycan_Release Glycan Release (e.g., PNGase F) Purification1 Initial Glycan Purification (e.g., SPE) Glycan_Release->Purification1 Permethylation Permethylation (NaOH/DMSO/MeI) Purification1->Permethylation Quenching Reaction Quenching Permethylation->Quenching Extraction Extraction (LLE or SPE) Quenching->Extraction Drying Drying Extraction->Drying Resuspension Resuspension Drying->Resuspension MS_Analysis Mass Spectrometry (MALDI or ESI) Resuspension->MS_Analysis

Caption: Experimental workflow for carbohydrate permethylation.

Key Experimental Protocols

Protocol 1: In-Solution Permethylation based on the Ciucanu and Kerek Method

This protocol is a widely used and robust method for the permethylation of a broad range of complex carbohydrates.[6][7][8]

Materials:

Procedure:

  • Base Slurry Preparation (Freshly Prepared):

    • In a clean glass tube, add approximately 3.6 mg of NaOH powder.[4][9]

    • Add 30 µL of anhydrous DMSO.[4][9]

    • Add a trace amount of water (approximately 0.3 µL) to minimize oxidative degradation.[4][9]

    • Mix vigorously for 10 minutes at room temperature to create a uniform slurry.[9]

  • Permethylation Reaction:

    • Dissolve the dried glycan sample in 30 µL of anhydrous DMSO in a microcentrifuge tube.[4][6]

    • Add the freshly prepared NaOH/DMSO slurry to the glycan solution.

    • Add 5.6 µL of iodomethane (MeI).[4][9]

    • Immediately cap the tube tightly and vortex vigorously for 30-60 minutes at room temperature.[1]

  • Reaction Quenching and Extraction (Liquid-Liquid Extraction):

    • To stop the reaction, carefully add 1 mL of water dropwise.[10]

    • Add 1 mL of dichloromethane (DCM) and vortex to mix.[10]

    • Centrifuge at low speed (e.g., 1000 x g) for 1 minute to separate the phases.[11]

    • Carefully remove the upper aqueous layer and discard it.[11]

    • Wash the lower organic phase by adding 1 mL of water, vortexing, centrifuging, and removing the upper aqueous layer. Repeat this wash step three times.[10]

  • Sample Recovery:

    • Transfer the lower organic phase to a new tube and dry the sample completely using a vacuum concentrator (SpeedVac) or under a stream of nitrogen.[10]

    • The dried permethylated glycans are now ready for resuspension and MS analysis.

Protocol 2: Solid-Phase Permethylation

This method offers advantages for small sample amounts and can be more amenable to high-throughput applications by minimizing sample loss and simplifying the cleanup process.[4][6]

Materials:

  • Dried glycan sample

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH) beads

  • Iodomethane (Methyl Iodide, MeI)

  • Water

  • Micro-spin columns

  • Sep-Pak C18 cartridges

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • 10% Acetic Acid (AcOH)

Procedure:

  • Preparation of the Reaction Column:

    • Pack a micro-spin column with NaOH beads that have been briefly soaked in DMSO.[6]

    • Wash the packed column twice with 200 µL of DMSO by centrifuging at a low speed (e.g., 1800 rpm) for 2 minutes to condition the column.[12]

  • Permethylation Reaction:

    • Resuspend the dried glycan sample in a mixture of 30 µL DMSO, 1.2 µL water, and 20 µL iodomethane.[6][12]

    • Load the sample mixture onto the prepared NaOH-packed spin column.

    • Incubate for a short period (typically less than a minute) and then centrifuge at a low speed to collect the permethylated sample.[4]

  • Purification using Sep-Pak C18 Cartridge:

    • Condition a Sep-Pak C18 cartridge by washing with 1 mL of methanol followed by 1 mL of water.[1]

    • Quench the permethylation reaction by adding 50 µL of 10% acetic acid to the collected sample.[1]

    • Dilute the quenched sample with 1 mL of water and load it onto the conditioned C18 cartridge.[1]

    • Wash the cartridge with three 1 mL aliquots of water to remove salts and other hydrophilic impurities.[1]

    • Elute the permethylated glycans with 2 mL of 50% methanol or an appropriate concentration of acetonitrile.[13]

  • Sample Recovery:

    • Dry the eluted sample in a vacuum concentrator. The sample is now ready for MS analysis.

Quantitative Data Summary

The efficiency and outcome of permethylation can be influenced by various factors. The following tables summarize key quantitative parameters.

Table 1: Reagent Volumes for In-Solution Permethylation

ReagentVolume/AmountPurposeReference
Glycan Sample1-10 µgAnalyte[4][9]
Anhydrous DMSO30 µLSolvent[4][9]
NaOH Powder3.6 mgBase Catalyst[4][9]
Water0.3 µLReduces Degradation[4][9]
Iodomethane (MeI)5.6 µLMethylating Agent[4][9]

Table 2: Comparison of Permethylation Methods

FeatureIn-Solution PermethylationSolid-Phase Permethylation
Principle Homogeneous reaction in DMSOHeterogeneous reaction on a solid support
Reaction Time 30-60 minutes< 1 minute
Sample Throughput Lower, less amenable to automationHigher, suitable for high-throughput
Efficiency Generally highCan be more efficient, especially for small amounts
Sample Loss Higher due to multiple liquid handling stepsMinimized
Cleanup Liquid-liquid extractionSolid-phase extraction

Table 3: Optimized Methyl Iodide Concentration for Capillary Permethylation

Glycan TypeOptimal MeI ConcentrationObservationReference
Linear Oligosaccharide (Maltoheptaose)Not explicitly stated, but efficiency is high-[4][9]
Branched N-glycan3.5 mmol/mLComplex glycans require more methyl iodide for optimal permethylation.[4][9]

Signaling Pathways and Logical Relationships

The chemical transformation during permethylation follows a nucleophilic substitution mechanism. The diagram below illustrates the core chemical reaction.

Permethylation_Reaction cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Carbohydrate Carbohydrate (R-OH) Alkoxide Alkoxide Ion (R-O-) Carbohydrate->Alkoxide + NaOH - H2O NaOH NaOH NaI Sodium Iodide (NaI) NaOH->NaI MeI Iodomethane (CH3I) MeI->NaI Permethylated_Carb Permethylated Carbohydrate (R-OCH3) Alkoxide->Permethylated_Carb + CH3I - I- H2O Water (H2O)

Caption: Chemical reaction of permethylation.

Concluding Remarks

The choice between in-solution and solid-phase permethylation methods will depend on the specific application, sample amount, and required throughput. For routine analysis of a limited number of samples, the traditional in-solution method is robust and reliable. For high-throughput screening or when dealing with precious, low-abundance samples, the solid-phase approach offers significant advantages in terms of speed and sample recovery. Regardless of the method chosen, careful execution of the protocol and appropriate purification are critical for obtaining high-quality data for mass spectrometric analysis. The enhanced sensitivity and structural information gained from permethylated glycans are invaluable for advancing our understanding of their roles in health and disease.[14]

References

Application of 2,3,4,6-Tetra-O-methyl-D-glucose in Plant Cell Wall Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate architecture of the plant cell wall, primarily composed of a complex network of polysaccharides, plays a crucial role in plant growth, development, and defense. Understanding the precise arrangement and linkage of the monosaccharide units within these polysaccharides is paramount for fields ranging from plant biology to biofuel development and the creation of novel biomaterials. Methylation analysis is a powerful technique for elucidating the glycosidic linkages within complex carbohydrates. A key derivative in this analysis is 2,3,4,6-Tetra-O-methyl-D-glucose , which serves as a chemical marker for terminal, non-reducing glucose residues in polysaccharides such as cellulose, xyloglucan, and various glucans. This document provides detailed application notes and experimental protocols for the use of methylation analysis in the characterization of plant cell wall polysaccharides, with a focus on the identification and significance of this compound.

Principle of Methylation Analysis

Methylation analysis involves a four-step chemical derivatization process to convert a polysaccharide into a mixture of partially methylated alditol acetates (PMAAs). Each PMAA corresponds to a specific type of glycosidic linkage in the original polysaccharide. The identity and quantity of these PMAAs are then determined by gas chromatography-mass spectrometry (GC-MS).[1][2]

The general workflow is as follows:

  • Permethylation: All free hydroxyl groups on the polysaccharide are methylated.

  • Hydrolysis: The permethylated polysaccharide is hydrolyzed to release partially methylated monosaccharides.

  • Reduction: The aldehyde group of the monosaccharides is reduced to an alcohol group, forming partially methylated alditols.

  • Acetylation: The newly formed hydroxyl groups (from the original glycosidic linkages) are acetylated.

The resulting PMAAs are volatile and can be readily analyzed by GC-MS.[3][4] The fragmentation patterns of the PMAAs in the mass spectrometer provide information about the positions of the methyl and acetyl groups, which in turn reveals the linkage positions of the original monosaccharide residues.[5][6]

Significance of this compound

The detection and quantification of the alditol acetate (B1210297) derivative of this compound (1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol) is of particular importance as it signifies the presence of a terminal, non-reducing glucose residue. This information is critical for determining:

  • The degree of branching in glucans.

  • The length of side chains in complex polysaccharides like xyloglucan.

  • The average molecular weight of a polysaccharide, when combined with other linkage data.

Data Presentation: Glycosidic Linkage Analysis of Arabidopsis thaliana Seedling Cell Walls

The following table summarizes the quantitative data on the glycosidic linkages found in the pectic and hemicellulosic fractions of 7-day-old etiolated Arabidopsis thaliana seedlings, as determined by methylation analysis. The data is presented as the mole percentage of each linkage type.

Glycosidic LinkageDeduced MonosaccharidePectic Fraction (mol %)Hemicellulosic Fraction (mol %)
T-AraTerminal Arabinose15.23.1
T-RhaTerminal Rhamnose5.80.9
T-XylTerminal Xylose1.113.5
T-Glc Terminal Glucose 1.3 1.8
T-GalTerminal Galactose2.51.1
2-Rha1,2-linked Rhamnose6.91.2
4-GalA1,4-linked Galacturonic Acid35.13.7
4-Xyl1,4-linked Xylose1.225.4
5-Ara1,5-linked Arabinose7.81.5
4-Glc1,4-linked Glucose2.128.9
6-Gal1,6-linked Galactose3.52.3
2,4-Rha1,2,4-linked Rhamnose4.10.7
4,6-Glc1,4,6-linked Glucose1.112.8
3,5-Ara1,3,5-linked Arabinose2.30.5
Other9.92.6
Total 100 100

Data adapted from a study on Arabidopsis thaliana xylosyltransferase genes.

Experimental Protocols

I. Preparation of Plant Cell Wall Material
  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Suspend the powder in 80% (v/v) ethanol (B145695) and incubate at 70°C for 1 hour to inactivate enzymes and remove soluble metabolites.

  • Centrifuge the suspension and discard the supernatant. Repeat the ethanol wash until the supernatant is colorless.

  • Wash the pellet sequentially with acetone (B3395972) and then methanol (B129727) to remove pigments and lipids.

  • Dry the resulting alcohol-insoluble residue (AIR) under vacuum to obtain the cell wall material.

II. Methylation Analysis of Plant Cell Wall Polysaccharides

This protocol is based on the method described by Pettolino et al. (2012).[7]

A. Permethylation

  • Weigh 5-10 mg of dry cell wall material into a screw-cap tube.

  • Add 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO) and stir for at least 6 hours at room temperature to dissolve the polysaccharides.

  • Add a freshly prepared slurry of 200 mg of sodium hydroxide (B78521) in 1 mL of anhydrous DMSO.

  • Stir the mixture for 1 hour at room temperature.

  • Add 0.5 mL of methyl iodide and stir for 1 hour at room temperature.

  • Quench the reaction by slowly adding 2 mL of water.

  • Extract the permethylated polysaccharides by adding 2 mL of dichloromethane (B109758) and vortexing.

  • Centrifuge and collect the lower (dichloromethane) phase. Repeat the extraction twice.

  • Combine the dichloromethane phases and wash three times with 2 mL of water.

  • Evaporate the dichloromethane under a stream of nitrogen.

B. Hydrolysis

  • To the dried permethylated sample, add 1 mL of 2 M trifluoroacetic acid (TFA).

  • Incubate at 121°C for 2 hours to hydrolyze the glycosidic bonds.

  • Cool the sample and evaporate the TFA under a stream of nitrogen.

C. Reduction

  • Dissolve the hydrolyzed sample in 1 mL of 1 M ammonium (B1175870) hydroxide.

  • Add 0.5 mL of a freshly prepared solution of 10 mg/mL sodium borodeuteride in 1 M ammonium hydroxide.

  • Incubate at room temperature for 1 hour.

  • Destroy the excess sodium borodeuteride by adding 200 µL of glacial acetic acid.

D. Acetylation

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add 1 mL of methanol and evaporate to dryness. Repeat this step three times to remove boric acid.

  • Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine.

  • Incubate at 100°C for 30 minutes.

  • Cool the sample and add 1 mL of water to quench the reaction.

  • Extract the PMAAs with 1 mL of dichloromethane. Collect the lower phase.

  • Wash the dichloromethane phase with 1 mL of water.

  • Dry the dichloromethane phase over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

III. GC-MS Analysis of Partially Methylated Alditol Acetates (PMAAs)
  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating sugar derivatives (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness SP-2330 or equivalent).

  • Injection: Inject 1 µL of the sample in splitless mode.

  • Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 170°C at a rate of 30°C/min.

    • Ramp 2: Increase to 240°C at a rate of 4°C/min, hold for 15 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

  • Data Acquisition: Scan a mass range of m/z 40-400.

  • Identification: Identify the PMAAs by comparing their retention times and mass spectra with those of known standards or by interpreting their fragmentation patterns. The CCRC Spectral Database for PMAA's is a valuable resource for this purpose.[8]

Mandatory Visualizations

experimental_workflow start Plant Cell Wall Sample permethylation Permethylation (NaOH, DMSO, CH3I) start->permethylation hydrolysis Hydrolysis (2M TFA, 121°C) permethylation->hydrolysis reduction Reduction (NaBD4) hydrolysis->reduction acetylation Acetylation (Acetic Anhydride, Pyridine) reduction->acetylation gc_ms GC-MS Analysis acetylation->gc_ms data_analysis Data Analysis and Linkage Determination gc_ms->data_analysis

Caption: Experimental workflow for methylation analysis of plant cell wall polysaccharides.

Caption: Logical relationship between polysaccharide structure and resulting PMAAs.

References

Application Notes and Protocols for the Analysis of Microbial Polysaccharides Using Methylation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylation analysis is a powerful and widely utilized technique for the structural elucidation of complex carbohydrates, including microbial polysaccharides.[1][2] This method allows for the determination of glycosidic linkages, identifying the specific carbon atoms involved in bonding between monosaccharide residues within a polysaccharide chain.[1][3][4] Such structural information is crucial for understanding the biological functions of these macromolecules, which play significant roles in microbial pathogenesis, immune responses, and biofilm formation. For drug development professionals, a thorough understanding of polysaccharide structure is essential for the design of carbohydrate-based vaccines, adjuvants, and anti-biofilm agents.

The overall process involves the complete methylation of all free hydroxyl groups in a polysaccharide. The permethylated polysaccharide is then hydrolyzed to yield a mixture of partially methylated monosaccharides. These monosaccharides are subsequently reduced and acetylated to form partially methylated alditol acetates (PMAAs).[3][5] The resulting PMAAs are volatile derivatives that can be separated and identified by gas chromatography-mass spectrometry (GC-MS).[1][6][7] The positions of the original glycosidic linkages are inferred from the locations of the unmethylated hydroxyl groups, which are now acetylated.

Applications in Microbial Polysaccharide Research

Methylation analysis has been instrumental in the structural characterization of a wide array of microbial polysaccharides, including:

  • Bacterial Capsular Polysaccharides (CPS): The structures of CPS from various pathogenic bacteria, such as Klebsiella pneumoniae, have been determined using methylation analysis. This information is vital for understanding their roles in virulence and for the development of conjugate vaccines.[8]

  • Fungal Polysaccharides: The technique has been applied to elucidate the structures of fungal cell wall polysaccharides, providing insights into fungal biology and potential targets for antifungal drugs.[8]

  • Lipopolysaccharides (LPS): Methylation analysis is used to determine the intricate structures of the O-antigen portion of LPS, which is a major surface antigen of Gram-negative bacteria and a key determinant of serological specificity.[8]

  • Exopolysaccharides (EPS): The structures of EPS from various microorganisms, which are important for biofilm formation and environmental interactions, are routinely characterized using this method.[9]

Experimental Workflow

The following diagram illustrates the general workflow for the methylation analysis of microbial polysaccharides.

Methylation_Analysis_Workflow Polysaccharide Microbial Polysaccharide Permethylation Permethylation (Hakomori or Ciucanu method) Polysaccharide->Permethylation Methyl Iodide, Strong Base Hydrolysis Acid Hydrolysis Permethylation->Hydrolysis Permethylated Polysaccharide Reduction Reduction (e.g., NaBH4) Hydrolysis->Reduction Partially Methylated Monosaccharides Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation Partially Methylated Alditols GCMS GC-MS Analysis Acetylation->GCMS Partially Methylated Alditol Acetates (PMAAs) Data_Analysis Data Analysis and Linkage Determination GCMS->Data_Analysis Mass Spectra and Retention Times

Caption: General workflow for methylation analysis of microbial polysaccharides.

Quantitative Data Presentation

The results of methylation analysis are typically presented in a table that summarizes the identified partially methylated alditol acetates, their corresponding glycosidic linkages, and their relative molar ratios. The molar ratios are determined by integrating the peak areas from the gas chromatogram.

Table 1: Example of Glycosidic Linkage Analysis Data for a Hypothetical Microbial Polysaccharide

Partially Methylated Alditol AcetateCorresponding LinkageMolar Ratio (%)
2,3,4,6-tetra-O-methyl-glucitol acetateTerminal Glcp15.2
2,3,6-tri-O-methyl-glucitol acetate4-linked Glcp45.8
2,4,6-tri-O-methyl-glucitol acetate3-linked Glcp23.5
2,4-di-O-methyl-glucitol acetate3,6-linked Glcp (branch point)15.5

Note: This is example data and does not represent a specific microbial polysaccharide.

Experimental Protocols

Below are detailed protocols for the key steps in methylation analysis. It is crucial to work in a dry, inert atmosphere (e.g., under nitrogen or argon) during the methylation steps to prevent side reactions.

Protocol 1: Hakomori Methylation

The Hakomori method is a widely used procedure for the permethylation of polysaccharides.[10][11]

Materials:

  • Dried polysaccharide sample (1-5 mg)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Chloroform (B151607)

  • Water

  • Nitrogen or Argon gas supply

  • Reaction vial with a screw cap and septum

Procedure:

  • Preparation of Dimsyl Sodium:

    • In a flame-dried reaction vial under a nitrogen atmosphere, wash the sodium hydride (e.g., 50 mg) with anhydrous hexane (B92381) three times to remove the mineral oil.

    • Carefully add anhydrous DMSO (e.g., 1 mL) to the washed NaH.

    • Heat the mixture at 50-60°C with stirring until the evolution of hydrogen gas ceases (approximately 1-2 hours). This forms the dimsyl sodium reagent.

  • Permethylation:

    • Dissolve the dried polysaccharide sample in anhydrous DMSO (e.g., 1 mL) in a separate flame-dried vial under a nitrogen atmosphere.

    • Add the freshly prepared dimsyl sodium solution dropwise to the polysaccharide solution with stirring until the solution becomes slightly greenish and viscous.

    • Cool the reaction mixture in an ice bath.

    • Slowly add methyl iodide (e.g., 0.5 mL) to the reaction mixture. The reaction is exothermic.

    • Allow the reaction to proceed at room temperature for at least 6 hours or overnight with continuous stirring.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Partition the mixture between chloroform and water.

    • Collect the chloroform layer (the lower layer) and wash it several times with water to remove DMSO and salts.

    • Dry the chloroform layer over anhydrous sodium sulfate.

    • Evaporate the chloroform to obtain the permethylated polysaccharide.

  • Confirmation of Complete Methylation:

    • The completion of methylation can be checked by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the hydroxyl (-OH) stretching band (around 3300-3600 cm⁻¹).

Protocol 2: Ciucanu and Kerek Methylation (NaOH/DMSO/CH₃I)

This is a simplified and often preferred method that avoids the use of sodium hydride.[12][13]

Materials:

  • Dried polysaccharide sample (1-5 mg)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Finely powdered sodium hydroxide (B78521) (NaOH)

  • Methyl iodide (CH₃I)

  • Chloroform

  • Water

  • Nitrogen or Argon gas supply

  • Reaction vial with a screw cap

Procedure:

  • Permethylation:

    • Suspend the dried polysaccharide sample in anhydrous DMSO (e.g., 1 mL) in a reaction vial.

    • Add finely powdered NaOH (e.g., 20-30 mg) to the suspension.

    • Stir the mixture vigorously under a nitrogen atmosphere for at least 1 hour at room temperature.

    • Cool the reaction mixture in an ice bath.

    • Add methyl iodide (e.g., 0.5 mL) dropwise with continuous stirring.

    • Allow the reaction to proceed at room temperature for at least 2 hours.

  • Work-up:

    • Follow the same work-up procedure as described in Protocol 1 (steps 3 and 4).

Protocol 3: Hydrolysis of Permethylated Polysaccharide

Materials:

  • Permethylated polysaccharide

  • 2 M Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas supply

Procedure:

  • Place the dried permethylated polysaccharide in a screw-capped tube.

  • Add 2 M TFA (e.g., 1 mL).

  • Seal the tube and heat at 121°C for 2 hours.

  • Cool the tube to room temperature.

  • Remove the TFA by evaporation under a stream of nitrogen or argon. Co-evaporate with methanol (B129727) several times to ensure complete removal of the acid.

Protocol 4: Reduction of Partially Methylated Monosaccharides

Materials:

Procedure:

  • Dissolve the dried hydrolysate in water or a suitable buffer (e.g., 0.5 mL).

  • Add the NaBH₄ solution (e.g., 0.5 mL).

  • Allow the reaction to proceed at room temperature for at least 2 hours.

  • Neutralize the excess NaBH₄ by the dropwise addition of glacial acetic acid until effervescence ceases.

  • Evaporate the solution to dryness.

  • Remove the resulting borate (B1201080) salts by co-evaporation with methanol (containing a few drops of acetic acid) several times.

Protocol 5: Acetylation of Partially Methylated Alditols

Materials:

Procedure:

  • Add acetic anhydride (e.g., 0.5 mL) and pyridine (e.g., 0.5 mL) to the dried sample.

  • Seal the vial and heat at 100°C for 1 hour.

  • Cool the reaction mixture.

  • Evaporate the reagents under a stream of nitrogen.

  • Partition the residue between chloroform and water.

  • Collect the chloroform layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Evaporate the chloroform to obtain the partially methylated alditol acetates (PMAAs).

Protocol 6: GC-MS Analysis of PMAAs

The prepared PMAAs are dissolved in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) and injected into a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography (GC): A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-5ms) is typically used for the separation of PMAAs. The oven temperature is programmed to increase gradually (e.g., from 120°C to 250°C) to elute the different derivatives.

  • Mass Spectrometry (MS): The separated components are ionized, typically by electron impact (EI), and the resulting fragmentation patterns are analyzed. The fragmentation of PMAAs is well-characterized, and the mass spectrum provides information about the positions of the methyl and acetyl groups, allowing for the unambiguous identification of the glycosidic linkage.[7]

Signaling Pathways and Logical Relationships

The structural information obtained from methylation analysis is fundamental to understanding how microbial polysaccharides interact with host cells and modulate signaling pathways. For instance, the specific linkages in a bacterial capsular polysaccharide can determine its recognition by Toll-like receptors (TLRs) on immune cells, initiating a signaling cascade that leads to cytokine production.

Signaling_Pathway cluster_0 Methylation Analysis cluster_1 Biological Interaction cluster_2 Cellular Response Polysaccharide Microbial Polysaccharide Structure Linkage Glycosidic Linkage Information Polysaccharide->Linkage Determines Binding Polysaccharide-Receptor Binding Linkage->Binding Influences Specificity Receptor Host Cell Receptor (e.g., TLR) Receptor->Binding Signaling Intracellular Signaling Cascade Binding->Signaling Initiates Response Immune Response (e.g., Cytokine Release) Signaling->Response Leads to

Caption: Logical relationship between polysaccharide structure and biological response.

Conclusion

Methylation analysis remains an indispensable tool in the structural biology of microbial polysaccharides. The detailed structural information it provides is fundamental to advancing our understanding of host-pathogen interactions, microbial ecology, and for the development of novel therapeutics and vaccines. While the procedures require careful attention to detail, they are robust and have been refined over many years to provide reliable and quantitative data.

References

Application Notes and Protocols for the Preparation of Partially Methylated Alditol Acetates (PMAAs) from Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that significantly influences the structure, function, and stability of proteins. The precise characterization of the carbohydrate moieties attached to glycoproteins is therefore essential in various fields, including basic research, biotechnology, and drug development. One of the most powerful techniques for determining the glycosidic linkages between monosaccharide residues in a glycan is methylation analysis. This method involves the complete methylation of all free hydroxyl groups, followed by hydrolysis, reduction, and acetylation to yield a mixture of partially methylated alditol acetates (PMAAs). These derivatives can then be separated and identified by gas chromatography-mass spectrometry (GC-MS), providing detailed information about the original glycosidic linkages.

These application notes provide a detailed protocol for the preparation of PMAAs from glycoproteins, along with expected results for common model glycoproteins such as ovalbumin and fetuin.

Principle of the Method

The preparation of PMAAs from glycoproteins involves a four-step chemical process designed to derivatize the monosaccharide units in a way that reveals their linkage positions within the original glycan structure. The key steps are:

  • Permethylation: All free hydroxyl groups on the sugar residues are methylated. This "caps" the positions that were not involved in glycosidic linkages.

  • Hydrolysis: The glycosidic bonds linking the monosaccharide units are cleaved, releasing partially methylated monosaccharides.

  • Reduction: The aldehyde or ketone group of the partially methylated monosaccharides is reduced to an alcohol, preventing the formation of ring structures in the subsequent analysis.

  • Acetylation: The newly formed hydroxyl groups (from the reduction step and the original linkage positions) are acetylated.

The final PMAA products are volatile and can be readily analyzed by GC-MS. The positions of the methyl and acetyl groups on the alditol chain provide the necessary information to deduce the original linkage pattern of the glycan.

Experimental Protocols

This protocol is a compilation of established methods for the preparation of PMAAs from glycoproteins.

Materials and Reagents
Equipment
  • Reaction vials with screw caps (B75204) and PTFE-lined septa

  • Sonicator

  • Centrifuge

  • Heating block or oven

  • Vacuum centrifuge or nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-225)

Detailed Methodology

1. Permethylation of the Glycoprotein

This step aims to methylate all free hydroxyl groups of the carbohydrate moieties.

  • Preparation of NaOH-DMSO slurry:

    • Add approximately 1 g of powdered NaOH to 10 mL of anhydrous DMSO in a screw-capped tube.

    • Sonicate the mixture for 10-15 minutes to create a fine suspension.

    • Centrifuge at 2000 x g for 10 minutes.

    • Carefully decant the supernatant. The remaining NaOH pellet is ready for use.

  • Permethylation Reaction:

    • Dissolve 100-500 µg of the lyophilized glycoprotein in 200 µL of anhydrous DMSO in a reaction vial.

    • Add approximately 100 mg of the prepared NaOH pellet to the glycoprotein solution.

    • Add 100 µL of methyl iodide (CH₃I).

    • Seal the vial tightly and agitate the mixture at room temperature for 1 hour. A rapid methylation within 5 minutes has also been reported for glycopeptides from ovalbumin and fetuin.[2]

    • Quench the reaction by slowly adding 1 mL of water.

    • Extract the permethylated glycoprotein by adding 2 mL of dichloromethane (DCM). Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase. Repeat the extraction twice more with 2 mL of DCM each time.

    • Combine the organic extracts and wash them three times with 1 mL of water to remove any residual reagents.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.

2. Hydrolysis of the Permethylated Glycan

This step cleaves the glycosidic linkages to release partially methylated monosaccharides.

  • To the dried permethylated sample, add 500 µL of 2 M trifluoroacetic acid (TFA).

  • Seal the vial and heat at 121°C for 2 hours.

  • Cool the vial to room temperature and evaporate the TFA to dryness under a stream of nitrogen. To ensure complete removal of the acid, add 500 µL of methanol and evaporate to dryness; repeat this step twice.

3. Reduction of Partially Methylated Monosaccharides

This step converts the monosaccharides to their corresponding alditols.

  • Dissolve the dried hydrolysate in 200 µL of a solution containing 10 mg/mL sodium borohydride (or sodium borodeuteride for isotopic labeling) in 1 M ammonium (B1175870) hydroxide.

  • Incubate at room temperature for 2 hours.

  • Decompose the excess NaBH₄ by the dropwise addition of glacial acetic acid until effervescence ceases.

  • Evaporate the sample to dryness.

  • Remove the resulting borate (B1201080) salts by co-evaporation with 500 µL of methanol containing 1% acetic acid. Repeat this step three to four times.

4. Acetylation of Partially Methylated Alditols

This final derivatization step acetylates the hydroxyl groups at the original linkage positions.

  • To the dried sample, add 100 µL of acetic anhydride and 100 µL of pyridine.

  • Seal the vial and incubate at 100°C for 1 hour.

  • Cool the vial to room temperature.

  • Add 1 mL of water to quench the reaction.

  • Extract the PMAAs with 2 mL of DCM. Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase. Wash the organic phase twice with 1 mL of water.

  • Evaporate the DCM to dryness.

  • Re-dissolve the final PMAA sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

Data Presentation

The resulting PMAAs are analyzed by GC-MS. The retention time of each peak on the gas chromatogram and the fragmentation pattern in the mass spectrum are used to identify the specific partially methylated alditol acetate. The relative molar composition of the different linkages can be determined from the peak areas in the chromatogram.

Table 1: Glycosidic Linkages Identified in Ovalbumin and Fetuin by PMAA Analysis

While precise quantitative data can vary between studies and experimental conditions, the following table summarizes the major glycosidic linkages typically identified in the N-glycans of chicken ovalbumin and the N- and O-glycans of fetal calf fetuin.

GlycoproteinMonosaccharideLinkage TypeMolar Ratio (Representative)
Ovalbumin Mannose (Man)Terminal ManPresent
Mannose (Man)2-linked ManPresent
Mannose (Man)3,6-linked ManBranch point
N-acetylglucosamine (GlcNAc)4-linked GlcNAcCore structure
Fetuin Sialic Acid (Neu5Ac)Terminal Neu5AcAbundant
Galactose (Gal)3-linked GalPresent in N- and O-glycans
Galactose (Gal)4-linked GalPresent in N-glycans
N-acetylglucosamine (GlcNAc)4-linked GlcNAcPresent in N-glycans
Mannose (Man)2-linked ManPresent in N-glycans
Mannose (Man)3,6-linked ManBranch point in N-glycans
N-acetylgalactosamine (GalNAc)3,6-linked GalNAcBranch point in O-glycans

Note: The molar ratios are representative and can vary based on the specific glycoforms present in the sample.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of PMAAs from glycoproteins.

PMAA_Preparation_Workflow Start Glycoprotein Sample Permethylation Permethylation (NaOH/DMSO, CH3I) Start->Permethylation Dissolve in DMSO Hydrolysis Acid Hydrolysis (TFA, 121°C) Permethylation->Hydrolysis Quench & Extract Reduction Reduction (NaBH4 or NaBD4) Hydrolysis->Reduction Evaporate Acid Acetylation Acetylation (Acetic Anhydride/Pyridine) Reduction->Acetylation Remove Borate Salts GCMS GC-MS Analysis Acetylation->GCMS Extract & Dry Data Linkage Analysis Data GCMS->Data

Caption: Workflow for the preparation of partially methylated alditol acetates (PMAAs).

References

Application Notes and Protocols for the Quantitative Analysis of Monosaccharide Linkages with 2,3,4,6-Tetra-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise characterization of glycosidic linkages within oligo- and polysaccharides is fundamental to understanding their biological function and is a critical aspect of drug development, particularly in the fields of glycobiology and vaccine development. Methylation analysis is a powerful and widely adopted chemical method for the elucidation of these linkages.[1][2][3] This technique involves the exhaustive methylation of all free hydroxyl groups in a polysaccharide. Subsequent acid hydrolysis cleaves the glycosidic bonds, yielding partially methylated monosaccharides. These are then reduced to their corresponding alditols and acetylated to form partially methylated alditol acetates (PMAAs). The resulting PMAAs are volatile derivatives that can be separated and identified by gas chromatography-mass spectrometry (GC-MS).[1][2][4] The positions of the O-acetyl groups correspond to the original positions of the glycosidic linkages, while the O-methyl groups indicate the positions of the free hydroxyl groups in the native polysaccharide.

This application note provides a detailed protocol for the quantitative analysis of monosaccharide linkages using methylation analysis, with a focus on the application of 2,3,4,6-Tetra-O-methyl-D-glucose as a quantitative standard.

Principle of the Method

The quantitative analysis of monosaccharide linkages by methylation analysis relies on the conversion of each monosaccharide residue in a polymer into a single, structurally distinct PMAA derivative. The molar ratio of these derivatives, as determined by GC-MS, reflects the relative abundance of each type of glycosidic linkage in the original polysaccharide. For accurate quantification, an internal standard is often employed to account for variations in sample preparation and instrument response. In this protocol, this compound can be utilized as an internal standard due to its structural similarity to the analytes of interest and its distinct retention time in the GC chromatogram.

Experimental Protocols

This section details the key experimental procedures for the quantitative analysis of monosaccharide linkages.

Materials and Reagents
Protocol 1: Permethylation of the Polysaccharide
  • Sample Preparation: Dry 1-5 mg of the polysaccharide sample under vacuum over P₂O₅ for at least 4 hours.

  • Dissolution: To the dried sample in a screw-capped vial, add 1 mL of anhydrous DMSO and stir until the sample is completely dissolved. Sonication may be used to aid dissolution.

  • Alkoxide Formation: Add a freshly powdered pellet of NaOH (approximately 20-30 mg) to the solution and stir for 1 hour at room temperature.

  • Methylation: Cool the reaction mixture in an ice bath. Add 0.5 mL of methyl iodide dropwise while stirring.

  • Reaction: Allow the reaction to proceed at room temperature for at least 1 hour with continuous stirring. The solution should become clear or slightly yellow.

  • Quenching: Quench the reaction by the slow, dropwise addition of 1 mL of water.

  • Extraction: Add 2 mL of dichloromethane and 2 mL of water to the vial. Vortex thoroughly and centrifuge to separate the phases.

  • Washing: Carefully remove the upper aqueous layer. Wash the lower organic layer three times with 2 mL of water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Evaporation: Transfer the dried organic layer to a clean vial and evaporate to dryness under a stream of nitrogen.

Protocol 2: Hydrolysis of the Permethylated Polysaccharide
  • Acid Hydrolysis: To the dried permethylated sample, add 1 mL of 2 M trifluoroacetic acid.

  • Incubation: Seal the vial and heat at 121°C for 2 hours.

  • Evaporation: Cool the vial to room temperature and evaporate the TFA under a stream of nitrogen. Add 1 mL of methanol and evaporate to dryness. Repeat this step twice to ensure complete removal of the acid.

Protocol 3: Reduction of Partially Methylated Monosaccharides
  • Reduction: Dissolve the dried hydrolysate in 0.5 mL of 1 M ammonium (B1175870) hydroxide containing 10 mg/mL sodium borodeuteride (or sodium borohydride).

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours.

  • Quenching: Add a few drops of glacial acetic acid to decompose the excess borodeuteride until effervescence ceases.

  • Borate Removal: Evaporate the sample to dryness under a stream of nitrogen. Add 1 mL of methanol and evaporate. Repeat this step four more times.

Protocol 4: Acetylation of Partially Methylated Alditols
  • Acetylation: To the dried, reduced sample, add 0.5 mL of acetic anhydride and 0.5 mL of 1-methylimidazole.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Quenching: Add 5 mL of water to the reaction mixture and vortex.

  • Extraction: Add 2 mL of dichloromethane, vortex, and centrifuge.

  • Washing: Transfer the lower organic layer to a new tube and wash it three times with 2 mL of water.

  • Drying and Storage: Dry the organic layer over anhydrous sodium sulfate, transfer to a GC vial, and evaporate to a suitable volume for GC-MS analysis.

Quantitative Analysis using this compound as an Internal Standard

  • Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Addition of Internal Standard: A known amount of the internal standard is added to the polysaccharide sample before the permethylation step. The amount added should be comparable to the expected total amount of monosaccharides in the sample.

  • GC-MS Analysis: Analyze the final PMAA sample, including the derivatized internal standard, by GC-MS.

  • Quantification: The molar ratio of each PMAA is determined by dividing the peak area of each component by its molar response factor relative to the internal standard. The response factors for each PMAA can be determined experimentally by analyzing known quantities of authentic standards or can be assumed to be equal for initial estimations.

The molar percentage of each linkage is calculated as follows:

Molar % of Linkage X = (Area of PMAA from Linkage X / Molar Response Factor of X) / (Σ (Area of all PMAAs / Respective Molar Response Factors)) * 100

Data Presentation

The quantitative results of the monosaccharide linkage analysis should be summarized in a clear and structured table. The table should include the retention time, the identified partially methylated alditol acetate, the corresponding glycosidic linkage, and the calculated molar ratio or molar percentage.

Table 1: Example of Quantitative Linkage Analysis Data for a Glucan Polysaccharide

Retention Time (min)Partially Methylated Alditol AcetateDeduced LinkageMolar Ratio
15.21,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitolTerminal Glc2.24
17.81,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-glucitol(1→6)-linked Glc31.27
18.51,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-D-glucitol(1→3,6)-linked Glc1.00

This table is based on data presented in a study on a polysaccharide from Menispermum dauricum DC.[6]

Visualizations

Experimental Workflow

The overall experimental workflow for methylation analysis can be visualized to provide a clear overview of the process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Polysaccharide Polysaccharide Permethylation Permethylation Polysaccharide->Permethylation NaOH, CH3I Hydrolysis Hydrolysis Permethylation->Hydrolysis TFA Reduction Reduction Hydrolysis->Reduction NaBD4 Acetylation Acetylation Reduction->Acetylation Acetic Anhydride GC-MS Analysis GC-MS Analysis Acetylation->GC-MS Analysis PMAAs Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Mass Spectra

Caption: Experimental workflow for methylation analysis.

Logical Relationship of Derivatization

The chemical transformations during the derivatization process can be illustrated to show the logical relationship between the original polysaccharide structure and the final PMAA product.

derivatization_logic cluster_polysaccharide Polysaccharide Structure cluster_pmaa PMAA Structure A Monosaccharide Residue D Partially Methylated Alditol Acetate B Free -OH E -OCH3 B->E Methylation C Glycosidic Linkage F -OAc C->F Hydrolysis, Reduction, Acetylation

Caption: Derivatization logic in methylation analysis.

Conclusion

Methylation analysis followed by GC-MS is a robust and informative method for the quantitative determination of monosaccharide linkages in complex carbohydrates. The protocol outlined in this application note, coupled with the use of this compound as a standard, provides a reliable framework for researchers in academia and the pharmaceutical industry to obtain detailed structural information on polysaccharides. Careful execution of each step and accurate interpretation of the GC-MS data are crucial for obtaining high-quality, quantitative results.

References

Troubleshooting & Optimization

How to avoid incomplete methylation in polysaccharide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in polysaccharide analysis, specifically focusing on achieving complete methylation for accurate structural elucidation.

Troubleshooting Guide: How to Avoid Incomplete Methylation

Incomplete methylation is a frequent issue in polysaccharide analysis, leading to inaccurate linkage determination. This guide provides a systematic approach to troubleshooting and resolving this problem.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing incomplete methylation.

G cluster_start cluster_diagnosis Step 1: Diagnose the Potential Cause cluster_solutions Step 2: Implement Solutions cluster_solubility Solubility Issues cluster_acidic Acidic Sugars cluster_reagents Reagent & Conditions cluster_steric Steric Hindrance cluster_verification Step 3: Verify Completeness start Incomplete Methylation Detected (e.g., via GC-MS of PMAAs) solubility Poor Polysaccharide Solubility in DMSO? start->solubility acidic Presence of Acidic Sugars? solubility->acidic No sol_presolubilize Presolubilize in Glycerol (B35011) solubility->sol_presolubilize Yes sol_heat_stir Increase Heating (e.g., 60°C) and Stirring Time solubility->sol_heat_stir Yes sol_multiple_rounds Perform Multiple Rounds of Methylation solubility->sol_multiple_rounds Yes reagents Reagent Quality or Reaction Conditions? acidic->reagents No acid_salt Convert to Triethylammonium (B8662869) (TEA) Salt acidic->acid_salt Yes acid_reduction Carboxyl Group Reduction (before methylation) acidic->acid_reduction Yes steric Steric Hindrance? reagents->steric No re_fresh_base Use Freshly Prepared Base (e.g., powdered NaOH) reagents->re_fresh_base Yes re_in_situ In Situ Production of Methylsulfinyl Methyl Sodium reagents->re_in_situ Yes re_N2 Ensure Anhydrous Conditions under Nitrogen reagents->re_N2 Yes steric_multiple_rounds Multiple Methylation Rounds steric->steric_multiple_rounds Yes steric_method Try an Alternative Methylation Method steric->steric_method Yes verify Analyze by GC-MS and/or FTIR sol_presolubilize->verify sol_heat_stir->verify sol_multiple_rounds->verify acid_salt->verify acid_reduction->verify re_fresh_base->verify re_in_situ->verify re_N2->verify steric_multiple_rounds->verify steric_method->verify

Caption: Troubleshooting workflow for incomplete polysaccharide methylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete methylation?

A1: The most frequent causes include:

  • Poor solubility of the polysaccharide: Many polysaccharides, especially those with high molecular weights or crystalline structures like cellulose, do not fully dissolve in dimethyl sulfoxide (B87167) (DMSO), the common solvent for methylation.[1][2] This prevents the methylating agent from accessing all free hydroxyl groups.

  • Presence of acidic sugars (uronic acids): The carboxyl groups of uronic acids can interfere with the methylation reaction.

  • Steric hindrance: Densely branched polysaccharides or those with complex structures can physically block the access of reagents to some hydroxyl groups.

  • Degradation of the polysaccharide: Harsh basic conditions can lead to the degradation of the polysaccharide, resulting in material loss and incomplete reaction.[3]

  • Reagent and reaction conditions: The quality of the base (e.g., sodium hydride) and the maintenance of anhydrous conditions are critical for the reaction to proceed to completion.

Q2: My polysaccharide is not dissolving well in DMSO. What can I do?

A2: To improve solubility, you can:

  • Presolubilize in glycerol: A presolubilization step using glycerol before adding DMSO has been shown to significantly improve derivatization for various types of polysaccharides.[4][5]

  • Increase temperature and stirring time: Heating the DMSO and polysaccharide mixture (e.g., at 60°C) with magnetic stirring can enhance dissolution, particularly for unfractionated samples containing crystalline components.[6]

  • Perform multiple rounds of methylation: A second or even third round of methylation can be effective.[6] After the first round, the partially methylated polysaccharide often shows improved solubility in DMSO, facilitating a more complete reaction in subsequent rounds.[6]

  • Use a modified methylation procedure: The Ciucanu procedure, which uses freshly prepared powdered sodium hydroxide (B78521) in DMSO, has been reported to be suitable for methylating complex structures like whole cell walls.[6]

Q3: How do I handle acidic polysaccharides (containing uronic acids)?

A3: Acidic polysaccharides present a challenge. To achieve complete methylation:

  • Convert to a triethylammonium (TEA) salt: For sulfated or carboxylated polysaccharides, converting them to their TEA salt form can enhance their solubility in DMSO.[7][8]

  • Perform a carboxyl reduction step: Before methylation, the uronic acid residues can be reduced to their corresponding neutral sugars. This eliminates the interfering carboxyl groups.

Q4: I've tried multiple rounds of methylation, but it's still incomplete. What's next?

A4: If multiple rounds are ineffective, consider the following:

  • Re-evaluate your base: The Hakomori method relies on dimsyl sodium, which is a strong base.[1] An alternative is the in situ production of methylsulfinyl methyl sodium, which can be more efficient.[1][3]

  • Check for degradation: Incomplete methylation might be accompanied by partial degradation of the polysaccharide, especially under harsh alkaline conditions.[3] Consider using milder conditions or a different methylation method.

  • Purification of the methylated product: Purifying the methylated polysaccharide by dialysis can help remove impurities that might interfere with subsequent steps.[1][9]

Q5: How can I confirm that my polysaccharide is completely methylated?

A5: Complete methylation can be verified by:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the broad hydroxyl (-OH) stretching band (around 3400 cm⁻¹) in the FTIR spectrum of the methylated product indicates successful methylation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: After hydrolysis, reduction, and acetylation to form partially methylated alditol acetates (PMAAs), the GC-MS chromatogram should not show any unmethylated monosaccharides.[10]

  • Using a labeled methylating agent: While more complex, using a radiolabeled agent like [¹⁴C]methyl iodide can quantitatively confirm the extent of methylation.[11][12]

Experimental Protocols

General Workflow for Polysaccharide Methylation Analysis

The following diagram outlines the key steps in methylation analysis for determining glycosidic linkages.

G polysaccharide Polysaccharide Sample methylation 1. Permethylation (e.g., Hakomori Method) polysaccharide->methylation hydrolysis 2. Acid Hydrolysis (e.g., with TFA) methylation->hydrolysis Yields partially methylated monosaccharides reduction 3. Reduction (e.g., with NaBD₄) hydrolysis->reduction Forms partially methylated alditols acetylation 4. Acetylation (e.g., with Acetic Anhydride) reduction->acetylation Forms Partially Methylated Alditol Acetates (PMAAs) gcms 5. GC-MS Analysis of PMAAs acetylation->gcms

Caption: Standard workflow for glycosidic linkage analysis.

Protocol 1: Modified Hakomori Methylation for Improved Solubility

This protocol incorporates modifications to enhance the methylation of polysaccharides that exhibit poor solubility.[1]

  • Preparation of Base: Wash 5g of sodium hydride suspension (60% in mineral oil) with ether (3 x 10 mL) and dry completely under a stream of nitrogen.

  • Dissolution of Polysaccharide: Dissolve 100 mg of the polysaccharide in 10 mL of dry DMSO in a three-necked flask under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 55°C with continuous stirring. Slowly add the dried sodium hydride over a period of 2 hours.

  • Completion: Continue stirring the reaction mixture at 55°C for an additional 2 hours, or until the evolution of hydrogen gas ceases.

  • Methylation: Cool the reaction mixture and add methyl iodide to achieve etherification.

  • Work-up: The permethylated polysaccharide is then hydrolyzed (e.g., with 4M trifluoroacetic acid), reduced, and acetylated to form PMAAs for GC-MS analysis.[1][9]

Protocol 2: Methylation using Powdered NaOH (Ciucanu Method)

This method is effective for a wide range of polysaccharides, including those in complex matrices.[6][13]

  • Sample Preparation: Suspend approximately 10 mg of the finely ball-milled polysaccharide sample in DMSO. For unfractionated samples, heat at 60°C with magnetic stirring overnight to ensure a homogeneous suspension.[6]

  • Methylation: Add freshly prepared powdered NaOH and methyl iodide to the suspension in DMSO.

  • Reaction Rounds: For complex or sulfated polysaccharides, multiple rounds of methylation may be necessary. After the first round, the product can be purified via dialysis against a triethylammonium chloride (TEAC) solution to convert it to the TEA salt form, which improves solubility for subsequent rounds.[8]

  • Final Steps: After the final methylation round, the product is hydrolyzed, reduced, and acetylated for GC-MS analysis.

Data Presentation

The effectiveness of different methylation strategies can be compared. The following table summarizes the expected outcomes based on the chosen protocol modification.

IssueStandard Method OutcomeModified MethodExpected Improvement
Poor Solubility Undermethylation, low yield of methylated product.[3]Presolubilization in glycerol or heating in DMSO.[5][6]Increased recovery of partially methylated alditol acetates.[5]
Acidic Polysaccharides Incomplete methylation due to interference from carboxyl/sulfate groups.Conversion to TEA salt form before methylation.[7][8]Enhanced solubility in DMSO and more complete methylation.[8]
Degradation of Product Partial degradation of the polysaccharide chain under harsh basic conditions.[3]Use of milder hydrolysis agents like 4M TFA instead of H₂SO₄.[1][9]Minimized degradation and improved yield of the desired product.[3]
Poor Reagent Activity Incomplete reaction due to inactive base or presence of moisture.In situ production of the base or use of freshly powdered NaOH.[1][6]More efficient and complete reaction to permethylation.[3]

References

Troubleshooting low yields in 2,3,4,6-Tetra-O-methyl-D-glucose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,6-Tetra-O-methyl-D-glucose.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields and provides actionable solutions in a question-and-answer format.

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily incomplete methylation, degradation of reagents, or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Incomplete Methylation: The hydroxyl groups of glucose have varying reactivity, with the primary hydroxyl at C-6 being the most reactive, followed by the anomeric hydroxyl at C-1, and then the secondary hydroxyls at C-2, C-3, and C-4.[1] To ensure complete methylation, consider the following:

    • Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can drive the reaction to completion. However, be cautious of high temperatures which can lead to side reactions and degradation.[1]

    • Reagent Stoichiometry: An excess of the methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) and base (e.g., sodium hydroxide) is often necessary to ensure all hydroxyl groups are methylated.

  • Reagent Quality: The purity and activity of your reagents are critical.

    • Methylating Agent: Use freshly distilled or newly purchased methyl iodide or dimethyl sulfate, as they can decompose over time, especially when exposed to light.[1]

    • Base: Ensure that the sodium hydroxide (B78521) or sodium hydride used is dry and has not been passivated by atmospheric moisture.[1]

  • Reaction Monitoring: It is crucial to monitor the reaction's progress to determine the optimal endpoint.

    • Thin Layer Chromatography (TLC): TLC is a straightforward method to track the disappearance of the starting material (glucose) and the appearance of the fully methylated product. A co-spot of the reaction mixture with the starting material can help in accurately assessing the reaction's progress.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of partially methylated glucose derivatives and potentially other side products.

Common Byproducts and Prevention Strategies:

  • Partially Methylated Glucose: This is the most common issue and arises from incomplete methylation.

    • Solution: As mentioned previously, optimizing reaction time, temperature, and reagent stoichiometry can minimize the formation of these intermediates.

  • Oxidative Degradation: In strongly basic solutions, sugars can undergo degradation.

    • Solution: While a strong base is necessary, using an excessively high concentration or prolonged reaction times at elevated temperatures should be avoided. Careful, dropwise addition of the base can help control the reaction's exothermicity.

  • Hydrolysis of the Product: During workup, acidic conditions can lead to the hydrolysis of the glycosidic bond if a protecting group strategy was used.

    • Solution: Neutralize the reaction mixture carefully and avoid strongly acidic conditions during the extraction and purification steps.

Question 3: My final product is a syrup or oil instead of a crystalline solid. How can I induce crystallization and improve purity?

Answer: Obtaining a syrupy product is a common issue, often due to the presence of impurities or residual solvent.

Purification and Crystallization Strategies:

  • Column Chromatography: If your product is a mixture of partially methylated isomers, purification by silica (B1680970) gel column chromatography is often necessary. The separation of these isomers can be challenging due to their similar polarities.

  • Crystallization:

    • Solvent Systems: Attempt crystallization from various solvent systems. Petroleum ether is a commonly used solvent for the crystallization of this compound.

    • Seed Crystals: If you have a small amount of pure, crystalline product, using it as a seed crystal can induce crystallization in the bulk of the syrupy material.

    • High-Vacuum Drying: Thoroughly drying the product under high vacuum can remove residual solvents that may inhibit crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the Haworth methylation method?

A1: The Haworth methylation is a classic method for the exhaustive methylation of carbohydrates. It typically involves treating the carbohydrate with dimethyl sulfate and a strong base, such as sodium hydroxide. This method is effective for preparing fully methylated sugars like this compound.

Q2: What are the main safety precautions I should take when working with dimethyl sulfate?

A2: Dimethyl sulfate is highly toxic and a suspected carcinogen.[2] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles. It is also a strong alkylating agent.

Q3: How can I effectively monitor the progress of the methylation reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By co-spotting the reaction mixture with the starting glucose, you can visually track the consumption of the starting material and the formation of the product. The fully methylated product will have a significantly higher Rf value (be less polar) than the starting glucose.

Q4: What is a typical yield for the synthesis of this compound?

A4: Yields can vary significantly depending on the specific protocol and reaction scale. However, with optimized conditions, yields in the range of 70-85% can be achieved.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of permethylated and perbenzylated glucose derivatives.

Starting MaterialMethylating/Benzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
D-GlucoseDimethyl sulfateSodium hydroxideWater/Carbon tetrachloride50-751.5-2~50-60Organic Syntheses, Coll. Vol. 3, p. 800 (1955)
Methyl α-D-glucopyranosideBenzyl chloridePotassium hydroxideNot specified10024~70DE19534366C2
Methyl α-D-glucopyranosideBenzyl halideSodium hydrideDMF≤15 then 20-401-4up to 97.4CN107880080A

Experimental Protocols

Protocol 1: Haworth Methylation of D-Glucose

This protocol is adapted from Organic Syntheses.

Materials:

  • Anhydrous D-glucose

  • Dimethyl sulfate

  • 40% (w/w) Sodium hydroxide solution

  • Carbon tetrachloride

  • Chloroform (B151607)

  • 2 N Hydrochloric acid

  • Petroleum ether

Procedure:

  • In a well-ventilated fume hood, dissolve anhydrous glucose in a minimal amount of water in a reaction flask equipped with a mechanical stirrer and a dropping funnel.

  • Add a mixture of dimethyl sulfate and carbon tetrachloride to the glucose solution with vigorous stirring.

  • Slowly add the 40% sodium hydroxide solution from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 50-55°C.

  • After the initial exothermic reaction subsides, add the remaining sodium hydroxide and dimethyl sulfate and heat the mixture to 70-75°C for 30 minutes with continued stirring.

  • Cool the reaction mixture and extract the product with chloroform.

  • Wash the combined chloroform extracts with 2 N hydrochloric acid and then with water.

  • Dry the chloroform extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting syrup can be crystallized from petroleum ether to yield this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Anhydrous D-Glucose dissolve Dissolve in Water start->dissolve add_reagents Add Dimethyl Sulfate and Carbon Tetrachloride dissolve->add_reagents add_base Slowly add 40% NaOH (Control Temperature) add_reagents->add_base heat Heat to 70-75°C add_base->heat cool Cool Reaction Mixture heat->cool extract Extract with Chloroform cool->extract wash Wash with HCl and Water extract->wash dry Dry over Na2SO4 and Evaporate wash->dry crystallize Crystallize from Petroleum Ether dry->crystallize product Product: this compound crystallize->product

Caption: A typical workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yields start Low Yield Observed check_tlc Check TLC for Starting Material start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes no_sm No Starting Material on TLC check_tlc->no_sm No increase_time Increase Reaction Time/ Temperature incomplete_rxn->increase_time add_reagents Add More Reagents incomplete_rxn->add_reagents purification_issue Purification Issue no_sm->purification_issue reagent_degradation Reagent Degradation no_sm->reagent_degradation recrystallize Re-crystallize/ Column Chromatography purification_issue->recrystallize use_fresh_reagents Use Fresh/Dry Reagents reagent_degradation->use_fresh_reagents

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Degradation of methylated sugars during acid hydrolysis and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the degradation of methylated sugars during acid hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of methylated sugar degradation during acid hydrolysis?

A1: The degradation of methylated sugars during acid hydrolysis is primarily caused by the harsh reaction conditions required to cleave glycosidic bonds. Key factors include:

  • Acid Strength and Concentration: Stronger acids (e.g., sulfuric acid) and higher concentrations can accelerate the degradation of liberated monosaccharides.[1][2][3]

  • Temperature: Elevated temperatures, while necessary for efficient hydrolysis, also promote side reactions that lead to sugar degradation.[4] Fructose (B13574), for instance, shows significant degradation at temperatures above 100°C.[4]

  • Hydrolysis Time: Prolonged exposure to acidic conditions increases the likelihood of degradation of sensitive sugars.[5]

  • Sugar Structure: The inherent stability of the monosaccharide plays a crucial role. Furanosides are generally more labile than pyranosides, and certain sugars like fructose and uronic acids are particularly susceptible to degradation under acidic conditions.[1][3][5]

Q2: What are the main degradation products of methylated sugars during acid hydrolysis?

A2: Under acidic conditions, methylated monosaccharides can undergo various degradation reactions, including dehydration and rearrangement. Common degradation products for fructose include 5-hydroxymethyl-2-furaldehyde (5-HMF), 5-methyl-2-furaldehyde, and furfural.[4] Uronic acids can undergo decarboxylation under strongly acidic conditions.[1]

Q3: How can I prevent the degradation of methylated sugars during my experiments?

A3: Several strategies can be employed to minimize the degradation of methylated sugars:

  • Milder Hydrolysis Conditions: Utilizing milder acids like trifluoroacetic acid (TFA) or using lower concentrations and temperatures can reduce degradation.[3][5] For instance, complete hydrolysis of permethylated α-glucans can be achieved with 2 M TFA at 121°C for 60-90 minutes, while more labile fructans like levan (B1592505) can be hydrolyzed with 1 M TFA at 70°C for 30 minutes.[5]

  • Two-Step Hydrolysis: A two-step hydrolysis can be beneficial for complex polysaccharides, especially those containing acid-resistant linkages like uronic acids.[2] A common approach involves a primary hydrolysis followed by a more rigorous secondary hydrolysis.[1][2]

  • Methanolysis: This method uses methanolic HCl to cleave glycosidic bonds, which is generally milder than aqueous acid hydrolysis and can be particularly useful for acid-sensitive sugars.[1][6]

  • Enzymatic Hydrolysis: For certain applications, enzymatic hydrolysis offers a highly specific and mild alternative to acid hydrolysis, minimizing the risk of sugar degradation.

Q4: What is methanolysis, and when should I use it?

A4: Methanolysis is a process that uses anhydrous methanol (B129727) containing an acid catalyst (typically HCl) to cleave glycosidic linkages, producing methyl glycosides.[6][7] This method is generally milder than acid hydrolysis and is particularly advantageous for the analysis of acid-labile sugars, such as uronic acids, which are prone to degradation and decarboxylation in strong aqueous acids.[1] It is also a suitable method when information about the original anomeric configuration is not required, as methanolysis results in an equilibrium of α and β anomers.[6]

Troubleshooting Guides

Issue 1: Low or no recovery of certain methylated monosaccharides.
Possible Cause Troubleshooting Step
Degradation of acid-labile sugars (e.g., fructose, uronic acids). Optimize hydrolysis conditions by using a milder acid (e.g., TFA instead of H₂SO₄), lower acid concentration, lower temperature, or shorter hydrolysis time.[3][5] Consider using methanolysis as a milder alternative.[1]
Incomplete hydrolysis of resistant linkages. For polysaccharides with resistant linkages (e.g., those containing uronic acids), consider a two-step hydrolysis protocol.[2] The first step can be milder to release labile sugars, followed by a harsher second step for resistant linkages.
Suboptimal derivatization. Ensure complete dryness of the sample before acetylation or silylation. Check the freshness and purity of derivatization reagents.
Loss of volatile derivatives during evaporation. For volatile derivatives like permethylated pentoses, avoid excessive heat and strong gas streams during solvent evaporation.[8]
Issue 2: Appearance of unexpected peaks in the GC chromatogram.
Possible Cause Troubleshooting Step
Sugar degradation products. Cross-reference retention times with known degradation products like 5-HMF.[4] Optimize hydrolysis conditions to minimize degradation.
Incomplete methylation. Review the methylation procedure. Ensure the polysaccharide is fully dissolved and that the base and methyl iodide are added correctly.[9] Incomplete methylation will result in multiple peaks for a single linkage type.
Contamination from reagents or glassware. Run a blank analysis with only the reagents to identify any contaminants. Ensure all glassware is scrupulously clean.
Anomers and ring isomers from methanolysis. If using methanolysis, be aware that each monosaccharide can produce up to four isomers (α/β-pyranosides and α/β-furanosides), leading to multiple peaks.[6]
Issue 3: Poor peak shape (fronting, tailing, or splitting) in the GC analysis.
Possible Cause Troubleshooting Step
Active sites in the GC system (liner, column). Use a deactivated liner and a high-quality capillary column suitable for sugar analysis. If tailing persists, the column may need conditioning or replacement.[10]
Column overload. Reduce the injection volume or dilute the sample.
Improper injection technique. Ensure a rapid and smooth injection to achieve a narrow sample band on the column.
Co-elution of components. Optimize the GC temperature program to improve the separation of peaks.
Sample condensation in the injector. Ensure the injector temperature is appropriate for the sample and solvent.[10]

Data Presentation

Table 1: Influence of Hydrolysis Conditions on the Recovery of Fructose and Glucose from Inulin-Type Fructans (ITF).

Hydrolysis Temperature (°C)H₂SO₄ Concentration (M)Hydrolysis Time (h)Fructose Recovery (%)Glucose Recovery (%)
8012HighStable
>10012Significant DecreaseStable
80>12Significant DecreaseStable
40-600.50.25 - 2Increases with timeStable

Data adapted from a study on inulin-type fructans, highlighting the lability of fructose under harsher conditions.[4]

Table 2: Comparison of Hydrolysis Methods for Polysaccharides.

Hydrolysis MethodAcid/ReagentTypical ConditionsAdvantagesDisadvantagesBest Suited For
TFA Hydrolysis 2 M Trifluoroacetic Acid121°C, 1-2 hVolatile acid, easy to remove; less degradation than H₂SO₄.May not cleave all linkages in complex polysaccharides.Neutral and acid-labile polysaccharides.
Sulfuric Acid Hydrolysis 72% H₂SO₄ (primary), diluted for secondary hydrolysisRoom temp (primary), 100°C (secondary)Strong, effective for crystalline cellulose (B213188) and resistant linkages.Significant degradation of labile sugars; requires neutralization.[1]Crystalline and highly resistant polysaccharides.
Methanolysis 1 M HCl in Methanol80°C, 16-24 hMild conditions, protects acid-labile sugars, especially uronic acids.Loses anomeric configuration information; can produce multiple isomers.[1][6]Polysaccharides rich in uronic acids and other acid-sensitive sugars.

Experimental Protocols

Protocol 1: General Acid Hydrolysis with TFA for Methylated Polysaccharides
  • Sample Preparation: Weigh 1-2 mg of the dried, permethylated polysaccharide into a screw-cap reaction vial.

  • Hydrolysis: Add 1 mL of 2 M trifluoroacetic acid (TFA) to the vial.

  • Heating: Tightly cap the vial and heat at 121°C for 2 hours in a heating block or oven.

  • Solvent Removal: Cool the vial to room temperature. Remove the TFA by evaporation under a stream of dry nitrogen or with a rotary evaporator.

  • Co-evaporation: Add 1 mL of methanol and evaporate to dryness to remove residual TFA. Repeat this step twice.

  • Reduction: To the dry hydrolysate, add 0.5 mL of a freshly prepared solution of sodium borodeuteride (NaBD₄) in 1 M ammonium (B1175870) hydroxide. Incubate at room temperature for 2 hours.

  • Quenching: Quench the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.

  • Borate Removal: Evaporate the sample to dryness. Add 1 mL of methanol containing 10% acetic acid and evaporate. Repeat this step three times. Finally, add 1 mL of methanol and evaporate to dryness.

  • Acetylation: Add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine. Cap the vial and incubate at 100°C for 30 minutes.

  • Workup: Cool the sample. Add 1 mL of water and 1 mL of dichloromethane (B109758). Vortex thoroughly. Centrifuge to separate the layers.

  • Extraction: Carefully remove the upper aqueous layer. Wash the lower organic layer with 1 mL of water. Repeat the wash step twice.

  • Analysis: Transfer the lower dichloromethane layer containing the partially methylated alditol acetates (PMAAs) to a new vial and evaporate to dryness. Reconstitute in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) for GC-MS analysis.

Protocol 2: Methanolysis of Methylated Polysaccharides
  • Sample Preparation: Place 1-2 mg of the dried, permethylated polysaccharide in a screw-cap reaction vial.

  • Methanolysis: Add 1 mL of 1 M methanolic HCl.

  • Heating: Tightly cap the vial and heat at 80°C for 16-24 hours.

  • Neutralization: Cool the vial to room temperature. Neutralize the reaction by adding silver carbonate until the pH is neutral.

  • Centrifugation: Centrifuge the sample to pellet the silver salts.

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial.

  • Solvent Removal: Evaporate the methanol under a stream of nitrogen.

  • Derivatization: The resulting methyl glycosides can be derivatized for GC-MS analysis, typically by silylation. Add a suitable silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane).

  • Incubation: Incubate at 60°C for 30 minutes.

  • Analysis: The trimethylsilylated methyl glycosides can be directly analyzed by GC-MS.

Mandatory Visualizations

Hydrolysis_Method_Selection start Start: Methylated Polysaccharide Analysis q1 Is the polysaccharide rich in acid-labile sugars (e.g., uronic acids, fructose)? start->q1 q2 Is the polysaccharide highly crystalline or known to have acid-resistant linkages? q1->q2 No methanolysis Methanolysis q1->methanolysis Yes tfa_hydrolysis TFA Hydrolysis (e.g., 2M TFA, 121°C, 2h) q2->tfa_hydrolysis No two_step_h2so4 Two-Step H2SO4 Hydrolysis q2->two_step_h2so4 Yes Methylation_Analysis_Workflow start Start: Polysaccharide Sample permethylation 1. Permethylation (e.g., Hakomori or NaOH/MeI) start->permethylation hydrolysis 2. Hydrolysis (TFA, H2SO4, or Methanolysis) permethylation->hydrolysis reduction 3. Reduction (NaBD4 or NaBH4) hydrolysis->reduction acetylation 4. Acetylation (Acetic Anhydride/Pyridine) reduction->acetylation extraction 5. Workup & Extraction of PMAAs acetylation->extraction analysis 6. GC-MS Analysis extraction->analysis interpretation 7. Data Interpretation (Linkage Analysis) analysis->interpretation

References

Common contaminants in 2,3,4,6-Tetra-O-methyl-D-glucose and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,6-Tetra-O-methyl-D-glucose.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in a sample of this compound after synthesis?

A1: The most prevalent impurities are typically undermethylated derivatives of D-glucose.[1] These arise from incomplete methylation reactions. Common contaminants include various isomers of tri-O-methyl, di-O-methyl, and mono-O-methyl-D-glucose. Residual starting materials, such as D-glucose or methyl glucoside, and reaction solvents may also be present.

Q2: How can I quickly assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. By comparing your sample to a pure standard, you can visualize the presence of less polar (higher Rf) and more polar (lower Rf) impurities. A single spot corresponding to the standard indicates high purity. Multiple spots suggest the presence of contaminants. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1][2][3]

Q3: What is the expected melting point for pure this compound?

A3: The melting point of highly pure this compound can vary depending on the anomeric composition (the proportion of α and β isomers). A sample that has been recrystallized once may melt in the range of 90-93°C. After multiple recrystallizations, the melting point can increase to around 98°C as the α-anomer may predominate.[4] A broad melting point range is often indicative of impurities.

Q4: Can the presence of undermethylated glucose contaminants affect my experimental results?

A4: Yes, the presence of undermethylated species can significantly impact biological assays. The free hydroxyl groups on these contaminants can lead to non-specific interactions or altered biological activity, potentially confounding experimental outcomes. For instance, in studies of glucose transport or metabolism, these analogs may behave differently from the fully methylated compound.

Troubleshooting Guides

Issue 1: My purified this compound has a low or broad melting point.

Possible Cause Troubleshooting Action
Presence of residual solvents.Dry the sample under high vacuum for an extended period.
Contamination with undermethylated glucose derivatives.Perform another recrystallization or consider purification by column chromatography.
Incorrect anomeric ratio.While not strictly an impurity, a different anomeric ratio can affect the melting point. The anomeric purity can be assessed by NMR.[2]

Issue 2: TLC analysis of my product shows multiple spots.

Possible Cause Troubleshooting Action
Incomplete reaction.Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the methylation to completion.
Presence of multiple undermethylated byproducts.Utilize column chromatography for separation. HILIC on an amine-functionalized silica (B1680970) gel column is often effective for separating polar carbohydrate isomers.[5][6]
Sample degradation.Ensure proper storage conditions (cool, dry, and inert atmosphere) to prevent degradation.

Issue 3: The yield of my purified product is very low after recrystallization.

Possible Cause Troubleshooting Action
The compound is too soluble in the recrystallization solvent.Use a less polar solvent system or a mixture of a good solvent and a poor solvent (anti-solvent) to decrease solubility. Petroleum ether is a common choice for this compound.[4]
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated and use a minimal amount of hot solvent to dissolve the compound.
Loss of material during transfers.Minimize the number of transfer steps and ensure all vessels are thoroughly rinsed.

Purity and Yield Data Summary

The following table summarizes typical purity and yield data for the purification of this compound.

Purification Method Starting Purity (Typical) Final Purity (Typical) Reported Yield Reference
Recrystallization (Petroleum Ether)85-95%>98%46-55% (overall synthesis yield)[4]
Flash Chromatography (HILIC - Amine Column)Mixture of isomers>99%Variable[5][6]
Preparative HPLC (RP-HPLC)Mixture of isomers>99.5%Variable[1][7]

Experimental Protocols

Protocol 1: Recrystallization from Petroleum Ether

This protocol is a standard method for the purification of this compound.[4]

Materials:

  • Crude this compound

  • Petroleum ether (boiling point range 30-60°C)

  • Anhydrous diethyl ether

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Prepare a solvent mixture of petroleum ether containing 0.5% anhydrous diethyl ether.

  • Add a minimal amount of the hot solvent mixture to the flask to dissolve the solid with gentle heating and stirring. For every 6-7 grams of compound, approximately 100 mL of solvent will be needed.[4]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature to induce crystallization.

  • For maximum yield, cool the flask in an ice bath for 30 minutes.[4]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the purified crystals under vacuum over a desiccant like calcium chloride to a constant weight.[4]

Protocol 2: Flash Column Chromatography (HILIC)

This protocol is a general guideline for the purification of polar compounds like partially methylated sugars using an amine-functionalized column.[5][6]

Materials:

  • Crude this compound

  • Amine-functionalized silica gel

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Flash chromatography system with an appropriate size column

  • Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude sample in a minimal amount of the initial mobile phase or a compatible strong solvent.

  • Column Equilibration: Equilibrate the amine-functionalized silica gel column with the initial mobile phase (e.g., 95:5 ACN:Water).

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin the elution with the initial mobile phase. A gradient elution is typically used, gradually increasing the polarity by increasing the water content (e.g., from 5% to 20% water over 20-30 column volumes).

  • Fraction Collection: Collect fractions based on the detector signal.

  • Analysis: Analyze the collected fractions for purity using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow Purification Workflow for this compound crude_product Crude Product (Mixture of methylated glucoses) purity_assessment Purity Assessment (TLC, GC-MS, NMR) crude_product->purity_assessment further_purification Further Purification Needed? purity_assessment->further_purification recrystallization Recrystallization (Petroleum Ether) recrystallization->purity_assessment chromatography Column Chromatography (HILIC - Amine Column) chromatography->purity_assessment pure_product Pure Product (>98% Purity) further_purification->recrystallization Yes (Minor Impurities) further_purification->chromatography Yes (Complex Mixture) further_purification->pure_product No

Caption: Purification workflow for this compound.

troubleshooting_workflow Troubleshooting Impure Product start Impure Product Detected (e.g., Low MP, Multiple TLC Spots) identify_contaminants Identify Contaminants (NMR, GC-MS) start->identify_contaminants is_solvent Residual Solvent? identify_contaminants->is_solvent is_undermethylated Undermethylated Species? is_solvent->is_undermethylated No high_vacuum Dry under High Vacuum is_solvent->high_vacuum Yes recrystallize Recrystallize is_undermethylated->recrystallize Minor column_chromatography Perform Column Chromatography is_undermethylated->column_chromatography Major/Complex pure_product Pure Product high_vacuum->pure_product recrystallize->pure_product column_chromatography->pure_product

Caption: Troubleshooting workflow for an impure product.

References

Technical Support Center: Optimizing PMAA Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution and overall quality of their Protein-bound Amino Acid (PMAA) analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during GC-MS analysis of PMAAs, presented in a question-and-answer format.

Issue 1: Poor Peak Resolution or Co-eluting Peaks

Q: My chromatogram shows poor separation between amino acid peaks. What are the likely causes and how can I improve the resolution?

A: Poor resolution is a common challenge in GC-MS analysis of PMAAs. The primary causes are often related to the GC oven temperature program, the GC column itself, or the carrier gas flow rate.

Troubleshooting Steps:

  • Optimize the GC Oven Temperature Program: The temperature ramp rate has a significant impact on peak separation.[1][2][3][4]

    • If peaks are eluting too close together: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the interaction time of the analytes with the stationary phase, which can enhance separation.[2][4]

    • For early eluting peaks: Lower the initial oven temperature. This can significantly improve the resolution of volatile amino acid derivatives.[1]

    • For complex mixtures: Consider a multi-step temperature program with slower ramps in the regions where peaks are co-eluting.[1]

  • Evaluate the GC Column: The choice of GC column is critical for good separation.[5]

    • Stationary Phase: A mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is a good starting point for derivatized amino acids. If resolution is still an issue, consider a more polar column.

    • Column Dimensions: For complex samples, a longer column (e.g., 60 m) will provide higher efficiency and better resolution. A smaller internal diameter (e.g., 0.18 or 0.25 mm) also increases efficiency.[5]

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation. Ensure the flow rate is set to the optimal value for the carrier gas being used (Helium or Hydrogen).

Issue 2: Peak Tailing

Q: I am observing significant peak tailing for some or all of my amino acid peaks. What could be causing this and how can I fix it?

A: Peak tailing can be caused by several factors, including active sites in the GC system, column contamination, or improper injection technique.[6][7]

Troubleshooting Steps:

  • Check for Active Sites: Active sites in the injector liner, the front of the GC column, or the seals can interact with polar amino acid derivatives, causing tailing.

    • Inlet Liner: Replace the inlet liner with a new, deactivated liner.[7]

    • Column Maintenance: Trim the first 10-20 cm from the front of the GC column to remove any accumulated non-volatile residues or active sites.[6]

  • Assess for Column Contamination: Over time, the column can become contaminated with non-volatile matrix components.

    • Bakeout the Column: Condition the column at a high temperature (within its specified limits) to remove contaminants.

    • Solvent Wash: For bonded-phase columns, a solvent rinse may be effective.

  • Review Injection Parameters: An unoptimized injection can lead to poor peak shape.

    • Injection Volume: Overloading the column with too much sample can cause peak distortion. Try injecting a smaller volume.[6]

    • Injection Temperature: Ensure the inlet temperature is appropriate for the volatility of the derivatives without causing degradation.

Issue 3: Low or No Signal (Poor Sensitivity)

Q: I am getting very small or no peaks for my PMAA derivatives. What are the potential reasons for this low sensitivity?

A: Low sensitivity can stem from issues with sample preparation (hydrolysis or derivatization), problems with the GC-MS system, or sample degradation.

Troubleshooting Steps:

  • Verify Derivatization Efficiency: Incomplete derivatization is a common cause of poor signal.

    • Moisture Control: Silylation reagents are highly sensitive to moisture. Ensure all glassware, solvents, and the sample itself are completely dry.[8] Lyophilization of the sample is recommended.

    • Reagent Quality and Quantity: Use fresh derivatization reagents and ensure an adequate excess is used to drive the reaction to completion.

    • Reaction Conditions: Optimize the derivatization time and temperature. For example, with MTBSTFA, heating at 100°C for 2-4 hours is often required.[9]

  • Check for Leaks in the GC-MS System: Leaks in the carrier gas line, septum, or column fittings can lead to a loss of sample and poor sensitivity. Perform a leak check of the system.[10]

  • Inspect the MS Source: A dirty ion source will result in reduced sensitivity. Schedule regular cleaning of the ion source.[10]

  • Sample Degradation: Amino acids can degrade during hydrolysis or in the hot GC inlet.

    • Hydrolysis Conditions: Use appropriate hydrolysis conditions (e.g., 6 M HCl at 110°C for 24 hours) and consider adding a scavenger like phenol (B47542) to prevent degradation of certain amino acids.[9][11]

    • Inlet Temperature: Use the lowest possible inlet temperature that allows for efficient vaporization of the derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best derivatization reagent for PMAA analysis by GC-MS?

A1: Silylation reagents are the most common choice for derivatizing amino acids for GC-MS analysis.[12]

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is often preferred as it creates derivatives that are more stable and less sensitive to moisture compared to other silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][13]

  • Alkyl chloroformates , such as methyl chloroformate (MCF) and ethyl chloroformate (ECF), are alternatives that offer rapid derivatization at room temperature and are less sensitive to moisture.[12][13]

Q2: How can I prevent the formation of multiple derivatives for a single amino acid?

A2: The formation of multiple derivatives can sometimes occur, complicating the chromatogram. This can often be addressed by modifying the derivatization conditions. For some amino acids, lowering the reaction temperature or adjusting the reaction time may favor the formation of a single, fully derivatized product.[9]

Q3: What type of GC column should I use for PMAA analysis?

A3: The choice of GC column depends on the complexity of your sample.

  • Stationary Phase: A non-polar to mid-polar phase is generally suitable. A 5% diphenyl / 95% dimethylpolysiloxane phase is a versatile choice.

  • Dimensions: A 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness is a good starting point for many applications. For more complex samples requiring higher resolution, a 60-meter column may be necessary.

Q4: What are the critical steps in sample preparation for PMAA analysis?

A4: The two most critical steps are protein hydrolysis and derivatization.

  • Protein Hydrolysis: The goal is to completely break down the protein into its constituent amino acids. This is typically achieved by acid hydrolysis with 6 M HCl at 110°C for 24 hours under vacuum or in an inert atmosphere to prevent oxidation of sensitive amino acids.[9][11] Incomplete hydrolysis will lead to inaccurate quantification.

  • Derivatization: This step makes the amino acids volatile for GC analysis. It is crucial to ensure the reaction goes to completion and that the derivatives are stable. The complete removal of water before adding the derivatization reagent is essential for silylation methods.[8]

Quantitative Data Summary

Table 1: Comparison of Common Derivatization Reagents for Amino Acid Analysis

Derivatization ReagentAbbreviationCommon Reaction ConditionsAdvantagesDisadvantages
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFA60-100°C for 30 min - 4 hoursForms stable derivatives, less moisture sensitive than TMS derivatives.[8][13]Longer reaction times may be needed.
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA100°C for 30 minShorter reaction times.Derivatives are more sensitive to moisture.[8]
Ethyl ChloroformateECFRoom temperature, rapid reactionFast reaction, less moisture sensitive.[13]May require extraction steps.
Methyl ChloroformateMCFRoom temperature, rapid reactionGood for quantitative analysis, stable derivatives.[12]May not be suitable for all amino acids.

Table 2: Effect of GC Oven Ramp Rate on Peak Resolution

Ramp Rate (°C/min)Effect on Retention TimeEffect on Peak WidthEffect on ResolutionBest For
High (e.g., >20)DecreasesMay increaseDecreasesRapid screening of simple mixtures.
Medium (e.g., 10-20)ModerateModerateModerateGeneral-purpose analysis.
Low (e.g., <10)IncreasesNarrowsIncreasesAnalysis of complex mixtures requiring high resolution.[2][4]

Experimental Protocols

Protocol 1: Acid Hydrolysis of Protein Samples

  • Weigh approximately 2-5 mg of the protein sample into a hydrolysis tube.

  • Add 1 mL of 6 M HCl containing 1% phenol (to protect tyrosine from degradation).

  • Flush the tube with nitrogen gas for 1-2 minutes to remove oxygen.

  • Seal the tube under vacuum.

  • Place the sealed tube in an oven or heating block at 110°C for 24 hours.

  • After hydrolysis, cool the tube to room temperature.

  • Open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Re-dissolve the dried hydrolysate in 0.1 M HCl for derivatization.

Protocol 2: Derivatization of Amino Acids using MTBSTFA

  • Transfer an aliquot of the amino acid hydrolysate (containing approximately 10-50 µg of amino acids) to a clean, dry reaction vial.

  • Evaporate the solvent to complete dryness under a stream of nitrogen. This step is critical to remove all traces of water and HCl.

  • Add 50 µL of acetonitrile (B52724) and 50 µL of MTBSTFA to the dried sample.

  • Cap the vial tightly and heat at 100°C for 2-4 hours.

  • Cool the vial to room temperature before injecting a 1 µL aliquot into the GC-MS.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for PMAA GC-MS Analysis Start Symptom Observed Poor_Resolution Poor Peak Resolution / Co-elution Start->Poor_Resolution Peak_Tailing Peak Tailing Start->Peak_Tailing Low_Signal Low / No Signal Start->Low_Signal Cause_Resolution Potential Causes: 1. Suboptimal Oven Program 2. Inappropriate GC Column 3. Incorrect Flow Rate Poor_Resolution->Cause_Resolution Identify Cause Cause_Tailing Potential Causes: 1. Active Sites in System 2. Column Contamination 3. Improper Injection Peak_Tailing->Cause_Tailing Identify Cause Cause_Signal Potential Causes: 1. Incomplete Derivatization 2. System Leaks 3. Dirty MS Source Low_Signal->Cause_Signal Identify Cause Solution_Resolution Solutions: - Adjust Temp. Ramp Rate - Change GC Column - Optimize Flow Rate Cause_Resolution->Solution_Resolution Implement Solution Solution_Tailing Solutions: - Replace Liner / Trim Column - Bakeout / Rinse Column - Reduce Injection Volume Cause_Tailing->Solution_Tailing Implement Solution Solution_Signal Solutions: - Ensure Dry Conditions / Optimize Deriv. - Perform Leak Check - Clean Ion Source Cause_Signal->Solution_Signal Implement Solution End Problem Resolved Solution_Resolution->End Solution_Tailing->End Solution_Signal->End

Caption: A flowchart for troubleshooting common PMAA GC-MS analysis issues.

Experimental_Workflow Experimental Workflow for PMAA GC-MS Analysis Start Protein Sample Hydrolysis 1. Acid Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis Drying1 2. Evaporation to Dryness (Nitrogen Stream / Vacuum) Hydrolysis->Drying1 Derivatization 3. Derivatization (e.g., MTBSTFA, 100°C, 2-4h) Drying1->Derivatization Critical Step: Ensure complete dryness GCMS_Analysis 4. GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing 5. Data Processing & Quantification GCMS_Analysis->Data_Processing End Final Results Data_Processing->End

Caption: A summary of the PMAA GC-MS analysis experimental workflow.

References

Overcoming challenges in the permethylation of sulfated polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the permethylation of sulfated polysaccharides. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical analytical procedure.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfated polysaccharide not dissolving in DMSO before permethylation?

A1: Sulfated polysaccharides in their natural inorganic salt form exhibit poor solubility in dimethyl sulfoxide (B87167) (DMSO). To achieve the necessary solubility for an effective permethylation reaction, it is crucial to convert the polysaccharide to its triethylammonium (B8662869) (TEA) salt form. This can be accomplished by passing the sample through a cation exchange column in the TEA form or by dialysis against a solution of triethylammonium chloride (TEAC).[1]

Q2: I am observing incomplete methylation of my sulfated polysaccharide. What could be the cause and how can I fix it?

A2: Incomplete permethylation, or undermethylation, is a common issue. Several factors can contribute to this:

  • Insufficient Reagents or Reaction Time: Ensure that a sufficient excess of methyl iodide and a strong base (like the freshly prepared NaOH/DMSO slurry) are used. The reaction may need to be optimized for time and temperature depending on the complexity and degree of sulfation of your polysaccharide.

  • Sample Purity: Contaminants in the polysaccharide sample can interfere with the permethylation reaction. A preliminary cleanup step of the native glycans using a graphitized carbon column may help achieve more complete permethylation.[2]

  • Steric Hindrance: Highly branched or complex polysaccharide structures can present steric hindrance, making some hydroxyl groups less accessible to methylation.

  • Solution: If undermethylation is observed, a straightforward solution is to recover the partially methylated glycans and subject them to a second round of permethylation (re-permethylation).[2]

Q3: After permethylation and cleanup, I have very low or no recovery of my sulfated polysaccharide. What went wrong?

A3: A critical step that often leads to the loss of sulfated glycans is the post-permethylation cleanup procedure. The conventional method of partitioning the reaction mixture with chloroform (B151607) and water is unsuitable for sulfated polysaccharides.[2][3] Permethylated sulfated glycans are water-soluble and will be lost in the aqueous phase during this type of extraction.[1][2][4]

The recommended and crucial alternative is to use solid-phase extraction (SPE) with a reverse-phase C18 cartridge. This method effectively retains both permethylated non-sulfated and sulfated glycans, which can then be eluted for further analysis.[2][3][5][6]

Q4: How can I separate permethylated sulfated polysaccharides from their non-sulfated counterparts?

A4: After the initial cleanup with a C18 cartridge, further fractionation is highly recommended for cleaner and more interpretable mass spectrometry data. This is because non-sulfated glycans are typically much more abundant and can cause ion suppression, masking the signal from the sulfated species.[2][4][5][6] Effective fractionation can be achieved using:

  • Amine-bead microtips: This allows for the separation of non-sulfated, mono-sulfated, and di-sulfated permethylated glycans into different fractions.[2][3]

  • Mixed-mode weak anion exchange (MAX) cartridges: These are also effective for fractionating based on the degree of sulfation.[2][6]

Q5: Does the permethylation process remove the sulfate (B86663) groups from the polysaccharide?

A5: The conventional sodium hydroxide (B78521)/DMSO slurry permethylation method has been demonstrated to effectively retain sulfate groups on the polysaccharide chain.[2][3][5][6] However, it is important to follow established protocols carefully, as harsh reaction conditions could potentially lead to some loss of sulfation.

Q6: How does permethylation help in the mass spectrometric analysis of sulfated polysaccharides?

A6: Permethylation offers several advantages for the mass spectrometric analysis of sulfated polysaccharides:

  • Neutralization of Sialic Acids: If the sample contains both sulfated and sialylated glycans, permethylation neutralizes the negative charge of the sialic acid's carboxylic acid group by converting it to a methyl ester. This is advantageous because it allows for the selective detection of the negatively charged sulfated glycans in negative ion mode mass spectrometry.[2][3][5][6]

  • Improved Fragmentation: Permethylation leads to more reliable and informative fragmentation patterns during tandem mass spectrometry (MS/MS) analysis, which aids in the structural elucidation and sequencing of the polysaccharide.[2][3]

  • Increased Hydrophobicity: The addition of methyl groups increases the hydrophobicity of the polysaccharide, which can improve its retention on reverse-phase columns and its ionization efficiency in some cases.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the permethylation of sulfated polysaccharides.

Problem 1: Poor or Incomplete Permethylation
Symptom Possible Cause Recommended Solution
Mass spectrum shows a distribution of peaks corresponding to undermethylated species.1. Poor solubility of the polysaccharide in DMSO. 2. Insufficient reaction time or temperature. 3. Degraded or insufficient reagents (methyl iodide, NaOH/DMSO slurry). 4. Presence of contaminants in the sample.1. Ensure the polysaccharide is converted to its triethylammonium (TEA) salt form before dissolving in DMSO.[1] 2. Optimize the reaction time and temperature for your specific sample. 3. Use fresh, high-quality reagents. Prepare the NaOH/DMSO slurry immediately before use. 4. Clean up the native polysaccharide sample using a graphitized carbon column prior to permethylation.[2] 5. Perform a second round of permethylation on the recovered sample.[2]
Problem 2: Low Yield or Loss of Sample
Symptom Possible Cause Recommended Solution
Very low or no signal corresponding to the permethylated sulfated polysaccharide in the mass spectrum.1. Use of chloroform/water partitioning for post-permethylation cleanup.[2][3] 2. Incomplete elution from the C18 SPE cartridge.1. Crucially, avoid chloroform/water partitioning. Use a reverse-phase C18 solid-phase extraction (SPE) cartridge for cleanup.[2][3][4][5] 2. Ensure complete elution from the C18 cartridge by using appropriate concentrations of an organic solvent like acetonitrile (B52724). Stepwise elution with increasing concentrations (e.g., 25% and 50% acetonitrile) can help separate different glycan classes.[3]
Problem 3: Difficulty in Detecting Sulfated Polysaccharides by Mass Spectrometry
Symptom Possible Cause Recommended Solution
The signal for the sulfated polysaccharide is weak or absent, and the spectrum is dominated by signals from non-sulfated species.1. Ion suppression from more abundant non-sulfated or sialylated glycans.[2][4][5][6] 2. Suboptimal matrix selection for MALDI-MS.1. After C18 cleanup, perform a fractionation step using an amine-bead tip or a mixed-mode weak anion exchange (MAX) cartridge to separate sulfated from non-sulfated glycans.[2][3][5][6] 2. For MALDI-MS analysis in negative ion mode, consider using 3,4-diaminobenzophenone (B196073) (DABP) as the matrix, as it has been shown to provide better sensitivity for detecting permethylated sulfated glycans compared to the more common 2,5-dihydroxybenzoic acid (DHB).[2]

Experimental Workflow and Methodologies

Detailed Methodology for Permethylation of Sulfated Polysaccharides

This protocol is a generalized representation and may require optimization for specific polysaccharides.

  • Sample Preparation (Conversion to TEA Salt):

    • Dissolve the sulfated polysaccharide in deionized water.

    • Pass the solution through a Dowex 50W-X8 cation exchange column (in the H+ form) to remove inorganic cations.

    • Neutralize the eluate with triethylamine.

    • Lyophilize the sample to obtain the triethylammonium salt of the polysaccharide.

  • Permethylation Reaction (NaOH/DMSO Slurry Method):

    • Prepare a fresh slurry of sodium hydroxide in anhydrous DMSO.

    • Dry the sulfated polysaccharide (as the TEA salt) in a reaction vial under vacuum.

    • Add the NaOH/DMSO slurry to the dried polysaccharide and vortex thoroughly.

    • Add methyl iodide (CH₃I) to the mixture.

    • Allow the reaction to proceed at room temperature with continuous agitation for a specified time (e.g., 1-2 hours).

    • Quench the reaction by carefully adding water.

    • Neutralize the reaction mixture with acetic acid.

  • Post-Permethylation Cleanup (C18 SPE):

    • Condition a C18 SPE cartridge with acetonitrile followed by water.

    • Load the neutralized reaction mixture onto the conditioned C18 cartridge.

    • Wash the cartridge with water to remove salts and other hydrophilic impurities.

    • Elute the permethylated glycans with increasing concentrations of acetonitrile (e.g., 25% and 50% acetonitrile in water).

  • Fractionation of Permethylated Glycans (Amine-Bead Tip):

    • Dry the eluted fractions from the C18 cleanup.

    • Re-dissolve the sample in a high concentration of acetonitrile (e.g., 95%).

    • Load the sample onto a self-packed amine-bead microtip.

    • The flow-through will contain the non-sulfated permethylated glycans.

    • Wash the tip with high-concentration acetonitrile.

    • Elute the mono-sulfated permethylated glycans with a low concentration of ammonium (B1175870) acetate (B1210297) in 50% acetonitrile.

    • Elute the di- and multi-sulfated permethylated glycans with a higher concentration of ammonium acetate in 50% acetonitrile.

  • Mass Spectrometry Analysis:

    • Analyze the collected fractions by MALDI-TOF-MS or LC-MS/MS.

    • For MALDI-MS in negative ion mode, use a suitable matrix such as 3,4-diaminobenzophenone (DABP).

Visualized Workflows

Permethylation_Workflow cluster_prep Sample Preparation cluster_reaction Permethylation cluster_cleanup Cleanup & Fractionation cluster_analysis Analysis Polysaccharide Sulfated Polysaccharide (Inorganic Salt Form) CationExchange Cation Exchange (TEA+ form) Polysaccharide->CationExchange Solubilization Permethylation Permethylation (NaOH/DMSO + CH3I) CationExchange->Permethylation C18_SPE C18 SPE Cleanup Permethylation->C18_SPE Quench & Neutralize Amine_Fractionation Amine-Bead Fractionation C18_SPE->Amine_Fractionation MS_Analysis Mass Spectrometry (MALDI-TOF or LC-MS) Amine_Fractionation->MS_Analysis

Caption: General experimental workflow for the permethylation of sulfated polysaccharides.

Troubleshooting_Logic Start Permethylation Experiment Check_Yield Low/No Product Yield? Start->Check_Yield Check_Methylation Incomplete Methylation? Check_Yield->Check_Methylation No Cleanup_Method Used Chloroform/Water Partitioning? Check_Yield->Cleanup_Method Yes Check_Detection Poor MS Detection? Check_Methylation->Check_Detection No Solubility_Issue Check Solubility (TEA Salt Form) Check_Methylation->Solubility_Issue Yes Fractionation_Issue Fractionate Sample? (Amine/MAX) Check_Detection->Fractionation_Issue Yes Success Successful Analysis Check_Detection->Success No Use_C18 Action: Use C18 SPE Cleanup_Method->Use_C18 Yes Elution_Issue Check C18 Elution Cleanup_Method->Elution_Issue No Use_C18->Start Elution_Issue->Start Reagents_Issue Check Reagents/ Reaction Conditions Solubility_Issue->Reagents_Issue Re_Permethylate Action: Re-Permethylate Reagents_Issue->Re_Permethylate Re_Permethylate->Start Perform_Fractionation Action: Perform Fractionation Fractionation_Issue->Perform_Fractionation No Matrix_Issue Optimize MS Matrix (e.g., DABP) Fractionation_Issue->Matrix_Issue Yes Perform_Fractionation->Start Matrix_Issue->Start

References

Technical Support Center: Purification of 2,3,4,6-Tetra-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,3,4,6-Tetra-O-methyl-D-glucose.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: The crude product is a persistent oil or syrup and does not solidify.

  • Possible Cause: Presence of residual solvents (e.g., chloroform, petroleum ether), or impurities such as incompletely methylated byproducts. Some partially methylated glucose isomers are also inherently non-crystalline.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure all residual solvent is removed by drying the crude product under high vacuum.

    • Co-evaporation: Co-evaporate the crude oil with a solvent like toluene (B28343) or dichloromethane (B109758) under reduced pressure to help remove high-boiling point residual solvents.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod.

      • Seeding: Introduce a small seed crystal of pure this compound to the solution.

      • Solvent System Modification: Attempt crystallization from a different solvent system. A common method is to dissolve the syrup in a minimal amount of hot petroleum ether (b.p. 30–60°C) and then cool.[1]

    • Chromatography: If crystallization fails, the oil should be purified by column chromatography.

Issue 2: Poor separation during column chromatography.

  • Possible Cause: Incorrect solvent system, overloading of the column, or improper column packing.

  • Troubleshooting Steps:

    • Optimize Solvent System with TLC: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give the product a retention factor (Rf) of 0.2-0.4 and show good separation from impurities.

    • Column Packing: Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the column in a narrow band.

    • Gradient Elution: Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. For protected carbohydrates, mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly used.[2]

Issue 3: The final product has a low or broad melting point range.

  • Possible Cause: The presence of impurities. The melting point can vary depending on the proportion of α and β anomers present.

  • Troubleshooting Steps:

    • Recrystallization: Recrystallize the product from a suitable solvent system to remove impurities. Petroleum ether containing a small amount of anhydrous ether is a reported solvent for recrystallization.[1]

    • Column Chromatography: If recrystallization does not improve the melting point, purify the product again using column chromatography with a shallow gradient to ensure high-resolution separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities include:

  • Partially methylated glucose derivatives (e.g., tri-O-methyl or di-O-methyl species).

  • Unreacted starting materials, such as methyl iodide and the starting glucose derivative.

  • Byproducts from the methylation reaction.

  • Different anomers (α and β) of the product, which may have slightly different physical properties.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: For protected carbohydrates like this compound, a good starting point for silica (B1680970) gel column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The exact ratio should be determined by TLC analysis to achieve an Rf value for the desired product between 0.2 and 0.4.

Q3: What are the best solvents for recrystallization?

A3: A commonly used and effective solvent for the recrystallization of this compound is petroleum ether (b.p. 30–60°C), sometimes with the addition of a very small amount (e.g., 0.5%) of anhydrous ether.[1]

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the purification process. By spotting the crude mixture, fractions from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. Staining with a permanganate (B83412) solution or charring with a p-anisaldehyde or ceric ammonium (B1175870) molybdate (B1676688) stain can be used for visualization. For more detailed analysis, ¹H NMR spectroscopy can be used to check the purity of the final product and identify any residual impurities.

Q5: My purified product appears as a white solid. How can I confirm its identity and purity?

A5: The identity and purity of the final product can be confirmed by several analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Optical Rotation: Measure the specific rotation and compare it to the reported value. For pure this compound, the specific rotation, [α]D20, is approximately +81.3°.[1]

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the structure and check for impurities.

    • Mass Spectrometry: To confirm the molecular weight.

  • Chromatography:

    • TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

    • HPLC: For a more quantitative assessment of purity.

Data Presentation

Table 1: Physical and Analytical Data for this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₀O₆
Molecular Weight236.26 g/mol
AppearanceWhite crystalline solid
Melting PointVaries with anomer ratio[1]
Specific Rotation [α]D20~ +81.3°[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from the Organic Syntheses procedure.[1]

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot petroleum ether (b.p. 30–60°C) containing 0.5% anhydrous ether to dissolve the solid with gentle heating and stirring. The goal is to create a saturated solution at the boiling point of the solvent.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. For maximum yield, cool the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether.

  • Drying: Dry the purified crystals over calcium chloride under reduced pressure until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

  • Solvent System Selection: Determine an appropriate solvent system (e.g., hexane/ethyl acetate) using TLC, aiming for an Rf of 0.2-0.4 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluting solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.

    • Collect fractions and monitor the elution of the product by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound analysis1 Initial Purity Assessment (TLC, NMR) crude->analysis1 decision1 Is the product an oil? analysis1->decision1 oil_steps Troubleshooting: - High-vacuum drying - Co-evaporation - Induce crystallization decision1->oil_steps Yes recrystallization Recrystallization decision1->recrystallization No column_chromatography Column Chromatography oil_steps->column_chromatography analysis2 Purity Assessment of Crystals (TLC, MP) recrystallization->analysis2 analysis3 Fraction Analysis (TLC) column_chromatography->analysis3 decision2 Is purity sufficient? analysis2->decision2 decision2->column_chromatography No pure_product Pure Product decision2->pure_product Yes combine_fractions Combine Pure Fractions & Evaporate analysis3->combine_fractions combine_fractions->pure_product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Diagram start Problem Encountered During Purification q1 What is the primary issue? start->q1 issue_oil Product is an oil/syrup q1->issue_oil No solidification issue_separation Poor separation in chromatography q1->issue_separation Chromatography issues issue_purity Low purity/broad melting point q1->issue_purity Final product impurity solution_oil 1. Remove residual solvent (high vacuum). 2. Attempt to induce crystallization (scratching, seeding). 3. If unsuccessful, proceed to column chromatography. issue_oil->solution_oil solution_separation 1. Optimize solvent system using TLC (Rf 0.2-0.4). 2. Ensure proper column packing. 3. Use a shallow gradient elution. issue_separation->solution_separation solution_purity 1. Recrystallize from a suitable solvent (e.g., petroleum ether). 2. If recrystallization fails, re-purify by column chromatography. issue_purity->solution_purity

Caption: Troubleshooting decision tree for common purification problems.

References

Artifact formation in methylation analysis and how to minimize it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methylation analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize artifact formation in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

FAQs and Troubleshooting Guides

Section 1: Bisulfite Sequencing Artifacts

Q1: What are the most common artifacts in bisulfite sequencing, and what causes them?

A1: Bisulfite sequencing is a powerful technique, but it is susceptible to several artifacts that can lead to inaccurate methylation calls. The most common artifacts include:

  • Incomplete Bisulfite Conversion: This is a major source of false-positive methylation signals.[1][2] Unmethylated cytosines that fail to convert to uracil (B121893) will be read as cytosines after PCR and sequencing, mimicking methylated cytosines.[1] Incomplete conversion can be caused by several factors, including:

    • Insufficient DNA denaturation, which prevents the bisulfite reagent from accessing cytosines in double-stranded DNA.[1][3]

    • Residual proteins bound to the DNA, which can shield cytosines from conversion.[1][4]

    • Secondary structures in the DNA, such as stem-loops, that can hinder bisulfite access.[1]

  • DNA Degradation: The harsh chemical and temperature conditions of bisulfite treatment can lead to significant DNA fragmentation.[1][2][5] This can result in a loss of library complexity and biased representation of the genome.

  • PCR Bias: During the PCR amplification step, there can be a preferential amplification of certain fragments. For instance, sequences that are less C-rich (and therefore more T-rich after conversion) may amplify more efficiently. Additionally, over-amplification can introduce biases and duplicates.[6]

  • Inappropriate Conversion of Methylated Cytosines: While the conversion rate of 5-methylcytosine (B146107) (5mC) to thymine (B56734) is much slower than that of cytosine to uracil, it can still occur at a low frequency (around 1%), leading to false-negative results.[7]

Q2: How can I assess the efficiency of my bisulfite conversion?

A2: It is crucial to assess the bisulfite conversion efficiency to ensure the reliability of your methylation data. A common method is to use unmethylated control DNA, such as lambda phage DNA, spiked into your sample.[5][8] Since lambda DNA is unmethylated, any remaining cytosines detected after sequencing represent incomplete conversion. The conversion efficiency is typically expected to be above 98-99%.[1][7] You can also examine the methylation levels at non-CpG cytosines (CHG and CHH contexts, where H is A, C, or T) in mammalian genomes, as these are generally unmethylated and can serve as an internal control for conversion efficiency.[5]

Q3: My sequencing results show high levels of non-CpG methylation. Is this a real biological signal or an artifact?

A3: While non-CpG methylation is a known biological phenomenon, particularly in certain cell types like embryonic stem cells, high levels across all samples might indicate an artifact from incomplete bisulfite conversion.[5] If unmethylated cytosines are not fully converted to uracils, they will be incorrectly interpreted as methylated cytosines after sequencing. To distinguish between a biological signal and an artifact, it is essential to have a high bisulfite conversion rate, which can be verified using spike-in controls.[5][8]

Q4: I am observing a bias in my sequencing library towards certain genomic regions. What could be the cause?

A4: Bias in sequencing libraries can stem from a few sources in the bisulfite sequencing workflow:

  • DNA Fragmentation: The degradation of DNA during bisulfite treatment is not entirely random and can lead to the depletion of unmethylated cytosine regions from the library.[9]

  • PCR Amplification: PCR can introduce bias by preferentially amplifying shorter fragments or fragments with a specific GC content.[9]

  • Library Preparation Method: Different library preparation protocols (pre-bisulfite vs. post-bisulfite adapter tagging) can introduce different biases. Amplification-free methods can help circumvent some of these amplification-related biases.[9]

To minimize these biases, consider using library preparation kits specifically designed to handle damaged DNA and optimize the number of PCR cycles to avoid over-amplification.

Section 2: Enzymatic Methylation Analysis Artifacts

Q5: What are the advantages of enzymatic methylation sequencing (EM-seq) over bisulfite sequencing, and what artifacts should I be aware of?

A5: Enzymatic Methyl-seq (EM-seq) is an alternative to bisulfite sequencing that uses a series of enzymes to achieve the conversion of unmethylated cytosines to uracils. The main advantage of EM-seq is that it avoids the harsh chemical treatment of bisulfite, which leads to less DNA degradation and more uniform genome coverage, especially in GC-rich regions.[10][11][12]

While EM-seq mitigates many of the issues associated with bisulfite sequencing, potential artifacts can still arise:

  • Incomplete Enzymatic Conversion: Similar to bisulfite sequencing, if the enzymes do not work with 100% efficiency, some unmethylated cytosines may not be converted, leading to false-positive methylation calls.

  • Enzyme Specificity and Bias: The enzymes used in the conversion process may have sequence preferences, potentially leading to biases in the resulting methylation data.[13]

Section 3: Microarray-Based Methylation Analysis Artifacts

Q6: I am using Illumina methylation arrays (e.g., EPIC/850K). What are the common sources of artifacts?

A6: Illumina methylation arrays are a cost-effective method for large-scale epigenome profiling but are prone to specific artifacts:

  • SNP-Overlapping Probes: If a single nucleotide polymorphism (SNP) is present at the CpG site or within the probe's hybridization sequence, it can affect probe binding and lead to erroneous methylation readings that reflect the genotype rather than the methylation status.[14]

  • Cross-Reactive Probes: Some probes on the array may hybridize to multiple locations in the genome, leading to ambiguous and unreliable signals.

  • Probe Type Bias: The Illumina arrays use two different probe chemistries (Type I and Type II), which have different dynamic ranges and signal characteristics.[15] Failure to properly normalize for this can introduce technical biases.

  • Cell-Type Heterogeneity: Bulk tissue samples are composed of a mixture of different cell types, each with its own unique methylation profile.[5] Apparent changes in methylation may simply reflect shifts in the proportions of these cell types rather than true epigenetic changes.

Q7: How can I identify and filter out problematic probes from my microarray data?

A7: Several bioinformatic approaches can be used to identify and remove problematic probes:

  • SNP Filtering: Publicly available lists of probes known to overlap with common SNPs can be used to filter out these potentially confounding probes.[16]

  • Cross-Reactive Probe Filtering: Similarly, lists of known cross-reactive probes are available and should be used to exclude these from downstream analysis.

  • Detection P-values: The analysis software for Illumina arrays provides a detection p-value for each probe, which indicates the confidence that the signal is distinguishable from background noise. Probes with a high detection p-value should be removed.

Experimental Protocols and Data
Protocol: Bisulfite Conversion of Genomic DNA

This is a generalized protocol for bisulfite conversion. It is highly recommended to use a commercial kit and follow the manufacturer's instructions for optimal results.

  • DNA Denaturation: The first critical step is the complete denaturation of the DNA to ensure that the bisulfite reagent can access the cytosine residues. This is typically achieved by incubation at a high temperature.[3]

  • Bisulfite Treatment: The denatured DNA is then incubated with a sodium bisulfite solution at a specific temperature and for a specific duration. This step converts unmethylated cytosines to sulfonyl uracil adducts.

  • Desalting: The bisulfite reagent is removed from the DNA sample, often using a column-based purification method.

  • Desulfonation: The sulfonyl uracil adducts are converted to uracil by incubating the DNA in an alkaline solution.

  • Final Purification: The converted, single-stranded DNA is purified and ready for downstream applications like PCR and sequencing.

Table 1: Troubleshooting Common Bisulfite Sequencing Issues
IssuePotential CauseRecommended Solution
Low DNA Yield After Conversion DNA degradation due to harsh bisulfite treatment.Use a commercial kit designed for low-input DNA. Minimize freeze-thaw cycles.[17]
Incomplete Conversion Insufficient denaturation; residual protein.Ensure complete denaturation before bisulfite treatment. Perform a thorough protein removal step.[1][4] Use spike-in controls to verify conversion.
PCR Amplification Failure Degraded DNA template; suboptimal primer design.Use primers that do not contain CpG sites.[3][17] A nested or semi-nested PCR approach may improve yield.[17]
High PCR Duplicate Rate Too many PCR cycles.Optimize the number of PCR cycles to avoid over-amplification.
Visualizations

Workflow for Bisulfite Sequencing

Bisulfite_Sequencing_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Genomic_DNA Genomic DNA Bisulfite_Conversion Bisulfite Conversion Genomic_DNA->Bisulfite_Conversion PCR_Amplification PCR Amplification Bisulfite_Conversion->PCR_Amplification Sequencing Sequencing PCR_Amplification->Sequencing Raw_Reads Raw Reads Sequencing->Raw_Reads QC Quality Control Raw_Reads->QC Alignment Alignment QC->Alignment Methylation_Calling Methylation Calling Alignment->Methylation_Calling Downstream_Analysis Downstream Analysis Methylation_Calling->Downstream_Analysis

Caption: A simplified workflow of a typical bisulfite sequencing experiment.

Decision Tree for Troubleshooting Incomplete Bisulfite Conversion

Incomplete_Conversion_Troubleshooting Start High Non-CpG Methylation (Potential Incomplete Conversion) Check_Controls Check Spike-in Conversion Rate Start->Check_Controls Rate_High >99% Conversion Check_Controls->Rate_High Good Rate_Low <99% Conversion Check_Controls->Rate_Low Poor Biological_Signal Potential Biological Signal. Proceed with caution. Rate_High->Biological_Signal Review_Protocol Review Protocol Rate_Low->Review_Protocol Denaturation_Issue Optimize DNA Denaturation Step Review_Protocol->Denaturation_Issue Denaturation Suboptimal DNA_Quality_Issue Improve DNA Purification (remove protein) Review_Protocol->DNA_Quality_Issue DNA Quality Poor

Caption: A troubleshooting guide for incomplete bisulfite conversion.

References

Best practices for handling and storing 2,3,4,6-Tetra-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and utilizing 2,3,4,6-Tetra-O-methyl-D-glucose in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a methylated derivative of D-glucose.[1][2] The four hydroxyl groups at positions 2, 3, 4, and 6 are replaced by methoxy (B1213986) groups, which increases its lipophilicity and alters its solubility compared to glucose.[1] It is commonly used in biomedical research as a non-metabolizable analog of glucose to study glucose transport across biological membranes, such as the blood-brain barrier.[] Additionally, it serves as a protecting group for hydroxyl functionalities in organic synthesis and carbohydrate chemistry, and as a standard in analytical chemistry.[1]

Q2: What are the general recommendations for handling and storing this compound?

For safe handling, it is recommended to work in a well-ventilated area and wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Some suppliers recommend specific storage temperatures, such as 0 to 8 °C or below -15°C.

Q3: What are the known safety hazards associated with this compound?

This compound is irritating to the eyes, respiratory system, and skin. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If it comes into contact with skin, wash off with soap and plenty of water.

Q4: How should I dispose of waste containing this compound?

Waste containing this compound should be treated as chemical waste.[4] Dispose of the material by sending it to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.[4] Always adhere to local, state, and federal regulations for hazardous waste disposal.[4]

Troubleshooting Guides

Experimental Issue: Solubility Problems

Q: I am having trouble dissolving this compound in my desired solvent.

A: Due to the presence of four methoxy groups, this compound is less soluble in water compared to its parent molecule, D-glucose.[1] It is, however, soluble in organic solvents like methanol (B129727) and ethanol (B145695).[1]

  • Recommended Actions:

    • If you are using an aqueous buffer, consider preparing a stock solution in a minimal amount of a compatible organic solvent (e.g., ethanol or methanol) and then diluting it with your aqueous buffer.

    • Gentle warming and sonication can aid in dissolution, but be mindful of the compound's stability at elevated temperatures.

    • For organic reactions, ensure your solvents are anhydrous, as residual moisture can affect solubility and the reaction itself.

Experimental Issue: Low Reactivity in Glycosylation Reactions

Q: My glycosylation reaction using this compound as a donor is sluggish or failing.

A: While the methyl groups are generally considered non-participating, several factors can lead to low reactivity in glycosylation reactions.

  • Potential Causes & Solutions:

    • Inadequate Activation: The anomeric hydroxyl group is a poor leaving group and requires activation. Ensure your promoter system (e.g., Lewis acids) is appropriate and used in the correct stoichiometry.[5]

    • Steric Hindrance: Both the glycosyl donor and acceptor can be sterically hindered. Consider using a less hindered acceptor or optimizing the reaction conditions (e.g., temperature, reaction time).[5]

    • Moisture Contamination: Water can deactivate the promoter and hydrolyze the activated donor. Always use anhydrous solvents and reagents, and consider using molecular sieves.[5]

    • Suboptimal Temperature: Glycosylation reactions are often temperature-sensitive. If the reaction is slow, a controlled increase in temperature might be necessary. Conversely, if decomposition is observed, run the reaction at a lower temperature.[6]

Experimental Issue: Unexpected Side Products

Q: I am observing unexpected side products in my reaction.

A: Side reactions in glycosylation can include the formation of orthoesters or degradation of the donor or acceptor.

  • Mitigation Strategies:

    • Optimize Donor-to-Acceptor Ratio: A slight excess of the glycosyl donor (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion and minimize side reactions involving the acceptor.[5]

    • Control Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to decomposition.

    • Choice of Solvent: The solvent can influence the stereoselectivity and outcome of the reaction. For instance, ethereal solvents may favor the formation of α-glycosides, while nitrile solvents can favor β-glycosides.[6]

Data Presentation

PropertyValueReference
Molecular Formula C₁₀H₂₀O₆[1][7]
Molecular Weight 236.26 g/mol [7]
Appearance White to off-white crystalline solid[1]
Melting Point 87-89 °C
Boiling Point 324.4 ± 42.0 °C (Predicted)
Solubility Soluble in methanol and ethanol; less soluble in water[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a literature procedure and should be performed in a well-ventilated fume hood with appropriate safety precautions, as it involves hazardous reagents like dimethyl sulfate (B86663).

Materials:

Procedure:

  • Dissolve anhydrous glucose in water in a reaction flask equipped with a mechanical stirrer and a dropping funnel.

  • Maintain the temperature at 50-55 °C.

  • Add dimethyl sulfate to the glucose solution.

  • Slowly add the sodium hydroxide solution from the dropping funnel while vigorously stirring. The rate of addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, continue stirring and increase the temperature to 70-75 °C for 30 minutes.

  • Cool the reaction mixture and extract the product with chloroform.

  • Combine the chloroform extracts and wash them with water.

  • Hydrolyze the methylated glucoside by stirring the chloroform solution with 2 N hydrochloric acid.

  • Separate the chloroform layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from petroleum ether to yield pure this compound.

Mandatory Visualizations

experimental_workflow General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) b Work in a well-ventilated fume hood a->b c Weigh the required amount of the compound b->c d Dissolve in an appropriate solvent (e.g., Methanol, Ethanol) c->d e Perform the experiment (e.g., Glycosylation, Glucose Transport Assay) d->e f Quench the reaction if necessary e->f g Collect all waste in a designated hazardous waste container f->g h Label the waste container clearly g->h i Arrange for professional disposal h->i

Caption: Workflow for safe handling and disposal.

troubleshooting_logic Troubleshooting Glycosylation Reactions start Low or No Product Formation q1 Is the reaction mixture completely homogenous? start->q1 a1_no No: Solubility Issue q1->a1_no No q2 Are all reagents and solvents anhydrous? q1->q2 Yes a2_yes Yes q1->a2_yes Yes a1_yes Yes sol_a1 - Use a more suitable solvent - Prepare a stock solution - Gentle warming/sonication a1_no->sol_a1 a2_no No: Moisture Contamination q2->a2_no No q3 Is the promoter activation adequate? q2->q3 Yes a2_yes->q3 sol_a2 - Use freshly dried solvents - Add molecular sieves a2_no->sol_a2 a3_no No: Inadequate Activation q3->a3_no No q4 Are there signs of decomposition (e.g., color change)? q3->q4 Yes a3_yes Yes sol_a3 - Screen different promoters - Optimize promoter stoichiometry a3_no->sol_a3 a4_yes Yes: Decomposition q4->a4_yes Yes end Consider other factors: - Steric hindrance - Donor/acceptor ratio q4->end No sol_a4 - Lower the reaction temperature - Reduce reaction time a4_yes->sol_a4 a4_no No

References

Validation & Comparative

A Comparative Guide to Hakomori and Ciucanu Methylation Methods for Polysaccharide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural elucidation of polysaccharides, methylation analysis remains a cornerstone technique. The choice between the two most prominent methods, the Hakomori and the Ciucanu methods, can significantly impact the accuracy and completeness of the structural data obtained. This guide provides a detailed comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given polysaccharide.

Introduction to Polysaccharide Methylation

Methylation analysis is a powerful tool for determining the glycosidic linkages in polysaccharides. The free hydroxyl groups of a polysaccharide are first per-O-methylated. The fully methylated polysaccharide is then hydrolyzed, and the resulting partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs). These PMAAs are volatile and can be readily identified and quantified by gas chromatography-mass spectrometry (GC-MS), revealing the linkage positions of each monosaccharide residue in the original polymer.

The Hakomori and Ciucanu methods are two of the most widely employed techniques for the initial permethylation step. While both aim to achieve complete methylation of all free hydroxyl groups, they differ in their reagents, reaction conditions, and suitability for different types of polysaccharides.

The Hakomori Methylation Method

Developed by Sen-itiroh Hakomori in 1964, this method utilizes a strong base, dimsyl sodium (the sodium salt of methylsulfinylmethane), prepared from sodium hydride and dimethyl sulfoxide (B87167) (DMSO).[1] This potent base is capable of generating alkoxides from even the most hindered hydroxyl groups in a polysaccharide. The resulting polyalkoxide is then treated with methyl iodide to achieve permethylation.

A key advantage of the Hakomori method is its relatively mild reaction conditions, which can help to minimize the degradation of labile polysaccharide chains.[2] However, the method is not without its drawbacks. Incomplete methylation, or undermethylation, can occur, particularly with acidic polysaccharides containing uronic acid residues.[3][4] This is because the carboxyl groups of uronic acids are also acidic and can consume the dimsyl sodium, leading to insufficient base for complete hydroxyl group deprotonation. Furthermore, the preparation of dimsyl sodium requires careful handling of sodium hydride, which is highly reactive.

The Ciucanu Methylation Method

In 1984, Ionel Ciucanu and F. Kerek introduced a simpler and more rapid method for polysaccharide methylation.[3][4][5][6][7] The Ciucanu method employs powdered sodium hydroxide (B78521) or potassium hydroxide in DMSO as the base, with methyl iodide as the methylating agent. This method avoids the need to pre-form a separate strong base like dimsyl sodium, making it more convenient and safer to perform.

A significant advantage of the Ciucanu method is its effectiveness in methylating crystalline polysaccharides, such as cellulose.[2] The strong basic conditions generated by the powdered alkali metal hydroxide in DMSO can penetrate and disrupt the crystalline structure, allowing for complete methylation. However, these harsher conditions can also lead to a higher degree of polysaccharide degradation compared to the Hakomori method.[2]

Performance Comparison: Hakomori vs. Ciucanu

The choice between the Hakomori and Ciucanu methods often depends on the specific characteristics of the polysaccharide being analyzed. The following table summarizes the key performance parameters based on available experimental data and observations from the literature.

ParameterHakomori MethodCiucanu MethodKey Considerations
Reaction Conditions Milder, requires pre-formation of dimsyl sodium.Harsher, uses powdered NaOH/KOH directly in DMSO.Ciucanu is simpler and faster to set up.
Methylation Efficiency Generally high, but can result in undermethylation of acidic polysaccharides.[3][4]Highly efficient, particularly for crystalline and poorly soluble polysaccharides.[2]For acidic polysaccharides, modifications to the Hakomori method may be necessary.
Polysaccharide Degradation Lower degree of degradation due to milder conditions.[2]Higher potential for degradation of the polysaccharide backbone.[2]Hakomori is preferred for labile polysaccharides.
Safety Requires careful handling of sodium hydride.Generally considered safer as it avoids sodium hydride.Standard laboratory safety protocols should always be followed.
Ideal Substrates Neutral polysaccharides, labile polysaccharides.Crystalline polysaccharides (e.g., cellulose), complex heteropolysaccharides.The physical properties of the polysaccharide are a major determining factor.

Experimental Protocols

Hakomori Methylation Method (Standard Protocol)

This protocol is a standard representation of the Hakomori method.

Materials:

  • Polysaccharide sample (dried)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Methyl iodide (CH₃I)

  • Chloroform (B151607)

  • Water

  • Anhydrous magnesium sulfate

  • Sephadex LH-20

Procedure:

  • Wash the required amount of sodium hydride with dry hexane (B92381) to remove the mineral oil and dry under a stream of nitrogen.

  • Add the dry sodium hydride to anhydrous DMSO in a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Heat the mixture to 50-60°C and stir under a nitrogen atmosphere for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of dimsyl sodium. The solution will turn a greenish color.

  • Cool the dimsyl sodium solution to room temperature.

  • Dissolve the dried polysaccharide sample in anhydrous DMSO and add it dropwise to the dimsyl sodium solution with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Cool the flask in an ice bath and slowly add methyl iodide dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the methylated polysaccharide with chloroform.

  • Wash the chloroform layer with water multiple times to remove DMSO and salts.

  • Dry the chloroform layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the permethylated polysaccharide by column chromatography on Sephadex LH-20.[3]

Ciucanu Methylation Method (Standard Protocol)

This protocol is based on the original method described by Ciucanu and Kerek (1984).

Materials:

  • Polysaccharide sample (dried)

  • Powdered sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Methyl iodide (CH₃I)

  • Chloroform

  • Water

  • Acetic acid

Procedure:

  • Suspend the dried polysaccharide sample in anhydrous DMSO in a reaction vial.

  • Add freshly powdered sodium hydroxide or potassium hydroxide to the suspension.

  • Stir the mixture vigorously at room temperature for 30 minutes to 1 hour.

  • Cool the vial in an ice bath and add methyl iodide dropwise with continuous stirring.

  • Continue stirring at room temperature for 1-2 hours.

  • Terminate the reaction by adding water.

  • Neutralize the solution with acetic acid.

  • Extract the methylated polysaccharide with chloroform.

  • Wash the chloroform layer with water to remove DMSO and salts.

  • Evaporate the chloroform layer to dryness.

Visualizing the Methodologies

To further clarify the workflows and the underlying chemical principles, the following diagrams are provided.

Hakomori_Workflow cluster_prep Dimsyl Sodium Preparation cluster_methylation Methylation Reaction cluster_workup Work-up & Purification NaH Sodium Hydride Dimsyl_Na Dimsyl Sodium NaH->Dimsyl_Na Heat, N2 DMSO_prep Anhydrous DMSO DMSO_prep->Dimsyl_Na Polysaccharide Polysaccharide in DMSO Alkoxide Polysaccharide Alkoxide Polysaccharide->Alkoxide Add to Dimsyl Sodium Permethylated_Poly Permethylated Polysaccharide Alkoxide->Permethylated_Poly Add MeI MeI Methyl Iodide MeI->Permethylated_Poly Quench Quench Permethylated_Poly->Quench Add Water Extraction Extraction Quench->Extraction Chloroform Extraction Washing Washing Extraction->Washing Wash with Water Drying Drying Washing->Drying Dry & Evaporate Purification Final Product Drying->Purification Column Chromatography

Caption: Workflow of the Hakomori methylation method.

Ciucanu_Workflow cluster_reaction One-Pot Methylation cluster_workup Work-up Polysaccharide Polysaccharide in DMSO Reaction_Mix Reaction Mixture Polysaccharide->Reaction_Mix NaOH Powdered NaOH/KOH NaOH->Reaction_Mix Permethylated_Poly Permethylated Polysaccharide Reaction_Mix->Permethylated_Poly Add MeI MeI Methyl Iodide MeI->Permethylated_Poly Quench Quench Permethylated_Poly->Quench Add Water Neutralize Neutralize Quench->Neutralize Neutralize (Acetic Acid) Extraction Extraction Neutralize->Extraction Chloroform Extraction Washing Final Product Extraction->Washing Wash & Evaporate

Caption: Workflow of the Ciucanu methylation method.

Logical_Comparison cluster_hakomori Hakomori Method cluster_ciucanu Ciucanu Method Polysaccharide Polysaccharide Sample H_Base Strong Base (Dimsyl Sodium) Polysaccharide->H_Base is subjected to C_Base Stronger Base (Powdered NaOH/KOH) Polysaccharide->C_Base is subjected to H_Conditions Milder Conditions H_Base->H_Conditions H_Outcome Lower Degradation Undermethylation of Acidic Polysaccharides H_Conditions->H_Outcome C_Conditions Harsher Conditions C_Base->C_Conditions C_Outcome Higher Degradation Effective for Crystalline Polysaccharides C_Conditions->C_Outcome

Caption: Logical comparison of Hakomori and Ciucanu methods.

Conclusion

The Hakomori and Ciucanu methylation methods each offer distinct advantages and disadvantages for the structural analysis of polysaccharides. The Hakomori method, with its milder reaction conditions, is preferable for delicate and labile polysaccharides where minimizing degradation is a priority. However, its efficacy can be limited with acidic polysaccharides, and it involves the use of the hazardous reagent sodium hydride.

The Ciucanu method provides a simpler, safer, and more robust alternative that is particularly well-suited for the complete methylation of challenging substrates like crystalline polysaccharides. The trade-off for its high efficiency is a greater potential for polysaccharide degradation.

Ultimately, the selection of the most appropriate methylation method requires careful consideration of the polysaccharide's chemical and physical properties. For novel or uncharacterized polysaccharides, it may be beneficial to perform trial methylations using both methods to determine which yields the most accurate and complete structural information.

References

Validating Glycosidic Linkage Analysis: A Comparative Guide to Enzymatic Digestion and Methylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of glycosidic linkages is fundamental to understanding the structure-function relationships of carbohydrates, which play critical roles in everything from cell signaling to the therapeutic efficacy of glycoprotein (B1211001) drugs.[1] For researchers and drug development professionals, validating these structural features is a matter of analytical rigor and regulatory necessity. This guide provides a detailed comparison of two cornerstone techniques: enzymatic digestion and the "gold standard" chemical method, methylation analysis.

Method 1: Enzymatic Linkage Analysis

Enzymatic analysis leverages the high specificity of glycosidase enzymes, which recognize and cleave only particular glycosidic bonds.[2] By using a panel of well-characterized enzymes, researchers can deduce the sequence and linkage of monosaccharides in a glycan.[2] This method is valued for its mild reaction conditions, which preserve the integrity of the overall molecular structure.[2]

Principle of Enzymatic Digestion

The core principle lies in enzyme specificity.[2] An enzyme like an α(1→6) mannosidase will only cleave α(1→6) linkages between mannose residues, leaving other linkages intact. By observing the fragments produced after digestion—or the lack thereof—a linkage map can be constructed.[2] This targeted action provides direct evidence of specific linkages without nonspecific degradation.[2]

Method 2: Methylation Linkage Analysis

Methylation analysis is a comprehensive chemical method that provides a detailed profile of all glycosidic linkages within a carbohydrate simultaneously.[3][4] It is a destructive method that involves a four-step chemical process to convert the carbohydrate into partially methylated alditol acetates (PMAAs), which are then typically analyzed by gas chromatography-mass spectrometry (GC-MS).[4]

Principle of Methylation Analysis

The process begins with the permethylation of all free hydroxyl groups on the carbohydrate.[3][4] Subsequently, the glycosidic linkages are broken by acid hydrolysis, exposing new hydroxyl groups at the positions where the linkages once were.[3][4] These newly freed hydroxyls are then reduced and acetylated. The resulting PMAAs carry a unique pattern of methyl and acetyl groups that directly corresponds to the original linkage positions of each monosaccharide.

Quantitative and Qualitative Comparison of Methods

To provide a clear overview, the following table summarizes the key performance characteristics of enzymatic digestion and methylation analysis.

FeatureEnzymatic DigestionMethylation Analysis (GC-MS)
Principle Specific enzymatic cleavage of linkages[2]Chemical derivatization and fragmentation[4]
Specificity High; specific to enzyme usedComprehensive; analyzes all linkages
Sample Amount Micrograms (µg) to milligrams (mg)Micrograms (µg) to milligrams (mg)
Information Confirms presence/absence of specific linkagesProvides relative abundance of all linkages[3][4]
Ambiguity Can be ambiguous for complex, unknown structuresCan lose stereochemical (α/β) information[5]
Sample Integrity Non-destructive to other parts of the moleculeDestructive; sample is fully derivatized
Throughput Moderate; depends on incubation timesLower; multi-step, labor-intensive process
Key Advantage Mild conditions, confirms specific linkages"Gold standard" for comprehensive analysis

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standardized protocols for both techniques.

Protocol 1: Enzymatic Digestion for N-Glycan Linkage

This protocol outlines a typical workflow for releasing and analyzing N-glycans from a glycoprotein, followed by specific glycosidase digestion.

  • Denaturation: A protein sample (e.g., a monoclonal antibody) is denatured to expose glycosylation sites. This can be achieved by heating the sample at 90-95°C for 3-5 minutes in the presence of a denaturing agent like SDS.[6][7]

  • N-Glycan Release: The enzyme PNGase F is added to the denatured protein.[6][8] PNGase F specifically cleaves the bond between the innermost GlcNAc residue and the asparagine side chain of the protein.[1] The mixture is incubated at a controlled temperature (e.g., 50°C) for a short period (e.g., 5 minutes) to release the N-glycans.[6]

  • Glycan Labeling & Cleanup: The released glycans are labeled with a fluorescent dye (e.g., InstantPC, 2-AB) to enable detection.[6] This is followed by a cleanup step, often using solid-phase extraction, to remove excess dye, protein, and other reagents.[7][8]

  • Exoglycosidase Digestion: The purified, labeled glycan pool is divided into aliquots. Each aliquot is incubated with a specific exoglycosidase (e.g., α-sialidase, β-galactosidase, α-mannosidase) under optimal buffer and temperature conditions. A control aliquot with no enzyme is also prepared.

  • Analysis: The digested and undigested samples are analyzed using techniques like HILIC-HPLC or capillary electrophoresis with fluorescence detection.[1] A shift in the chromatogram peak compared to the control indicates that the specific linkage targeted by the enzyme was present.

Protocol 2: Methylation Analysis by GC-MS

This protocol details the steps for preparing PMAAs from a purified carbohydrate sample for GC-MS analysis.

  • Permethylation: The carbohydrate sample is dissolved in a suitable solvent (e.g., DMSO), and a strong base is added to deprotonate all free hydroxyl groups. Iodomethane (methyl iodide) is then added to methylate these positions.[3] This step is critical and must be carried to completion.

  • Hydrolysis: The permethylated polysaccharide is hydrolyzed to break all glycosidic linkages, typically using an acid like trifluoroacetic acid (TFA) at elevated temperatures.[3][9] This step exposes the hydroxyl groups that were previously involved in linkages.

  • Reduction: The partially methylated monosaccharides are reduced, commonly with sodium borodeuteride (NaBD₄).[4] This step converts the aldehyde/ketone group at the reducing end to a primary alcohol and introduces a deuterium (B1214612) label, which is useful for mass spectrometry interpretation.

  • Acetylation: The newly formed hydroxyl groups (from the reduction step and the hydrolysis of linkages) are acetylated using an agent like acetic anhydride. This creates the final, volatile PMAA derivatives.

  • GC-MS Analysis: The PMAAs are separated on a gas chromatograph and identified by their characteristic retention times and electron ionization mass spectra.[4] The relative abundance of each PMAA provides quantitative information about the prevalence of each type of glycosidic linkage in the original sample.[3]

Visualizing the Validation Workflow

Understanding the interplay between these methods is key to a robust validation strategy. The following diagrams illustrate the individual workflows and their combined use.

G cluster_0 Enzymatic Digestion Workflow A Glycoprotein Sample B Denaturation & PNGase F Release of Glycans A->B C Fluorescent Labeling & Purification B->C D Aliquot & Digest with Specific Exoglycosidases C->D E HILIC-HPLC / CE Analysis D->E F Linkage Confirmation (Peak Shift) E->F

Caption: Workflow for enzymatic analysis of N-glycan linkages.

G cluster_1 Methylation Analysis Workflow A Purified Carbohydrate B Permethylation (Protect Free -OH) A->B C Acid Hydrolysis (Cleave Linkages) B->C D Reduction (NaBD4) C->D E Acetylation D->E F GC-MS Analysis of PMAAs E->F G Comprehensive Linkage Profile (Relative Abundance) F->G

Caption: Workflow for methylation-based glycosidic linkage analysis.

G A Purified Glycan Sample B Hypothesized Structure (e.g., from MS data) A->B C Enzymatic Digestion (Targeted Confirmation) B->C D Methylation Analysis (Comprehensive Profile) B->D E Consistent Results? C->E D->E F Validated Glycan Structure E->F Yes

Caption: Logic of using orthogonal methods for structure validation.

Conclusion

Both enzymatic digestion and methylation analysis are powerful techniques for elucidating glycosidic linkages. Enzymatic analysis offers high specificity under mild conditions, making it ideal for confirming the presence of particular, suspected linkages. In contrast, methylation analysis provides a comprehensive and quantitative overview of all linkages within a sample, serving as a robust, albeit destructive, discovery tool.

For definitive structural validation, these methods should be used orthogonally. A hypothesized structure can be interrogated with a panel of specific enzymes, while methylation analysis provides a complete, unbiased profile of all linkages present. When the results from both independent methods converge, researchers and drug developers can have high confidence in the final assigned carbohydrate structure.

References

A Comparative Guide to Methylated Glucose Standards for GC-MS Analysis: Featuring 2,3,4,6-Tetra-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,3,4,6-Tetra-O-methyl-D-glucose and other partially methylated glucose standards for use in Gas Chromatography-Mass Spectrometry (GC-MS). The information presented here is intended to assist researchers in selecting appropriate standards and interpreting analytical data for applications such as polysaccharide linkage analysis and carbohydrate quantification.

Introduction to Methylated Glucose Standards in GC-MS

Gas chromatography-mass spectrometry is a powerful technique for the analysis of carbohydrates. However, due to their low volatility, sugars require derivatization prior to GC-MS analysis. A common and effective method is the conversion of monosaccharides into their corresponding partially methylated alditol acetates (PMAAs). This process involves the methylation of free hydroxyl groups, followed by hydrolysis, reduction, and acetylation.

This compound is a fully methylated glucose derivative. It is often used as a standard in methylation analysis to identify terminal, non-reducing glucose residues in polysaccharides. In contrast, partially methylated glucose standards, such as mono-, di-, and tri-O-methylated glucose derivatives, are used to identify internal glycosidic linkages. When analyzed by GC-MS, these standards, after conversion to their PMAA form, exhibit distinct retention times and mass fragmentation patterns, allowing for the elucidation of complex carbohydrate structures.

Performance Comparison of Methylated Glucose Standards

The chromatographic behavior of methylated glucose standards is a critical factor in their effective use. Retention time is influenced by the degree and position of methylation. The following table summarizes the relative retention times of various partially methylated alditol acetates of glucose on different GC columns, providing a basis for their identification and separation.

Table 1: Relative Retention Times of Partially Methylated Alditol Acetates of Glucose on Different GC Columns [1]

Methylation PositionECNSS-M Column (170°C)OV-225 Column (190°C)SP-1000 Column (200°C)
2,3,4,6-Tetra-O-methyl1.001.001.00
2,3,4-Tri-O-methyl3.202.582.50
2,3,6-Tri-O-methyl2.502.102.05
2,4,6-Tri-O-methyl2.502.102.05
3,4,6-Tri-O-methyl2.181.881.95
2,3-Di-O-methyl7.004.654.40
2,4-Di-O-methyl6.804.504.20
2,6-Di-O-methyl5.303.753.60
3,4-Di-O-methyl7.004.654.40
3,6-Di-O-methyl5.303.753.60
4,6-Di-O-methyl5.303.753.60
2-O-methyl11.57.26.8
3-O-methyl11.17.06.5
4-O-methyl11.17.06.5
6-O-methyl8.15.45.2

Relative retention times are normalized to 2,3,4,6-Tetra-O-methyl-glucitol acetate (B1210297).

Mass Spectral Characteristics

The mass spectra of PMAAs are characterized by specific fragmentation patterns that are indicative of the original methylation positions. Cleavage of the alditol chain occurs preferentially between carbon atoms bearing a methoxy (B1213986) and an acetoxy group, or between two methoxy-bearing carbons. The resulting fragment ions are diagnostic for identifying the linkage positions in the original polysaccharide. For instance, the mass spectrum of 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol (the derivative of a terminal glucose residue) will differ significantly from that of a derivative corresponding to an internally linked glucose.

Experimental Protocols

A generalized protocol for the preparation and analysis of partially methylated alditol acetates from glucose standards is provided below. This procedure is a critical step for comparing different methylated glucose standards.

Protocol for Preparation of Partially Methylated Alditol Acetates (PMAAs)

This protocol outlines the essential steps for derivatizing partially methylated glucose standards for GC-MS analysis.

  • Methylation:

    • Dissolve the carbohydrate sample (0.1-1 mg) in dry dimethyl sulfoxide (B87167) (DMSO).

    • Add a strong base, such as dimsyl sodium or a suspension of sodium hydroxide (B78521) in DMSO, to create the alkoxide.

    • Add methyl iodide and allow the reaction to proceed to completion, ensuring all free hydroxyl groups are methylated.

    • Quench the reaction and purify the permethylated product.

  • Hydrolysis:

    • Hydrolyze the permethylated carbohydrate using an acid, such as 2M trifluoroacetic acid (TFA), at 120°C for 1-2 hours.

    • Remove the acid by evaporation under a stream of nitrogen.

  • Reduction:

    • Reduce the resulting partially methylated monosaccharides to their corresponding alditols using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄). The use of NaBD₄ is advantageous as it introduces a deuterium (B1214612) label at C1, aiding in mass spectral interpretation.

  • Acetylation:

    • Acetylate the partially methylated alditols using acetic anhydride (B1165640) in the presence of a catalyst such as pyridine (B92270) or 1-methylimidazole. This step converts the newly formed hydroxyl groups (from the reduction of the anomeric carbon and any previously linked positions) to acetate esters.

    • Quench the excess acetic anhydride and extract the resulting PMAAs into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column with a polar stationary phase (e.g., OV-225, SP-1000, or equivalent) is typically used for the separation of PMAAs.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An appropriate temperature gradient is crucial for resolving the different methylated derivatives. A typical program might start at a lower temperature (e.g., 140°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220-250°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify peaks based on their retention times relative to standards and their characteristic mass fragmentation patterns.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for comparing methylated glucose standards and the key decision points in the analytical process.

experimental_workflow cluster_standards Methylated Glucose Standards cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison Tetra_O_methyl_Glc This compound Direct_Injection Direct Injection (after solvent dissolution) Tetra_O_methyl_Glc->Direct_Injection Partially_Methyl_Glc Partially Methylated Glucose Standards Derivatization PMAA Derivatization (Hydrolysis, Reduction, Acetylation) Partially_Methyl_Glc->Derivatization GC_MS_Analysis GC-MS Analysis Direct_Injection->GC_MS_Analysis Derivatization->GC_MS_Analysis Retention_Time Retention Time GC_MS_Analysis->Retention_Time Mass_Spectra Mass Spectra GC_MS_Analysis->Mass_Spectra Response_Factor Response Factor GC_MS_Analysis->Response_Factor

Caption: Workflow for GC-MS analysis of methylated glucose standards.

logical_relationship Polysaccharide Polysaccharide Methylation Methylation Polysaccharide->Methylation Hydrolysis Hydrolysis Methylation->Hydrolysis Partially_Methylated_Monosaccharides Partially_Methylated_Monosaccharides Hydrolysis->Partially_Methylated_Monosaccharides Terminal_Residue Terminal Residue (e.g., 2,3,4,6-Tetra-O-methyl-Glc) Partially_Methylated_Monosaccharides->Terminal_Residue Internal_Residue Internal Linkage (e.g., 2,3,6-Tri-O-methyl-Glc) Partially_Methylated_Monosaccharides->Internal_Residue

Caption: Origin of methylated glucose species in polysaccharide analysis.

Conclusion

The selection of appropriate methylated glucose standards is paramount for accurate and reliable GC-MS analysis of carbohydrates. This compound serves as an essential standard for identifying terminal glucose residues. For the characterization of internal linkages, a suite of partially methylated glucose standards is necessary. By converting these standards to their PMAA derivatives, researchers can leverage their distinct chromatographic and mass spectral properties for comprehensive structural elucidation. The data and protocols presented in this guide offer a foundational resource for scientists engaged in carbohydrate analysis.

References

A Comparative Guide to Glycosidic Linkage Analysis: GC-MS Methylation vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of glycosidic linkages is paramount for the structural elucidation of polysaccharides, a critical step in understanding their biological function and developing carbohydrate-based therapeutics. The classical approach, methylation analysis followed by gas chromatography-mass spectrometry (GC-MS), has been a cornerstone of carbohydrate chemistry for decades. This method results in partially methylated alditol acetates (PMAAs), where the terminal non-reducing sugars are identified as fully methylated derivatives, such as 2,3,4,6-Tetra-O-methyl-D-glucose. However, recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have introduced a powerful alternative.

This guide provides a comprehensive comparison of these two methodologies, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate technique for their specific needs. We present a detailed examination of their accuracy and precision, supported by experimental data, alongside step-by-step protocols and illustrative diagrams.

Performance Comparison: GC-MS Methylation vs. LC-MS/MS

The choice between GC-MS methylation analysis and newer LC-MS/MS methods depends on several factors, including the required sensitivity, sample throughput, and the specific structural information needed. While GC-MS provides reliable and reproducible results, LC-MS/MS offers significant advantages in terms of speed and sensitivity.[1][2]

ParameterGC-MS Methylation AnalysisLC-MS/MS-Based MethodKey Considerations
Principle Derivatization to volatile Partially Methylated Alditol Acetates (PMAAs) for GC separation and MS detection.[3][4][5][6]Permethylation followed by hydrolysis, derivatization (e.g., with PMP), and analysis by UHPLC/QqQ-MS in MRM mode.[1][2]The fundamental difference in instrumentation and derivatization leads to variations in performance.
Accuracy Considered accurate, though it can be influenced by factors like incomplete methylation and degradation of certain residues (e.g., uronic acids). Molar response factors are necessary for accurate quantification.[7][8]Demonstrates good accuracy, with results comparable to GC-MS. The use of a comprehensive library of standards is crucial for accurate identification and quantification.[9][10][11]Both methods require careful optimization and validation for accurate results.
Precision/Reproducibility Generally exhibits good reproducibility, with reported standard deviations for relative abundances typically below 1.6%.[1]High reproducibility has been demonstrated, with standard deviations for relative abundances often below 1.1% for complex samples and less than 2.6% for purified polysaccharides.[1][12]The LC-MS/MS method may offer slightly better precision due to the automation and reduced sample handling.
Sensitivity Requires microgram quantities of sample.Significantly more sensitive, requiring as little as 50 μg of substrate for analysis.[1][2]LC-MS/MS is the preferred method for samples that are limited in quantity.
Sample Throughput A multi-day process involving several manual steps.Faster analysis time, with a single run completed in as little as 15 minutes.[1][2]The high-throughput nature of LC-MS/MS is a major advantage for large-scale studies.
Information Provided Provides information on linkage positions and the monosaccharide composition. Stereochemical information (α/β) is lost during the process.[1]Also provides linkage position and monosaccharide identity. Similar to GC-MS, it does not determine the anomeric configuration.Both techniques require complementary methods like NMR for complete structural elucidation.
Limitations Multiple derivatization steps can be time-consuming and introduce errors. Some sugar residues may be difficult to analyze.[1]Requires a library of standards for identification and quantification. The initial setup and optimization of the LC-MS/MS method can be complex.[9][10]The choice of method should consider the availability of standards and instrumentation.
Quantitative Data from a Comparative Study

A study comparing the glycosidic linkage analysis of a complex polysaccharide sample from whole carrots using both GC-MS and a UHPLC/MRM-MS method provides valuable quantitative insights. The results highlight the comparable performance of the two techniques in terms of precision, while also showcasing the enhanced sensitivity of the LC-MS/MS approach in detecting a wider range of linkage types.

Linkage TypeRelative Abundance (%) by UHPLC/MRM-MS (± SD)Relative Abundance (%) by GC-MS (± SD)
T-Arabinose11.3 ± 0.7Not Reported
5-Arabinose2.4 ± 0.0Not Reported
T-Glucose37.3 ± 0.639.8 ± 1.6
4-Glucose19.9 ± 1.124.5 ± 1.1
6-Glucose1.6 ± 0.11.9 ± 0.1
4,6-Glucose0.8 ± 0.10.8 ± 0.1
T-Galactose4.3 ± 0.25.3 ± 0.3
4-Galactose9.8 ± 0.111.2 ± 0.5
6-Galactose1.1 ± 0.11.3 ± 0.1
T-Xylose0.7 ± 0.0Not Reported
4-Xylose0.7 ± 0.0Not Reported
T-Mannose1.5 ± 0.11.8 ± 0.1
4-Mannose1.2 ± 0.11.4 ± 0.1
6-Mannose9.8 ± 0.111.2 ± 0.5
T-Rhamnose0.3 ± 0.0Not Reported
2-Rhamnose0.3 ± 0.0Not Reported
4-Rhamnose0.2 ± 0.0Not Reported
2,4-Rhamnose0.8 ± 0.0Not Reported

Data adapted from a comparative study on whole carrot samples. SD denotes Standard Deviation.[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining accurate and reproducible results in glycosidic linkage analysis. Below are synthesized, step-by-step protocols for both the traditional GC-MS methylation analysis and the modern LC-MS/MS approach.

GC-MS Methylation Analysis Protocol

This protocol outlines the classical procedure for determining glycosidic linkages through the formation of partially methylated alditol acetates (PMAAs).

  • Permethylation:

    • Dissolve 1-5 mg of the dried polysaccharide sample in 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Add 50-100 mg of powdered sodium hydroxide (B78521) (NaOH) and stir the suspension for 1-2 hours at room temperature.

    • Add 0.5 mL of methyl iodide (CH₃I) dropwise while cooling the reaction mixture in an ice bath.

    • Stir the reaction mixture at room temperature for at least 1 hour.

    • Quench the reaction by slowly adding 2 mL of water.

    • Extract the permethylated polysaccharide with 2 mL of dichloromethane (B109758) (DCM).

    • Wash the organic layer sequentially with water (3 x 2 mL) and then dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the permethylated polysaccharide.

  • Hydrolysis:

    • Hydrolyze the permethylated sample with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.

    • Remove the acid by evaporation under a stream of nitrogen.

  • Reduction:

    • Dissolve the hydrolyzed sample in 1 mL of 1 M ammonium (B1175870) hydroxide (NH₄OH).

    • Add 10 mg of sodium borodeuteride (NaBD₄) and incubate at room temperature for 2 hours.

    • Destroy the excess NaBD₄ by adding a few drops of glacial acetic acid until effervescence ceases.

  • Acetylation:

    • Evaporate the sample to dryness.

    • Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine.

    • Incubate at 100°C for 1 hour.

    • Evaporate the reagents under a stream of nitrogen.

  • Extraction and Analysis:

    • Partition the resulting partially methylated alditol acetates (PMAAs) between DCM (2 mL) and water (2 mL).

    • Collect the organic (lower) layer and wash it with water (2 x 2 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the sample and inject it into the GC-MS for analysis.

LC-MS/MS Linkage Analysis Protocol

This protocol describes a more recent and rapid method for glycosidic linkage analysis utilizing UHPLC-MS/MS.

  • Permethylation:

    • Homogenize and aliquot approximately 50 µg of the polysaccharide sample into a reaction vial.

    • Add a saturated solution of NaOH in DMSO and iodomethane.

    • Incubate the reaction mixture for a predetermined optimal time (e.g., 50 minutes).[1]

    • Extract the permethylated products with dichloromethane.

    • Dry the extracted sample by vacuum centrifugation.

  • Hydrolysis:

    • Subject the permethylated sample to acid hydrolysis with 4 M trifluoroacetic acid (TFA) for 2 hours at 100°C.[1]

    • Dry the sample to completeness using vacuum centrifugation.

  • PMP Derivatization:

    • Derivatize the released permethylated monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP). This involves dissolving the sample in a solution of PMP in methanol (B129727) and ammonium hydroxide, followed by incubation at 70°C.

    • Neutralize the reaction mixture with hydrochloric acid.

    • Dry the sample by vacuum centrifugation.

  • Sample Reconstitution and Analysis:

    • Reconstitute the derivatized sample in a suitable solvent (e.g., 70% methanol in water).

    • Inject an aliquot of the sample into the UHPLC system coupled to a triple quadrupole mass spectrometer (QqQ-MS).

    • Analyze the sample in multiple-reaction-monitoring (MRM) mode, using a pre-established library of transitions for different glycosidic linkages.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language visualize the workflows for both GC-MS and LC-MS/MS linkage analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Polysaccharide Polysaccharide Sample Permethylation Permethylation (NaOH, CH3I in DMSO) Polysaccharide->Permethylation Hydrolysis Hydrolysis (TFA) Permethylation->Hydrolysis Reduction Reduction (NaBD4) Hydrolysis->Reduction Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation PMAAs Partially Methylated Alditol Acetates (PMAAs) Acetylation->PMAAs GCMS GC-MS Analysis PMAAs->GCMS Data Data Analysis (Linkage Identification) GCMS->Data

Caption: Workflow for GC-MS based glycosidic linkage analysis.

LCMSMS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc Analysis Polysaccharide_LC Polysaccharide Sample Permethylation_LC Permethylation (NaOH, CH3I in DMSO) Polysaccharide_LC->Permethylation_LC Hydrolysis_LC Hydrolysis (TFA) Permethylation_LC->Hydrolysis_LC PMP_Deriv PMP Derivatization Hydrolysis_LC->PMP_Deriv Deriv_Monosaccharides Derivatized Monosaccharides PMP_Deriv->Deriv_Monosaccharides LCMSMS UHPLC-MS/MS Analysis (MRM Mode) Deriv_Monosaccharides->LCMSMS Data_LC Data Analysis (Linkage Identification & Quantitation) LCMSMS->Data_LC

Caption: Workflow for LC-MS/MS based glycosidic linkage analysis.

Conclusion

Both GC-MS methylation analysis and the more recent LC-MS/MS methods are powerful tools for the determination of glycosidic linkages in polysaccharides. The traditional GC-MS method, which identifies terminal residues like this compound, remains a reliable and accurate technique. However, for researchers requiring higher sensitivity, faster analysis times, and greater sample throughput, the LC-MS/MS approach presents a compelling alternative. The choice of method will ultimately depend on the specific research question, the nature and amount of the sample, and the available instrumentation. By understanding the strengths and limitations of each technique, researchers can make an informed decision to best advance their scientific inquiries in the complex field of glycomics.

References

A Researcher's Guide to Inter-laboratory Comparison of Polysaccharide Methylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural elucidation of polysaccharides, this guide provides a comprehensive comparison of common methylation analysis methods. Accurate and reproducible linkage analysis is critical for understanding the structure-function relationships of these complex biomolecules. This document outlines detailed experimental protocols, presents comparative data, and discusses the key advantages and limitations of prevalent techniques to aid in method selection and inter-laboratory data harmonization.

The structural complexity of polysaccharides presents significant analytical challenges, and variations in experimental protocols can lead to inconsistent results between laboratories.[1][2] This guide focuses on the widely used gas chromatography-mass spectrometry (GC-MS) analysis of partially methylated alditol acetates (PMAAs), a cornerstone technique for determining the glycosidic linkage patterns of polysaccharides.[3][4][5]

Comparative Analysis of Methylation Methods

The choice of methylation method is a critical step that can significantly impact the accuracy and completeness of the linkage analysis. The two most common methods, Hakomori and Ciucanu, along with their modifications, offer distinct advantages and are suited for different types of polysaccharide samples.

A major challenge in polysaccharide methylation is ensuring complete solubilization of the polymer in the reaction solvent, typically dimethyl sulfoxide (B87167) (DMSO), to allow for complete methylation of all free hydroxyl groups.[3] Incomplete methylation, or undermethylation, can lead to the misidentification of linkage positions and an inaccurate representation of the polysaccharide structure.[3][6]

MethodKey ReagentsAdvantagesDisadvantagesBest Suited For
Hakomori Method Sodium hydride (NaH), Methyl iodide (CH₃I) in DMSOMilder reaction conditions, minimizing degradation of sensitive sugar residues.[7]NaH is highly reactive and requires careful handling; may be less effective for highly crystalline or poorly soluble polysaccharides.[6]A wide range of neutral and acidic polysaccharides.[6]
Ciucanu Method Powdered sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), Methyl iodide (CH₃I) in DMSOStronger base, effective for crystalline and poorly soluble polysaccharides; simpler and more rapid than the Hakomori method.[7][8]Harsher conditions can lead to the degradation of certain sugar residues, such as uronic acids.[7]Crystalline polysaccharides like cellulose (B213188) and whole cell wall preparations.[7]
Needs-Based (Modified) Methods Various, e.g., using butyllithium (B86547) or including ultrasonicationCan be tailored to specific polysaccharide characteristics to improve solubility and reaction efficiency.[9][10]Requires more optimization and may not be as universally applicable.Polysaccharides that are difficult to analyze with standard methods.

Experimental Protocols

Detailed and consistent execution of the experimental protocol is paramount for obtaining reliable and comparable results. The following sections outline the key steps in the GC-MS based polysaccharide methylation analysis workflow.

I. Permethylation of the Polysaccharide

The goal of this step is to methylate all free hydroxyl groups on the sugar residues.

A. Hakomori Method

  • Dry the polysaccharide sample (1-5 mg) thoroughly under vacuum over P₄O₁₀.

  • Dissolve the dried sample in anhydrous DMSO (1-2 mL) in a nitrogen-purged reaction vial. Gentle heating (e.g., 60°C) and stirring may be required to aid dissolution.[7]

  • Add sodium hydride (NaH, ~20 mg) to the solution and stir at room temperature for 1-2 hours, or until the solution becomes clear and viscous, indicating the formation of the polysaccharide alkoxide.

  • Cool the reaction mixture in an ice bath and slowly add methyl iodide (CH₃I, 1 mL).

  • Allow the reaction to proceed at room temperature for several hours to overnight with continuous stirring.

  • Quench the reaction by the slow addition of water.

  • Extract the permethylated polysaccharide with dichloromethane (B109758) or chloroform.

  • Wash the organic layer with water to remove DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.

B. Ciucanu Method

  • Dry the polysaccharide sample (1-5 mg) as described above.

  • Suspend the sample in anhydrous DMSO (1 mL).

  • Add freshly powdered NaOH or KOH (~50 mg) and methyl iodide (0.5 mL).

  • Stir the mixture vigorously at room temperature for 1-2 hours. The reaction is often complete in a shorter time compared to the Hakomori method.[8]

  • Follow steps 6-9 from the Hakomori protocol for workup and purification.

II. Hydrolysis of the Permethylated Polysaccharide

This step cleaves the glycosidic linkages to yield a mixture of partially methylated monosaccharides.

  • Hydrolyze the dried permethylated polysaccharide with 2 M trifluoroacetic acid (TFA) at 121°C for 1-2 hours. The optimal hydrolysis time and temperature may need to be adjusted depending on the polysaccharide composition.[9]

  • Remove the TFA by evaporation under a stream of nitrogen.

III. Reduction of Partially Methylated Monosaccharides

The aldehyde and ketone groups of the monosaccharides are reduced to hydroxyl groups to form partially methylated alditols.

  • Dissolve the hydrolyzed sample in water or a mixture of methanol (B129727) and water.

  • Add sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄) and allow the reaction to proceed at room temperature for 2-4 hours. The use of NaBD₄ is advantageous as it introduces a deuterium (B1214612) label at the C1 position, which aids in mass spectral interpretation.[7]

  • Neutralize the excess borohydride by the dropwise addition of acetic acid.

  • Remove the resulting borate (B1201080) salts by co-evaporation with methanol (repeated 3-5 times).

IV. Acetylation of Partially Methylated Alditols

The newly formed hydroxyl groups (from the reduction step and the original linkage positions) are acetylated to produce volatile partially methylated alditol acetates (PMAAs).

  • Acetylate the dried alditols with acetic anhydride (B1165640) (0.5 mL) and pyridine (B92270) (0.5 mL) or 1-methylimidazole (B24206) (as a catalyst) at 100°C for 1-2 hours.

  • Evaporate the acetylation reagents under a stream of nitrogen.

  • Partition the resulting PMAAs between dichloromethane and water.

  • Collect the organic layer containing the PMAAs and dry it over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Quantitative Data Comparison

The following table presents a hypothetical comparison of results from the methylation analysis of a hypothetical branched arabinogalactan, illustrating the type of data that should be compared between laboratories. The molar ratios of the identified PMAAs provide information on the relative abundance of different linkage types.

Linkage TypeIdentified PMAAExpected Molar Ratio (%)Laboratory A Results (%)Laboratory B Results (%)
Terminal Arabinose2,3,5-tri-O-methyl-1,4-di-O-acetyl-arabinitol2019.521.0
1,4-linked Galactose2,3,6-tri-O-methyl-1,4,5-tri-O-acetyl-galactitol4038.941.2
1,6-linked Galactose2,3,4-tri-O-methyl-1,5,6-tri-O-acetyl-galactitol2021.118.8
1,4,6-linked Galactose (Branch Point)2,3-di-O-methyl-1,4,5,6-tetra-O-acetyl-galactitol2020.519.0

Discrepancies in the molar ratios between laboratories could arise from differences in the completeness of methylation, hydrolysis conditions, or GC-MS response factors for different PMAAs.

Visualizing the Workflow and Logic

To facilitate a clear understanding of the experimental process and the relationships between different stages of the analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_methylation Permethylation cluster_derivatization Derivatization cluster_analysis Analysis polysaccharide Polysaccharide Sample methylation Permethylation (Hakomori or Ciucanu) polysaccharide->methylation hydrolysis Hydrolysis (e.g., TFA) methylation->hydrolysis reduction Reduction (NaBH4 or NaBD4) hydrolysis->reduction acetylation Acetylation (Acetic Anhydride) reduction->acetylation gcms GC-MS Analysis acetylation->gcms data Data Interpretation gcms->data

Experimental workflow for polysaccharide methylation analysis.

logical_relationship cluster_factors Factors Influencing Inter-laboratory Variability cluster_outcomes Impact on Results sample Sample Purity & Homogeneity completeness Completeness of Methylation sample->completeness protocol Choice of Methylation Protocol protocol->completeness degradation Degradation of Sugar Residues protocol->degradation conditions Reaction Conditions conditions->completeness conditions->degradation instrument Instrumental Calibration quantification Accuracy of Quantification instrument->quantification interpretation Final Structural Interpretation completeness->interpretation degradation->interpretation quantification->interpretation

Key factors influencing the comparability of methylation analysis results.

By adhering to standardized and detailed protocols, and by understanding the potential sources of variability, researchers can improve the consistency and reliability of polysaccharide methylation analysis, paving the way for more robust and comparable data across different laboratories. This, in turn, will accelerate the progress in understanding the complex roles of polysaccharides in biology and medicine.

References

A Comparative Guide to LC-MS/MS and GC-MS Methods for Methylated Carbohydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of methylated carbohydrates is crucial in various fields, including glycobiology, biofuel research, and pharmaceutical development, as methylation patterns can significantly influence the structure and function of polysaccharides and glycoproteins. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific analytical needs.

At a Glance: Key Differences Between LC-MS/MS and GC-MS

FeatureLC-MS/MSGC-MS
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[1]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[2]Requires analytes to be volatile and thermally stable.[2]
Derivatization Often not required, but can be used to enhance sensitivity and selectivity (e.g., PMP derivatization).[3][4]Mandatory for carbohydrates to increase volatility (e.g., as partially methylated alditol acetates).[1][5]
Sensitivity Very high, especially with tandem mass spectrometry (LC-MS/MS).[2]High, particularly when using Selected Ion Monitoring (SIM).[2]
Selectivity Excellent, significantly enhanced with tandem mass spectrometry (LC-MS/MS).[2]Excellent, with mass spectrometry providing definitive identification.[2]
Sample Throughput Generally higher due to simpler sample preparation and faster analysis times with UHPLC systems.[2][6]Can be lower due to the additional, often multi-step, derivatization process.[6]
Isomer Separation Can separate isomers, though it can be challenging.[3]Can be challenging to distinguish between certain isomers, such as 3-O-methyl- and 4-O-methyl-hexoses, which may have similar fragmentation patterns and retention times.[7]
Structural Information Tandem MS provides valuable structural information.[6]Mass fragmentation spectra can indicate carbohydrate ring structure and glycosidic linkages.[5]

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for the analysis of methylated and other monosaccharides by LC-MS/MS and GC-MS. It is important to note that these values can vary depending on the specific analyte, matrix, and instrument conditions.

ParameterLC-MS/MS (with PMP Derivatization)GC-MS (as Alditol Acetates)
Limit of Detection (LOD) 10 - 200 nmol/L (1 - 39 µg/L) for various monosaccharides.[8]0.6 - 2.7 µg/mL for various monosaccharides.[9]
Limit of Quantitation (LOQ) Typically 3-5 times the LOD.3.1 - 13.3 µg/mL for various monosaccharides.[9]
Linearity (R²) > 0.99 for a concentration range of 0.0100-5.00 µg/mL to 50.0-25,000 µg/mL for various monosaccharides.[3]> 0.99 for a wide concentration range.[9]
Precision (%RSD) Typically < 15%.Intra- and inter-day precision with RSD values often below 15%.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of methylated carbohydrates by LC-MS/MS and GC-MS.

LC-MS/MS Protocol: PMP Derivatization of Methylated Monosaccharides

This protocol is based on the derivatization of monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP), which enhances their chromatographic retention and ionization efficiency.[3]

  • Sample Hydrolysis: If analyzing polysaccharides, hydrolyze the sample to release the constituent monosaccharides. A common method is acid hydrolysis with trifluoroacetic acid (TFA).

  • Derivatization:

    • To the dried hydrolysate, add a solution of PMP in methanol (B129727) and an aqueous ammonia (B1221849) solution.[10]

    • Incubate the mixture at an elevated temperature (e.g., 70°C) for a defined period (e.g., 60 minutes).

    • After cooling, neutralize the reaction with an acid (e.g., acetic acid).

    • Remove excess PMP by liquid-liquid extraction with a suitable organic solvent (e.g., chloroform).[3]

  • LC-MS/MS Analysis:

    • Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase column, such as a C18 or a BEH Phenyl column, is typically used.[3]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification.[8]

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

GC-MS Protocol: Analysis of Partially Methylated Alditol Acetates (PMAAs)

This widely used method involves the derivatization of methylated monosaccharides into their corresponding alditol acetates to make them volatile for GC analysis.[11]

  • Permethylation: If starting with a polysaccharide, the free hydroxyl groups are first permethylated.

  • Hydrolysis: The permethylated polysaccharide is hydrolyzed to release partially methylated monosaccharides.

  • Reduction: The partially methylated monosaccharides are reduced to their corresponding alditols using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄). The use of NaBD₄ can aid in the identification of the reducing end.[11]

  • Acetylation: The hydroxyl groups of the partially methylated alditols are acetylated using an acetylating agent such as acetic anhydride.

  • Extraction: The resulting partially methylated alditol acetates (PMAAs) are extracted into an organic solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Gas Chromatograph: A GC system with a split/splitless injector.

    • Column: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase).

    • Carrier Gas: Helium is commonly used.

    • Oven Temperature Program: A temperature gradient is employed to separate the PMAAs.

    • Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer with an electron ionization (EI) source.[5]

Visualizing the Workflows and Decision-Making Process

To further clarify the methodologies and aid in the selection process, the following diagrams illustrate the experimental workflows and key decision-making factors.

experimental_workflows cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_start Sample (Polysaccharide/Glycoprotein) lc_hydrolysis Hydrolysis (if applicable) lc_start->lc_hydrolysis lc_derivatization PMP Derivatization lc_hydrolysis->lc_derivatization lc_extraction Liquid-Liquid Extraction lc_derivatization->lc_extraction lc_analysis LC-MS/MS Analysis lc_extraction->lc_analysis lc_data Data Acquisition & Analysis lc_analysis->lc_data gc_start Sample (Polysaccharide/Glycoprotein) gc_permethylation Permethylation gc_start->gc_permethylation gc_hydrolysis Hydrolysis gc_permethylation->gc_hydrolysis gc_reduction Reduction (e.g., NaBH4) gc_hydrolysis->gc_reduction gc_acetylation Acetylation gc_reduction->gc_acetylation gc_extraction Solvent Extraction gc_acetylation->gc_extraction gc_analysis GC-MS Analysis gc_extraction->gc_analysis gc_data Data Acquisition & Analysis gc_analysis->gc_data

Caption: Experimental workflows for LC-MS/MS and GC-MS analysis of methylated carbohydrates.

decision_factors start Choosing a Method for Methylated Carbohydrate Analysis derivatization Is extensive derivatization a concern? start->derivatization throughput Is high sample throughput a priority? derivatization->throughput No lcms LC-MS/MS is generally preferred derivatization->lcms Yes volatility Are the analytes thermally labile? throughput->volatility Yes gcms GC-MS is a viable option throughput->gcms No sensitivity_need Is the highest sensitivity crucial? volatility->sensitivity_need No volatility->lcms Yes sensitivity_need->lcms Yes sensitivity_need->gcms No

Caption: Key factors for selecting between LC-MS/MS and GC-MS for methylated carbohydrate analysis.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of methylated carbohydrates, each with its own set of advantages and limitations.

GC-MS , particularly with the well-established PMAA derivatization method, is a robust and reliable technique that provides excellent structural information. However, the mandatory and often laborious derivatization steps can limit sample throughput and may not be suitable for thermally labile compounds.

LC-MS/MS offers the significant advantage of analyzing methylated carbohydrates with minimal or no derivatization, making it ideal for high-throughput applications and for analyzing thermally sensitive molecules. The use of derivatization agents like PMP can further enhance sensitivity and chromatographic separation. For complex biological samples, the high sensitivity and selectivity of tandem mass spectrometry make LC-MS/MS a particularly attractive option.

The choice between LC-MS/MS and GC-MS will ultimately depend on the specific requirements of the study, including the nature of the sample, the need for high throughput, the required sensitivity, and the availability of instrumentation and expertise. By carefully considering the factors outlined in this guide, researchers can make an informed decision to select the most appropriate analytical platform for their methylated carbohydrate analysis needs.

References

Quantitative comparison of different permethylation protocols for complex carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Permethylation Protocols for Complex Carbohydrates

For Researchers, Scientists, and Drug Development Professionals

Permethylation is a crucial derivatization technique in the mass spectrometry-based analysis of complex carbohydrates (glycans). This process replaces all active hydrogens on hydroxyl and N-acetyl groups with methyl groups, which significantly enhances glycan ionization efficiency, stabilizes labile structures such as sialic acids, and facilitates tandem mass spectrometry (MS/MS) fragmentation analysis. The choice of permethylation protocol can significantly impact the quality and reproducibility of glycomic data. This guide provides a quantitative and qualitative comparison of commonly used permethylation methods, supported by experimental data and detailed protocols.

Quantitative Comparison of Permethylation Protocols

The selection of a permethylation method often depends on factors such as sample amount, throughput requirements, and the specific types of glycans being analyzed. Below is a summary of the performance of different protocols based on key metrics.

FeatureIn-Solution PermethylationSolid-Phase Permethylation (SPP)High-Throughput Microplate
Principle Reaction in a homogenous solution (e.g., DMSO) with a strong base and methyl iodide.Glycans are passed through a solid support (e.g., spin column or capillary) packed with a base (e.g., NaOH).Miniaturized reaction in a 96-well plate format, often coupled with automated liquid handling and solid-phase extraction.
Typical Reaction Time 30-60 minutes< 1 minute to 20 minutes< 1 hour for a 96-well plate
Sample Throughput LowModerateHigh (e.g., 96 samples in parallel)
Minimum Sample Amount Microgram rangePicomole to femtomole range[1][2][3][4]Femtomole to microgram range[5][6]
Efficiency Generally good, but can be variable with small sample amounts.High efficiency for both neutral and sialylated glycans, even at low sample concentrations.[2][3][4][7]High efficiency, comparable to or exceeding some spin-column methods.
Common Side Reactions Prone to oxidative degradation ("peeling") and formation of by-products, especially with suboptimal conditions.Minimizes oxidative degradation and peeling reactions due to the rapid reaction time.[1][2][3][4]Minimal side reactions reported.[8]
Sample Purity & Recovery Relies on liquid-liquid extraction (LLE), which can lead to poor recovery of highly polar glycans (e.g., sulfated glycans).[9]Often uses simplified cleanup, leading to good recovery.Can be integrated with solid-phase extraction (SPE) for high recovery and purity.[5]

Experimental Workflow

A generalized workflow for the permethylation of complex carbohydrates is outlined below. The specific steps and reagents will vary depending on the chosen protocol.

Permethylation Workflow Generalized Permethylation Workflow cluster_prep Sample Preparation cluster_permethylation Permethylation cluster_cleanup Sample Cleanup cluster_analysis Analysis Glycan_Release Glycan Release (e.g., PNGase F) Purification1 Initial Glycan Purification (e.g., SPE) Glycan_Release->Purification1 Drying1 Drying Purification1->Drying1 Reconstitution Reconstitution in DMSO Drying1->Reconstitution Base_Addition Addition of Base (e.g., NaOH slurry or solid-phase) Reconstitution->Base_Addition Methylation Addition of Methyl Iodide Base_Addition->Methylation Incubation Reaction Incubation Methylation->Incubation Quenching Reaction Quenching (e.g., with acid) Incubation->Quenching Extraction Extraction of Permethylated Glycans (LLE or SPE) Quenching->Extraction Drying2 Final Drying Extraction->Drying2 MS_Analysis Mass Spectrometry Analysis (e.g., MALDI-TOF or LC-MS) Drying2->MS_Analysis Data_Analysis Data Analysis and Interpretation MS_Analysis->Data_Analysis

Caption: Generalized workflow for complex carbohydrate permethylation.

Experimental Protocols

In-Solution Permethylation (Modified Ciucanu Method)

This protocol is based on the widely used method by Ciucanu and Kerek, with modifications to improve performance.[10] It is suitable for sample amounts in the microgram range.

Materials:

Procedure:

  • Base Preparation:

    • Quickly weigh ~50 mg of NaOH and place it in a homogenizer tube.

    • Add DMSO with 1% water to a final NaOH concentration of 80 mg/mL.

    • Grind the NaOH granules with a pestle until a slurry is formed.

  • Permethylation Reaction:

    • Transfer 50 µL of the fresh NaOH slurry to the microtube containing the dried glycan sample.

    • Add 15 µL of iodomethane to the tube.

    • Securely cap the tube and vortex vigorously at high speed for 30-60 minutes.

  • Reaction Quenching and Cleanup:

    • Place the reaction tube on ice and add 50 µL of 10% acetic acid to quench the reaction.

    • Dilute the solution with 1 mL of distilled water.

    • Condition a Sep-Pak C18 cartridge with 1 mL of methanol followed by 1 mL of distilled water.

    • Apply the diluted sample to the conditioned cartridge and allow it to flow through.

    • Wash the cartridge with 3 x 1 mL of distilled water.

    • Dry the cartridge packing bed with a stream of air.

    • Elute the permethylated glycans with 1 mL of 80% acetonitrile.

    • Evaporate the eluent to dryness using a centrifugal evaporator.

Solid-Phase Permethylation (Spin-Column Method)

This protocol is a rapid and efficient method suitable for small amounts of glycans and offers reduced side reactions.[11]

Materials:

  • Dried glycan sample (up to 10 µg)

  • Sodium hydroxide (NaOH) beads

  • DMSO

  • Iodomethane (MeI)

  • Distilled water

  • Empty spin column

Procedure:

  • Column Preparation:

    • Soak NaOH beads in DMSO.

    • Use a pipette to transfer the NaOH beads in DMSO mixture into an empty spin column.

  • Permethylation Reaction:

    • Resuspend the dried glycan sample in a mixture of 30 µL DMSO, 1.2 µL water, and 20 µL iodomethane.

    • Apply this mixture to the top of the NaOH-packed spin column.

    • Allow the reaction to proceed for a specified time (often very short, e.g., 1 minute).

  • Sample Elution and Cleanup:

    • Place the spin column into a collection tube and centrifuge to elute the permethylated glycans.

    • The eluted sample is then typically subjected to a cleanup procedure similar to the in-solution method (e.g., liquid-liquid extraction or C18 SPE) to remove salts and residual reagents.

High-Throughput Permethylation (96-Well Plate Method)

This protocol is designed for the rapid and automated processing of a large number of samples.[5][6]

Materials:

  • Lyophilized glycan samples in a 96-well plate

  • DMSO

  • NaOH base in DMSO (prepared as a fine suspension)

  • Iodomethane (MeI)

  • Distilled water

  • C18 purification tips

Procedure:

  • Reagent Dispensing (can be automated):

    • Dissolve the lyophilized N-glycans in each well with 50 µL of DMSO.

    • Add 75 µL of the NaOH base in DMSO suspension to each well and mix by pipetting.

    • Add 25 µL of MeI to each well, mix, and incubate for 20 minutes at room temperature.

  • Reaction Quenching:

    • Quench the reaction by adding 100 µL of distilled water to each well.

  • High-Throughput Cleanup (using C18 tips):

    • Use an automated liquid handling system with C18 tips.

    • Equilibrate the C18 tips with methanol and then water.

    • Load the quenched reaction mixture onto the C18 tips.

    • Wash the tips with water to remove salts and impurities.

    • Elute the purified permethylated glycans with an appropriate solvent (e.g., 80% acetonitrile) into a clean 96-well plate.

    • Dry the samples prior to MS analysis.

References

Establishing the Reproducibility of Polysaccharide Linkage Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate branching and linkage patterns of polysaccharides is paramount. The biological activity and physicochemical properties of these complex carbohydrates are intrinsically tied to their structure. This guide provides an objective comparison of the primary analytical techniques used for polysaccharide linkage analysis, with a focus on the reproducibility of the data they generate. We present a summary of quantitative performance data, detailed experimental protocols for key methods, and visualizations to clarify complex workflows.

The determination of how monosaccharide units are connected in a polysaccharide chain is a critical step in its structural elucidation. The most common methods for this analysis are methylation analysis coupled with Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and more recently, Liquid Chromatography-Mass Spectrometry (LC-MS) based techniques. Each method offers distinct advantages and disadvantages in terms of sensitivity, resolution, and the type of information it provides. This guide will delve into a comparison of these techniques to aid researchers in selecting the most appropriate method for their specific needs and in understanding the reliability of the resulting data.

Comparative Analysis of Key Performance Metrics

The choice of an analytical method for polysaccharide linkage analysis often involves a trade-off between various performance parameters. The following table summarizes the key quantitative metrics for the most common techniques, providing a basis for objective comparison. It is important to note that direct head-to-head comparative studies across all methods on a standardized sample are limited; therefore, the presented data is a synthesis from multiple studies.

Performance MetricMethylation Analysis (GC-MS)NMR SpectroscopyLC-MS/MS Methods
Precision (Repeatability) Relative Standard Deviation (RSD) of 4.68% to 6.45% for intra- and inter-day precision has been reported for quantification of methylated monosaccharides[1].High precision in chemical shift and coupling constant determination is achievable, with average deviations between calculated and experimental 13C chemical shifts around 0.45 ppm[2].High reproducibility with a coefficient of variation (CV) ranging from 2% to 15% for the quantification of nine different polysaccharides has been demonstrated[3]. For linkage analysis, standard deviations of less than 2.6% have been achieved[4].
Accuracy Dependent on complete methylation and hydrolysis. Can be highly accurate when properly calibrated with standards. Molar response factor correction is a crucial step for obtaining accurate quantitative results[5].Considered a primary method for structural elucidation, providing direct and unambiguous structural information, including anomeric configuration[6][7].Accuracy can be high, with reported biases ranging from 5% to 25% for polysaccharide quantification[3]. Accuracy in linkage analysis is dependent on the availability of standards for building linkage libraries[8].
Sensitivity Requires relatively large amounts of material (micrograms to milligrams) due to potential losses during the multi-step derivatization process[4].Generally less sensitive than MS-based methods, requiring milligram quantities of purified sample for detailed 2D analysis[9].High sensitivity, with methods requiring as little as 50 μg of substrate for analysis[4]. Detection limits in the nanomolar range have been achieved for monosaccharide analysis[10].
Throughput Relatively low throughput due to the multi-day derivatization procedure.Low throughput, as data acquisition for complex structures can be time-consuming, often requiring long experiment times.High throughput is achievable, with analytical run times as short as 15 minutes for linkage analysis[4][11].
Sample Requirements Requires purified polysaccharide. The presence of certain functional groups (e.g., uronic acids) can complicate the analysis.Requires highly purified and soluble samples. Paramagnetic impurities can interfere with the analysis[9].Can be applied to complex mixtures, though purification enhances data quality. Amenable to both soluble and insoluble polysaccharides[4].

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of polysaccharide linkage data. Below are outlined methodologies for the key techniques discussed.

Methylation Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used, traditional method for determining glycosidic linkages.[12][13] The procedure involves the derivatization of free hydroxyl groups to methyl ethers, followed by hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs) which are then analyzed by GC-MS.[14][15]

Protocol:

  • Methylation:

    • Dissolve the purified polysaccharide (1-5 mg) in dimethyl sulfoxide (B87167) (DMSO).

    • Add a strong base (e.g., sodium hydride or dimsyl sodium) to deprotonate the hydroxyl groups.

    • Add methyl iodide and allow the reaction to proceed for several hours to overnight to ensure complete methylation.

    • Quench the reaction and extract the permethylated polysaccharide.

  • Hydrolysis:

    • Hydrolyze the permethylated polysaccharide using trifluoroacetic acid (TFA) at 121°C for 1-2 hours.

    • Remove the acid by evaporation under a stream of nitrogen.

  • Reduction:

    • Reduce the resulting partially methylated monosaccharides with sodium borodeuteride (NaBD4) to their corresponding alditols. The use of a deuterated reducing agent helps to distinguish the original reducing end.

  • Acetylation:

    • Acetylate the free hydroxyl groups (formed at the linkage positions during hydrolysis) using acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole).

  • Analysis:

    • Extract the resulting partially methylated alditol acetates (PMAAs).

    • Analyze the PMAAs by GC-MS. The linkage positions are determined by the fragmentation pattern of the PMAAs in the mass spectrometer and their retention times on the GC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about polysaccharides, including linkage positions and anomeric configurations (α or β).[9] Two-dimensional NMR experiments are particularly crucial for elucidating the complex structures of polysaccharides.[6]

Protocol:

  • Sample Preparation:

    • Dissolve a highly purified and salt-free polysaccharide sample (typically 5-10 mg) in a deuterated solvent (e.g., D₂O).

    • Lyophilize the sample multiple times from D₂O to exchange all exchangeable protons with deuterium.

    • Finally, dissolve the sample in high-purity D₂O for analysis.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess the overall purity and complexity of the sample.

    • Acquire a series of two-dimensional (2D) NMR experiments, which may include:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a monosaccharide residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single monosaccharide spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the glycosidic linkages between monosaccharide units.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can also provide information on linkage and conformation.

  • Data Analysis:

    • Process the NMR data using specialized software.

    • Assign the chemical shifts of the protons and carbons for each monosaccharide residue.

    • Identify the cross-peaks in the HMBC and NOESY/ROESY spectra to determine the linkage positions between the sugar units.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

LC-MS based methods offer a high-sensitivity and high-throughput alternative for polysaccharide linkage analysis.[4] These methods often involve chemical or enzymatic degradation of the polysaccharide into smaller oligosaccharides, which are then analyzed by LC-MS/MS.[16][17]

Protocol (based on permethylation and PMP derivatization):

  • Permethylation and Hydrolysis:

    • Perform permethylation of the polysaccharide sample as described in the GC-MS protocol.

    • Hydrolyze the permethylated polysaccharide with TFA.

  • Derivatization:

    • Derivatize the reducing ends of the partially methylated monosaccharides with a labeling agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance ionization efficiency and chromatographic separation.[11]

  • LC-MS/MS Analysis:

    • Separate the PMP-labeled partially methylated monosaccharides using reverse-phase liquid chromatography.

    • Analyze the separated compounds using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions are monitored for each possible linkage type.

    • Identify and quantify the different linkages based on the retention times and the intensity of the MRM transitions, often by comparison to a library of known standards.[8]

Visualizing the Workflow

To better understand the procedural flow of each technique, the following diagrams have been generated using the DOT language.

GCMS_Workflow start Purified Polysaccharide methylation Permethylation (CH3I, Base) start->methylation hydrolysis Hydrolysis (TFA) methylation->hydrolysis reduction Reduction (NaBD4) hydrolysis->reduction acetylation Acetylation (Acetic Anhydride) reduction->acetylation gcms GC-MS Analysis acetylation->gcms data_analysis Data Analysis (Linkage Identification) gcms->data_analysis

Workflow for Polysaccharide Linkage Analysis by GC-MS.

NMR_Workflow start Highly Purified Polysaccharide dissolution Dissolution in D2O start->dissolution nmr_acq 1D and 2D NMR Data Acquisition (COSY, TOCSY, HSQC, HMBC) dissolution->nmr_acq data_proc Data Processing and Spectral Assignment nmr_acq->data_proc structure_elucidation Structure Elucidation (Linkage Determination) data_proc->structure_elucidation

Workflow for Polysaccharide Linkage Analysis by NMR.

LCMS_Workflow start Purified Polysaccharide permethylation Permethylation start->permethylation hydrolysis Hydrolysis permethylation->hydrolysis derivatization Derivatization (e.g., PMP) hydrolysis->derivatization lcms LC-MS/MS Analysis (MRM) derivatization->lcms data_analysis Data Analysis (Linkage Quantification) lcms->data_analysis

Workflow for Polysaccharide Linkage Analysis by LC-MS.

Conclusion

The choice of method for polysaccharide linkage analysis has significant implications for the reproducibility and reliability of the data. Methylation analysis with GC-MS is a well-established and robust method, particularly for qualitative analysis, though it can be labor-intensive. NMR spectroscopy offers unparalleled detail for structural elucidation without the need for chemical degradation but requires larger amounts of highly purified sample and specialized expertise. The emerging LC-MS based methods provide a high-throughput and highly sensitive alternative, which is particularly advantageous for the analysis of small sample quantities and complex mixtures.

For researchers aiming to establish the reproducibility of their polysaccharide linkage data, it is crucial to not only select the most appropriate technique for their research question and sample type but also to adhere to standardized and detailed experimental protocols. The information provided in this guide serves as a valuable resource for making informed decisions and for ensuring the generation of high-quality, reproducible data in the field of polysaccharide analysis.

References

Safety Operating Guide

Proper Disposal of 2,3,4,6-Tetra-O-methyl-D-glucose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This document provides essential, step-by-step guidance for the proper disposal of 2,3,4,6-Tetra-O-methyl-D-glucose, tailored for researchers, scientists, and drug development professionals.

The primary methods for the disposal of this compound involve treatment at a licensed chemical destruction facility or controlled incineration.[1] It is crucial to adhere to local regulations and institutional protocols, which may classify this chemical waste as hazardous.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are in a well-ventilated area and equipped with the appropriate Personal Protective Equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.[2] In case of accidental release, prevent the formation of dust and contain any spills to avert further leakage.[1]

Step-by-Step Disposal Protocol

The disposal process for this compound should commence with a thorough waste characterization in accordance with your institution's guidelines.

Step 1: Waste Characterization

  • Consult Institutional Guidelines : The most critical first step is to refer to your organization's chemical hygiene plan and specific waste disposal protocols.[2] These documents will provide clarity on whether this compound is classified as hazardous waste within your institution.

  • Review Safety Data Sheet (SDS) : Section 13 of the product's SDS offers explicit disposal considerations. The SDS for this compound recommends disposal via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

Step 2: Segregation and Collection

  • Solid Waste : Collect solid this compound waste in a designated, chemically compatible, and clearly labeled waste container.

  • Liquid Waste (Solutions) : If the compound is in a solution, collect it in a designated container for hazardous liquid waste. Do not discharge to sewer systems. [1]

Step 3: Hazardous Waste Disposal

If your institution classifies this compound as hazardous waste, or if it has been mixed with other hazardous substances, the following procedures must be followed:

  • Containerization : Place the waste in a sealed, chemically compatible container suitable for hazardous materials.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: this compound, along with any other constituents of the waste.[2]

  • Storage : Store the container in a designated satellite accumulation area until it is collected.

  • Collection : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2]

Step 4: Disposal of Contaminated Packaging

Contaminated packaging should be handled with the same level of caution as the chemical itself. The recommended procedures are:

  • Triple Rinsing : Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]

  • Sanitary Landfill : Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Incineration : For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₁₀H₂₀O₆
Molecular Weight 236.26 g/mol [3][4][5]
Appearance Powder[4]
Purity Min. 95%[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_guidelines Consult Institutional Guidelines & SDS start->consult_guidelines is_hazardous Classified as Hazardous Waste? consult_guidelines->is_hazardous non_hazardous_solid Solid Waste: Designated Container is_hazardous->non_hazardous_solid No hazardous_waste Hazardous Waste Protocol: - Seal in Compatible Container - Label Clearly - Store in Accumulation Area is_hazardous->hazardous_waste Yes arrange_pickup Arrange Pickup by EHS/Licensed Service non_hazardous_solid->arrange_pickup non_hazardous_liquid Aqueous Waste: Designated Container hazardous_waste->arrange_pickup end_disposal End of Disposal Process arrange_pickup->end_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,3,4,6-Tetra-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety protocols and logistical plans for the operational handling and disposal of 2,3,4,6-Tetra-O-methyl-D-glucose. Designed for researchers, scientists, and drug development professionals, these step-by-step procedures are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE when handling this compound.[1]

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection - Impervious gloves (material to be specified by institutional safety guidelines) - Fire/flame resistant and impervious lab coat or clothingGloves must be inspected prior to use.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.Consult your institution's chemical safety officer for specific respirator requirements.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to safely manage this compound from receipt to disposal.

Preparation and Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Ignition Sources: Remove all sources of ignition and use spark-proof tools and explosion-proof equipment.[1]

Handling:
  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]

  • Hygiene: Wash hands thoroughly after handling.[1]

Storage:
  • Container: Store the chemical in a tightly closed, suitable container.[1]

  • Conditions: Keep the container in a dry, cool, and well-ventilated place.[1] Some suppliers may recommend storage at 0 to 8 °C.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Prohibitions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage cluster_disposal Disposal prep1 Assess Risks & Review SDS prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Store in Tightly Closed Container clean1->clean2 disp1 Segregate Waste clean2->disp1 disp2 Dispose via Licensed Chemical Destruction or Controlled Incineration disp1->disp2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.